noradrenaline transporter
Description
Properties
CAS No. |
136253-20-8 |
|---|---|
Molecular Formula |
C8H13N3O2 |
Synonyms |
noradrenaline transporter |
Origin of Product |
United States |
Foundational & Exploratory
The Noradrenaline Transporter Gene SLC6A2: A Comprehensive Technical Guide on its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solute carrier family 6 member 2 (SLC6A2) gene encodes the noradrenaline transporter (NET), a critical protein in the regulation of noradrenergic neurotransmission. As a key component of the monoaminergic system, NET is responsible for the reuptake of noradrenaline (norepinephrine) from the synaptic cleft back into presynaptic neurons, thereby terminating its signaling.[1] This sodium- and chloride-dependent process is vital for maintaining neurotransmitter homeostasis.[2] Dysregulation of NET function has been implicated in a variety of neuropsychiatric and cardiovascular disorders, including attention-deficit/hyperactivity disorder (ADHD), postural orthostatic tachycardia syndrome (POTS), depression, and anxiety disorders.[3][4][5] Consequently, the SLC6A2 gene and the NET protein are significant targets for pharmacological intervention. This technical guide provides an in-depth overview of the structure, function, genetic variations, and regulatory mechanisms of SLC6A2 and the this compound.
I. Gene and Protein Structure
Genomic Locus and Gene Structure of SLC6A2
The human SLC6A2 gene is located on the long arm of chromosome 16 at position 12.2 (16q12.2).[1][3] It spans approximately 45 kilobases (kb) and is composed of 14 exons that are transcribed and spliced to produce the mature messenger RNA (mRNA).[1][3]
Protein Structure of the this compound (NET)
The NET protein is a member of the SLC6 family of neurotransmitter transporters, which also includes transporters for dopamine (DAT) and serotonin (SERT).[3] It consists of 617 amino acids and possesses a characteristic structure with 12 transmembrane domains (TMDs), with both the amino (-NH2) and carboxyl (-COOH) termini located intracellularly.[1][6] A large extracellular loop is situated between TMDs 3 and 4.[1] The structural organization of NET shares a high degree of homology with other monoamine transporters.[1][6] The primary substrate binding site (S1) is located within the core of the protein, formed by residues from TMDs 1, 3, 6, and 8.[6][7]
Table 1: Key Structural Features of the SLC6A2 Gene and NET Protein
| Feature | Description | Reference(s) |
| Gene Symbol | SLC6A2 | [8] |
| Genomic Location | Chromosome 16q12.2 | [1][3] |
| Gene Size | ~45 kb | [3] |
| Number of Exons | 14 | [1] |
| Protein Name | This compound (NET) | [1] |
| Amino Acid Count | 617 | [1] |
| Transmembrane Domains | 12 | [1][6] |
| Intracellular Termini | N-terminus and C-terminus | [6] |
| Key Structural Motif | Large extracellular loop between TMD3 and TMD4 | [1] |
II. Function and Regulation
Mechanism of Noradrenaline Transport
NET facilitates the reuptake of noradrenaline from the synaptic cleft in a process that is dependent on the co-transport of sodium (Na+) and chloride (Cl-) ions down their electrochemical gradients.[2] This symport mechanism allows for the energetically favorable accumulation of noradrenaline inside the presynaptic neuron against its concentration gradient.[9] The transporter can also mediate the uptake of dopamine, albeit with lower efficiency.[1]
Regulation of NET Expression and Function
The expression and activity of the this compound are tightly regulated through various mechanisms, including transcriptional control, post-translational modifications, and protein-protein interactions.
The promoter region of the SLC6A2 gene contains binding sites for several transcription factors that modulate its expression.[8] For instance, the transcription factors Slug and Scratch can bind to an E2-box motif in the promoter and repress gene activity.[3] Other identified transcription factor binding sites include those for AP-1, C/EBPbeta, and GATA-1/2.[8]
Post-translational modifications play a crucial role in the dynamic regulation of NET function. These modifications can alter the transporter's trafficking to and from the plasma membrane, its intrinsic activity, and its stability.
-
Phosphorylation: Protein Kinase C (PKC) activation leads to the phosphorylation of NET at threonine 258 (Thr258) and serine 259 (Ser259).[10][11] This phosphorylation event is linked to the internalization of the transporter from the cell surface, resulting in reduced noradrenaline uptake.[10][12] The ERK/MAPK pathway has also been implicated in the regulation of NET.[6]
-
Palmitoylation: NET undergoes dynamic S-palmitoylation, a reversible lipid modification. Inhibition of palmitoylation leads to decreased NET cell surface expression and transport capacity.[13][14]
NET function is also modulated by its interaction with other proteins. For example, syntaxin 1A and PICK1 have been shown to interact with NET and influence its trafficking and activity.
Signaling Pathways Regulating NET
The activity of the this compound is under the control of complex signaling cascades. Activation of Gq-coupled receptors, such as the neurokinin-1 receptor (NK1R), can trigger the PKC pathway, leading to NET phosphorylation and downregulation.[11]
III. Genetic Variants and Clinical Significance
Variations in the SLC6A2 gene have been associated with several clinical conditions, primarily due to their impact on this compound function.
Attention-Deficit/Hyperactivity Disorder (ADHD)
Several polymorphisms in the SLC6A2 gene have been investigated for their association with ADHD. The promoter polymorphism -3081(A/T) (rs28386840) has been linked to ADHD, with the T allele leading to decreased promoter activity and potentially increasing the risk for the disorder.[3][5][15] Haplotypes within the SLC6A2 gene have also shown significant association with ADHD.[16] Furthermore, genetic variants in SLC6A2 may influence the clinical response to atomoxetine, a selective noradrenaline reuptake inhibitor used to treat ADHD.[17]
Postural Orthostatic Tachycardia Syndrome (POTS)
POTS is an autonomic disorder characterized by an excessive increase in heart rate upon standing.[4] A rare missense mutation, A457P, in a highly conserved transmembrane domain of NET has been identified in individuals with POTS.[18] This mutation impairs transporter trafficking to the cell surface and reduces its transport capacity.[18] Epigenetic modifications of the SLC6A2 gene, leading to its reduced expression, have also been proposed as a mechanism contributing to POTS.[19][20][21]
Table 2: Clinically Relevant Genetic Variants of SLC6A2
| Variant | Location | Functional Consequence | Associated Condition(s) | Reference(s) |
| -3081(A/T) (rs28386840) | Promoter | T allele decreases promoter activity | ADHD | [3][5][15] |
| A457P | Transmembrane Domain 9 | Impaired trafficking and reduced transport capacity | POTS, Orthostatic Intolerance | [3][18] |
| rs36021 | Intronic | Associated with ADHD in the context of maternal smoking | ADHD | [22] |
| rs5564 | Exon 5 (synonymous) | Associated with POTS diagnosis | POTS | [19] |
IV. Pharmacology
The this compound is a primary target for a wide range of therapeutic drugs and substances of abuse.
Inhibitors of Noradrenaline Reuptake
Inhibitors of NET increase the synaptic concentration of noradrenaline by blocking its reuptake. These include:
-
Selective Noradrenaline Reuptake Inhibitors (NRIs): Such as atomoxetine and reboxetine, primarily used in the treatment of ADHD and depression.[23]
-
Serotonin-Noradrenaline Reuptake Inhibitors (SNRIs): Like venlafaxine and duloxetine, which are used for depression, anxiety disorders, and neuropathic pain.[23]
-
Tricyclic Antidepressants (TCAs): Such as desipramine and nortriptyline, which have a broader mechanism of action but are potent NET inhibitors.[23]
-
Psychostimulants: Cocaine and amphetamines also inhibit NET, contributing to their stimulant effects.[23]
Table 3: Inhibitory Potency (IC50/Ki) of Selected Compounds on NET
| Compound | Class | IC50/Ki (nM) | Reference(s) |
| Atomoxetine | NRI | Ki: 5 | [23] |
| Reboxetine | NRI | Ki: 1.1 | [23] |
| Desipramine | TCA | Ki: 0.6 - 7.36 | [23][24] |
| Nortriptyline | TCA | Ki: 3.4 | [23] |
| Duloxetine | SNRI | Ki: 7.5 | [23] |
| Venlafaxine | SNRI | IC50: 535 | [25] |
| Cocaine | Psychostimulant | IC50: 378 | [24] |
| Methylphenidate | NDRI | IC50: 39 | [25] |
| Bupropion | NDRI | IC50: 443 | [25] |
Note: IC50 and Ki values can vary depending on the experimental system and conditions.
V. Key Experimental Methodologies
Studying the structure and function of the SLC6A2 gene and the this compound requires a range of molecular and cellular techniques.
Norepinephrine Uptake Assay
This assay directly measures the functional activity of NET.
Principle: Cells expressing NET are incubated with radiolabeled ([³H]) or fluorescently tagged noradrenaline. The amount of substrate taken up by the cells over time is quantified.
Brief Protocol:
-
Culture cells expressing NET (e.g., HEK-293 cells stably transfected with SLC6A2) in multi-well plates.
-
Wash cells with a physiological buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate cells with test compounds (inhibitors) or vehicle.
-
Initiate uptake by adding a solution containing a known concentration of labeled noradrenaline.
-
Incubate for a defined period at a controlled temperature (e.g., 10 minutes at 37°C).
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity or fluorescence.
-
Determine kinetic parameters (Km, Vmax) or inhibitory constants (IC50, Ki) by varying substrate or inhibitor concentrations.
Cell Surface Biotinylation
This technique is used to quantify the amount of NET protein present on the plasma membrane.
Principle: A membrane-impermeable biotinylating agent is used to label cell surface proteins. Biotinylated proteins are then isolated and quantified by western blotting.
Brief Protocol:
-
Culture cells and wash with ice-cold PBS.
-
Incubate cells with a solution of Sulfo-NHS-SS-Biotin on ice to label surface proteins.
-
Quench the reaction with a glycine-containing buffer.
-
Lyse the cells and collect the total protein lysate.
-
Incubate the lysate with streptavidin-agarose beads to capture biotinylated proteins.
-
Wash the beads to remove non-biotinylated proteins.
-
Elute the captured proteins from the beads.
-
Analyze the eluate by SDS-PAGE and western blotting using a NET-specific antibody.
Western Blotting
Used to detect and quantify the total amount of NET protein in cell or tissue lysates.
Brief Protocol:
-
Prepare protein lysates from cells or tissues.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to NET.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
Quantitative Real-Time PCR (qPCR)
This method is employed to measure the relative or absolute quantity of SLC6A2 mRNA.
Brief Protocol:
-
Isolate total RNA from cells or tissues.
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
Perform PCR using primers specific for the SLC6A2 gene and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Monitor the fluorescence signal in real-time as the PCR product accumulates.
-
Quantify the initial amount of mRNA based on the cycle threshold (Ct) value, often normalized to a housekeeping gene.
VI. Conclusion
The SLC6A2 gene and its protein product, the this compound, are central to the regulation of noradrenergic signaling in the central and peripheral nervous systems. A thorough understanding of their structure, function, and regulation is paramount for elucidating the pathophysiology of numerous neurological and cardiovascular disorders. The methodologies outlined in this guide provide a framework for the continued investigation of this important therapeutic target. Future research focusing on the intricate regulatory networks governing NET expression and function will undoubtedly pave the way for the development of more specific and effective pharmacological interventions.
References
- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. pnas.org [pnas.org]
- 4. Postural Orthostatic Tachycardia Syndrome (POTS): Genetics, Causes, Symptoms, and Management Strategies [geneticlifehacks.com]
- 5. Functional gene variation in the human norepinephrine transporter: association with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Modeling of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. SLC6A2 solute carrier family 6 member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Phosphorylation of the norepinephrine transporter at threonine 258 and serine 259 is linked to protein kinase C-mediated transporter internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Acute regulation of norepinephrine transport: II. PKC-modulated surface expression of human norepinephrine transporter proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palmitoylation regulates norepinephrine transporter trafficking and expression and is potentially involved in the pathogenesis of postural orthostatic tachycardia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Association of norepinephrine transporter (NET, SLC6A2) genotype with ADHD-related phenotypes: findings of a longitudinal study from birth to adolescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A high density linkage disequilibrium mapping in 14 noradrenergic genes: evidence of association between SLC6A2, ADRA1B and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A haplotype of the norepinephrine transporter (Net) gene Slc6a2 is associated with clinical response to atomoxetine in attention-deficit hyperactivity disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Norepinephrine transporter variant A457P knock-in mice display key features of human postural orthostatic tachycardia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. ahajournals.org [ahajournals.org]
- 21. Epigenetic modification of the norepinephrine transporter gene in postural tachycardia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comprehensive phenotype/genotype analyses of the norepinephrine transporter gene (SLC6A2) in ADHD: relation to maternal smoking during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Norepinephrine transporter Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 25. reddit.com [reddit.com]
The Molecular Mechanism of Noradrenaline Reuptake by the Norepinephrine Transporter (NET): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family, is a presynaptic neuronal protein critical for regulating noradrenergic signaling.[1][2] By mediating the reuptake of norepinephrine from the synaptic cleft, NET controls the duration and spatial extent of neurotransmitter action, thereby influencing a wide array of physiological and cognitive processes, including mood, attention, and cardiovascular function.[2][3] Dysregulation of NET is implicated in several neuropsychiatric disorders, making it a key target for therapeutic drugs such as antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD).[1][2][4] This guide provides a comprehensive overview of the molecular mechanism of noradrenaline reuptake by NET, detailing its structure, the ion-dependent transport cycle, kinetic properties, pharmacological inhibition, and cellular regulation. Recent high-resolution structural data from cryo-electron microscopy have provided unprecedented insights into the conformational changes that underpin substrate transport and inhibitor binding.[5] Detailed experimental protocols for studying NET function are also provided to facilitate further research in this critical area of neurobiology and pharmacology.
Structure of the Norepinephrine Transporter (NET)
The human NET, encoded by the SLC6A2 gene, is a protein consisting of 617 amino acids that form 12 transmembrane (TM) domains.[1] These domains are connected by intracellular and extracellular loops, with both the N- and C-termini located within the cytoplasm. This topology is a hallmark of the neurotransmitter:sodium symporter (NSS) family, which also includes transporters for dopamine (DAT) and serotonin (SERT).[1][6]
Recent cryo-electron microscopy (cryo-EM) structures of the human NET have revolutionized our understanding of its architecture.[5] These studies reveal that NET can exist in multiple conformations, primarily the outward-open , occluded , and inward-open states, which are essential for the transport cycle. The core of the transporter is formed by the first 10 TM helices, which harbor the primary substrate and ion binding sites. Specifically, the central substrate binding site (S1) is located deep within the protein, shielded from the extracellular and intracellular environments.[5]
The Noradrenaline Transport Cycle: An Ion-Dependent Mechanism
The reuptake of norepinephrine is an active process that is energetically coupled to the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions across the neuronal membrane.[1][7] The transport follows a strict stoichiometry, with one molecule of norepinephrine being co-transported with one Na+ ion and one Cl- ion.[1]
The transport cycle, a key aspect of NET function, can be summarized in the following steps:
-
Outward-Open State: The cycle begins with the transporter in an outward-open conformation, ready to bind ligands from the synaptic cleft.
-
Ion and Substrate Binding: Two Na+ ions and one Cl- ion bind to their respective sites on the transporter. The binding of these ions is a prerequisite for the high-affinity binding of norepinephrine to the central S1 site.[8]
-
Occlusion: Upon substrate binding, the transporter undergoes a significant conformational change, closing the extracellular gate and entering an occluded state. In this state, the norepinephrine molecule and the co-transported ions are sequestered within the transporter, inaccessible to either the extracellular or intracellular space.
-
Inward-Open State: A subsequent conformational change opens an intracellular gate, transitioning the transporter to an inward-open state.
-
Release of Substrate and Ions: The altered ion concentrations in the cytoplasm and the change in protein conformation lead to the release of norepinephrine and the co-transported Na+ and Cl- ions into the presynaptic neuron.
-
Reorientation: The transporter then reorients back to the outward-open conformation to initiate another transport cycle.
This alternating access mechanism ensures the unidirectional transport of norepinephrine into the neuron, effectively clearing it from the synapse.
Quantitative Data on NET Function
The function of NET can be quantified through its kinetic parameters for substrate transport and its binding affinities for various inhibitors.
Transport Kinetics
The transport of norepinephrine by NET follows Michaelis-Menten kinetics, characterized by the Michaelis constant (Km) and the maximum transport velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax and is an inverse measure of the substrate's affinity for the transporter.[9] Vmax is the maximum rate of transport when the transporter is saturated with the substrate.[9]
| Parameter | Value | Cell System | Reference |
| Km (Norepinephrine) | 1.64 ± 0.46 µM | LLC-NET cells (porcine kidney cells expressing hNET) | [2] |
| Vmax (Norepinephrine) | 197 ± 17 amol/min/cell | LLC-NET cells (porcine kidney cells expressing hNET) | [2] |
| Km (Dopamine) | 0.67 µM | hNET | [10] |
Table 1: Kinetic Parameters for Norepinephrine and Dopamine Transport by hNET.
Pharmacology and Inhibitor Binding
NET is the primary target for a wide range of pharmacological agents, including tricyclic antidepressants (TCAs), selective norepinephrine reuptake inhibitors (NRIs), and serotonin-norepinephrine reuptake inhibitors (SNRIs).[4][11] Psychostimulants such as cocaine and amphetamine also interact with NET. The potency of these inhibitors is typically expressed as the inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the transporters at equilibrium.
| Compound | Class | Ki (nM) for hNET | Reference(s) |
| Desipramine | TCA | 7.36 | [11] |
| Nortriptyline | TCA | 3.4 | [11] |
| Reboxetine | NRI | 1.1 | [11] |
| Atomoxetine (Strattera) | NRI | 5 | [11] |
| Viloxazine | NRI | 630 | [3] |
| Venlafaxine (Effexor) | SNRI | 2480 | [12] |
| Duloxetine (Cymbalta) | SNRI | Potent inhibitor | [13] |
| Bupropion (Wellbutrin) | NDRI | Dual NET/DAT inhibitor | [11] |
| Mazindol | Psychostimulant | 3.2 | [11] |
Table 2: Binding Affinities (Ki) of Various Inhibitors for the Human Norepinephrine Transporter (hNET).
Regulation of NET Activity
The activity of NET is not static but is dynamically regulated by various cellular signaling pathways, primarily through post-translational modifications and protein-protein interactions.[14] This regulation allows for the fine-tuning of noradrenergic neurotransmission in response to physiological demands.
Protein Kinase C (PKC) is a key regulator of NET function. Activation of PKC has been shown to downregulate NET activity. This occurs through the phosphorylation of serine/threonine residues on the N-terminal domain of the transporter. Phosphorylation can lead to a decrease in the intrinsic transport activity of NET and can also trigger the internalization of the transporter from the plasma membrane into intracellular compartments, thereby reducing the number of functional transporters at the cell surface.
Other regulatory mechanisms include interactions with scaffolding proteins and regulation by other kinases, which can influence NET trafficking and cell surface expression.[14]
Experimental Protocols
[3H]-Norepinephrine Uptake Assay in Synaptosomes
This assay measures the functional activity of NET by quantifying the uptake of radiolabeled norepinephrine into isolated nerve terminals (synaptosomes).
Materials:
-
Rodent brain tissue (e.g., cortex or hippocampus)
-
Sucrose homogenization buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[3H]-L-norepinephrine
-
Desipramine (for determining non-specific uptake)
-
Scintillation counter and scintillation fluid
-
Glass fiber filters and cell harvester
Procedure:
-
Synaptosome Preparation: a. Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at high speed (e.g., 20,000 x g) to pellet the synaptosomes. d. Resuspend the synaptosomal pellet in KRH buffer. e. Determine the protein concentration of the synaptosomal preparation.
-
Uptake Assay: a. Pre-incubate aliquots of the synaptosomal suspension with either KRH buffer (for total uptake) or a high concentration of desipramine (e.g., 10 µM, for non-specific uptake) for 10-15 minutes at 37°C. b. To measure the effect of an inhibitor, pre-incubate with various concentrations of the test compound. c. Initiate the uptake reaction by adding [3H]-L-norepinephrine to a final concentration near the Km value (e.g., 200 nM). d. Incubate for a short period (e.g., 5-10 minutes) at 37°C. e. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. f. Wash the filters multiple times with ice-cold KRH buffer to remove unbound radiolabel.
-
Quantification: a. Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter. b. Calculate specific uptake by subtracting the non-specific uptake (in the presence of desipramine) from the total uptake.
References
- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 2. Human norepinephrine transporter kinetics using rotating disk electrode voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ion dependence of carrier-mediated release in dopamine or norepinephrine transporter-transfected cells questions the hypothesis of facilitated exchange diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloride Requirement for Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 10. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 13. The Noradrenergic Action in Antidepressant Treatments: Pharmacological and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
The Role of the Noradrenaline Transporter in Synaptic Plasticity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The noradrenaline transporter (NET) is a critical presynaptic protein responsible for the reuptake of noradrenaline (NA) from the synaptic cleft, thereby terminating its signaling.[1] Beyond this canonical function, emerging evidence reveals a more complex role for NET in the mechanisms of synaptic plasticity, the cellular basis of learning and memory.[2] This technical guide provides an in-depth examination of NET's function in modulating long-term potentiation (LTP) and long-term depression (LTD), its surprising involvement in dopamine-dependent plasticity, and its interaction with other neurotransmitter systems. We synthesize quantitative data from key studies and provide detailed experimental protocols and signaling pathway diagrams to offer a comprehensive resource for professionals in neuroscience and drug development.
Core Roles of the this compound in Synaptic Plasticity
The primary function of NET is to maintain homeostasis of noradrenaline in the synapse. By clearing released NA, NET controls the duration and spatial extent of adrenergic receptor activation, which is crucial for modulating synaptic strength.[1][2] However, its role extends beyond simple clearance and is integral to several forms of synaptic plasticity.
Modulation of Long-Term Potentiation (LTP)
Noradrenaline is a powerful modulator of LTP, particularly the late-phase, protein synthesis-dependent form (L-LTP).[3] By controlling NA availability, NET is a gatekeeper for this process.
-
Enabling L-LTP: The release of NA and subsequent activation of β-adrenergic receptors (β-ARs) are often required to induce L-LTP in brain regions like the hippocampus and amygdala.[3][4] This noradrenergic signaling primes the synapse for plasticity, a phenomenon known as metaplasticity.[5] Application of NA can transform a transient early-LTP into a lasting L-LTP.[5]
-
Signaling Cascades: Activation of β-ARs by NA initiates intracellular signaling cascades involving cAMP, which in turn can activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[6][7] These pathways converge to regulate protein synthesis via mTOR and MAPK signaling, as well as gene expression through epigenetic modifications, which are essential for the structural and functional changes that underpin L-LTP.[6][8]
Non-Canonical Role in Dopamine-Dependent Plasticity
A pivotal and less intuitive role of NET is its ability to transport dopamine (DA). In brain regions with low expression of the dopamine transporter (DAT), such as the dorsal hippocampus and prefrontal cortex, NET is the primary mechanism for dopamine clearance.[1][9]
-
NET-Mediated Dopamine Release: Paradoxically, selective blockade of NET has been shown to prevent dopamine-dependent LTP in the CA1 region of the hippocampus.[10] This suggests that under certain conditions, NET may operate in reverse, effluxing dopamine from locus coeruleus (LC) terminals.[11]
-
Glutamatergic Trigger: This reverse transport mechanism is hypothesized to be triggered by the activation of presynaptic NMDA receptors on LC terminals by glutamate spillover.[10][11][12] This creates a direct link between excitatory glutamatergic activity and the modulation of synapses by dopamine released from noradrenergic axons.
Regulation of NET Expression and Function
The expression and function of NET are not static and can be regulated by pharmacological agents and neuronal activity, adding another layer of complexity to its role in plasticity.[2]
-
Antidepressant Effects: Chronic treatment with antidepressants like desipramine, a NET inhibitor, leads to a downregulation of NET expression in the hippocampus and cerebral cortex.[13][14] This reduction in NET function results in increased synaptic noradrenaline, which is believed to contribute to the therapeutic effects of these drugs.[13]
Quantitative Data Summary
The following tables summarize quantitative findings from key studies investigating the role of NET in synaptic plasticity and neurotransmitter homeostasis.
Table 1: Effects of this compound Manipulation on Synaptic Plasticity
| Brain Region | Experimental Model | Manipulation | Effect on LTP | Quantitative Change | Citation(s) |
|---|---|---|---|---|---|
| Hippocampus (CA1) | Mouse Slice | 10 µM Norepinephrine + HFS (1x100 Hz) | Enhancement of LTP maintenance | Induces L-LTP lasting >4 hours, vs. <2 hours for HFS alone | [5] |
| Hippocampus (CA1) | Mouse Slice | NET Antagonism (Nisoxetine) | Prevention of Dopamine-Dependent L-LTP | Blocks potentiation normally induced by D1/5R activation | [10] |
| Thalamo-Amygdala | Rat Slice | Norepinephrine Application | Enables LTP Induction | Allows for associative LTP induction where it otherwise fails |[4] |
Table 2: Effects of this compound Manipulation on Extracellular Neurotransmitter Levels
| Brain Region | Experimental Model | Manipulation | Neurotransmitter | Change in Extracellular Level | Citation(s) |
|---|---|---|---|---|---|
| Frontal Cortex | Freely Moving Rat | Local Infusion of Desipramine | Noradrenaline | Significant Increase | [15] |
| Frontal Cortex | Freely Moving Rat | Local Infusion of Fluoxetine | Noradrenaline | Significant Increase (abolished by NA lesion) | [15] |
| Thalamus, Striatum, Cortex | Göttingen Minipig | Systemic Nisoxetine (1 mg/kg) | Noradrenaline | Significant Increase |[16] |
Table 3: Effects of Pharmacological Manipulation on NET Expression
| Brain Region | Experimental Model | Treatment | Measurement Technique | Change in NET Expression | Citation(s) |
|---|---|---|---|---|---|
| Cerebral Cortex | Rat | Chronic Desipramine (15 mg/kg/day) | ³H-nisoxetine binding | Significant Reduction | [13][14] |
| Hippocampus | Rat | Chronic Desipramine (15 mg/kg/day) | ³H-nisoxetine binding | Significant Reduction | [13][14] |
| Cerebral Cortex | Rat | Chronic Desipramine (15 mg/kg/day) | Immunoblotting (Western Blot) | Significant Reduction | [13][14] |
| Hippocampus | Rat | Chronic Desipramine (15 mg/kg/day) | Immunoblotting (Western Blot) | Significant Reduction |[13][14] |
Visualizations: Pathways and Workflows
// Connections NA_vesicle -> NA_cleft [label="Release"]; DA_vesicle -> DA_cleft [label="Co-release/\nReverse Transport", style=dashed]; NA_cleft -> NET [label="Reuptake", color="#4285F4"]; DA_cleft -> NET [label="Reuptake\n(e.g., in PFC, Hippocampus)", color="#4285F4"]; NA_cleft -> Adrenergic_Receptor [label="Binding"]; DA_cleft -> Dopamine_Receptor [label="Binding"]; } END_OF_DOT Diagram 1: Dual role of NET in clearing noradrenaline and dopamine.
// Connections NE -> BetaAR; BetaAR -> AC [label="Activates"]; AC -> cAMP [label="Produces"]; cAMP -> PKA [label="Activates"]; cAMP -> Epac [label="Activates"]; PKA -> MAPK; Epac -> mTOR; MAPK -> CREB; mTOR -> ProteinSynth; CREB -> LTP; ProteinSynth -> LTP; } END_OF_DOT Diagram 2: Signaling pathway for noradrenaline-gated L-LTP.
// Connections Glutamate -> preNMDAR [label="Spillover Activates"]; preNMDAR -> NET [label="Triggers"]; NET -> DA_release [label="Efflux"]; DA_release -> D1R [label="Activates"]; D1R -> LTP; } END_OF_DOT Diagram 3: NET-mediated dopamine release for LTP.
Detailed Experimental Protocols
The following protocols provide standardized methodologies for key experiments used to investigate the role of NET in synaptic plasticity.
Protocol 1: Electrophysiological Recording of LTP in Hippocampal Slices
This protocol describes how to measure LTP in the CA1 region of the hippocampus while pharmacologically modulating NET.
-
Slice Preparation:
-
Anesthetize and decapitate an adult mouse or rat.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (ACSF with modified sucrose or kynurenic acid).
-
Prepare 350-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber with oxygenated ACSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a single slice to a submersion-type recording chamber perfused with oxygenated ACSF (30-32°C) at a rate of 2-3 ml/min.
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway (stratum radiatum) to evoke synaptic responses.
-
Place a glass recording microelectrode (filled with ACSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[17]
-
-
LTP Induction and Recording:
-
Baseline: Deliver single test pulses every 30 seconds at an intensity that evokes 40-50% of the maximal fEPSP response. Record a stable baseline for at least 20-30 minutes.
-
Drug Application: Switch to ACSF containing the NET inhibitor (e.g., 10 µM nisoxetine) or vehicle control and perfuse for 20-30 minutes.
-
Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.[17]
-
Post-Induction: Continue recording fEPSPs with single test pulses for at least 60-90 minutes to measure the magnitude and stability of potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize all fEPSP slope values to the average slope during the baseline period.
-
Compare the degree of potentiation (average fEPSP slope 50-60 minutes post-induction) between the drug-treated and vehicle-treated groups using appropriate statistical tests.
-
Protocol 2: In Vivo Microdialysis with NET Inhibitor Administration
This protocol measures changes in extracellular noradrenaline in a specific brain region following NET blockade.[18]
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex).
-
Secure the cannula assembly to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula into the target region of the awake, freely moving animal.[15]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 0.5-2.0 µL/min).
-
Allow a stabilization period of 1-2 hours.
-
-
Sample Collection and Drug Administration:
-
Baseline: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer the NET inhibitor (e.g., desipramine) systemically (e.g., intraperitoneal injection) or via reverse dialysis through the probe.
-
Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor drug-induced changes.
-
-
Sample Analysis:
-
Immediately analyze samples or add a stabilizer and freeze at -80°C.
-
Quantify noradrenaline concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express results as a percentage of the average baseline concentration and analyze over time.
-
Protocol 3: Western Blot for NET Protein Quantification
This protocol quantifies changes in NET protein levels in brain tissue, for example, after chronic drug treatment.[19][20]
-
Sample Preparation:
-
Rapidly dissect the brain region of interest (e.g., hippocampus) from control and treated animals.
-
Homogenize the tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 4-12% polyacrylamide).[21]
-
Run the gel until adequate separation of proteins by molecular weight is achieved. Include a molecular weight marker.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry electroblotting system.[22]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Blocking: Block non-specific binding sites on the membrane by incubating with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to NET, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Perform densitometric analysis on the bands corresponding to NET. Normalize the NET signal to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading. Compare normalized values between experimental groups.
-
Protocol 4: Optogenetic Stimulation of Noradrenergic Neurons
This protocol allows for precise temporal control over noradrenergic input during synaptic plasticity experiments.[23][24]
-
Viral Vector Injection:
-
Use a Cre-dependent adeno-associated virus (AAV) expressing a light-sensitive opsin (e.g., AAV-DIO-ChR2-eYFP) in a transgenic mouse line that expresses Cre recombinase specifically in noradrenergic neurons (e.g., DBH-Cre mice).
-
Under anesthesia, perform a stereotaxic injection of the virus into the locus coeruleus (LC).
-
-
Optical Fiber Implantation:
-
In the same surgery, implant an optical fiber cannula above the brain region where noradrenergic terminals will be stimulated (e.g., hippocampus or amygdala).
-
Allow 3-4 weeks for viral expression and animal recovery.
-
-
In Vivo or In Vitro Stimulation:
-
In Vivo: Connect the implanted fiber to a laser. During a behavioral task or electrophysiological recording in an anesthetized or freely moving animal, deliver blue light (473 nm) pulses to activate ChR2 and trigger noradrenaline release from LC terminals.
-
In Vitro: Prepare acute brain slices from the virus-injected animal. During electrophysiological recordings (as in Protocol 5.1), deliver light pulses through the microscope objective or a fiber optic placed over the slice to stimulate noradrenergic axons while recording synaptic responses.
-
-
Experimental Design and Analysis:
-
Pair optogenetic stimulation with synaptic activity (e.g., HFS) to investigate its role in gating or modulating plasticity.
-
Use light-only and HFS-only conditions as controls.
-
Analyze the resulting changes in synaptic strength as described in the electrophysiology protocol.
-
References
- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 2. Function and Regulation of Monoamine Transporters: Focus on the Norepinephrine Transporter | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. Noradrenergic gating of long-lasting synaptic potentiation in the hippocampus: from neurobiology to translational biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Norepinephrine triggers metaplasticity of LTP by increasing translation of specific mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norepinephrine stabilizes translation-dependent, homosynaptic long-term potentiation through mechanisms requiring the cAMP sensor Epac, mTOR and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noradrenergic stabilization of heterosynaptic LTP requires activation of Epac in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noradrenaline goes nuclear: epigenetic modifications during long‐lasting synaptic potentiation triggered by activation of β‐adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norepinephrine transporter antagonism prevents dopamine-dependent synaptic plasticity in the mouse dorsal hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Presynaptic glutamate receptors regulate noradrenaline release from isolated nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Norepinephrine transporter regulation mediates the long-term behavioral effects of the antidepressant desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evidence from microdialysis and synaptosomal studies of rat cortex for noradrenaline uptake sites with different sensitivities to SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combined In Vivo Microdialysis and PET Studies to Validate [11C]Yohimbine Binding as a Marker of Noradrenaline Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 18. Microdialysis studies on cortical noradrenaline release: basic characteristics, significance of extracellular calcium and massive post-mortem increase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Western blot - Wikipedia [en.wikipedia.org]
- 22. azurebiosystems.com [azurebiosystems.com]
- 23. Optogenetics and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
discovery and history of the norepinephrine transporter
An In-Depth Technical Guide to the Discovery and History of the Norepinephrine Transporter (NET)
Introduction
The norepinephrine transporter (NET), also known as solute carrier family 6 member 2 (SLC6A2), is a crucial monoamine transporter protein responsible for the sodium- and chloride-dependent reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron. This process is essential for terminating noradrenergic signaling and maintaining norepinephrine homeostasis. The transporter is a primary target for a wide range of pharmaceuticals, including antidepressants and psychostimulants, making its study a cornerstone of neuropharmacology. This guide provides a detailed overview of the discovery and history of NET, presenting key experimental findings, methodologies, and the evolution of our understanding of this critical protein.
The Conceptualization of a Reuptake Mechanism
The journey to understanding the norepinephrine transporter began not with its direct observation, but with the need to explain a fundamental aspect of neurotransmission: how the action of a neurotransmitter is terminated.
Early Observations and the "Uptake-1" Hypothesis
In the mid-20th century, researchers observed that the physiological effects of exogenously administered catecholamines were potent and short-lived. A pivotal moment came in the late 1950s and early 1960s when Julius Axelrod and his colleagues conducted a series of groundbreaking experiments. They demonstrated that radiolabeled norepinephrine administered to animals was not primarily degraded but was instead rapidly taken up and stored in sympathetically innervated tissues. This led to the formulation of the "Uptake-1" hypothesis, which postulated the existence of a specific, high-affinity, low-capacity transport system at the neuronal membrane responsible for clearing norepinephrine from the extracellular space. This mechanism was distinguished from "Uptake-2," a lower-affinity, higher-capacity system found in non-neuronal cells.
Pharmacological Characterization
The existence of this transporter was further solidified through pharmacological studies. Researchers found that certain drugs could potently inhibit the uptake of radiolabeled norepinephrine.
-
Tricyclic Antidepressants (TCAs): Drugs like desipramine and imipramine were shown to be powerful inhibitors of this uptake process. This discovery was not only crucial for understanding the mechanism of action of TCAs but also provided the first chemical tools to probe the function of the putative transporter.
-
Cocaine and Amphetamines: Cocaine was also identified as a potent inhibitor of norepinephrine uptake. Amphetamines were found to have a more complex mechanism, acting as both uptake inhibitors and substrates for the transporter, leading to reverse transport or efflux of norepinephrine.
These early pharmacological studies were instrumental in defining the properties of the norepinephrine transporter long before it was physically isolated.
Experimental Protocols: The Foundation of NET Discovery
The characterization of the norepinephrine transporter relied on the development and refinement of several key experimental techniques.
Synaptosomal Uptake Assays
A cornerstone technique for studying NET function is the synaptosome preparation. Synaptosomes are resealed nerve terminals isolated from brain tissue homogenates. They retain many of the functional properties of the presynaptic terminal, including the ability to take up neurotransmitters.
Methodology:
-
Tissue Homogenization: Brain regions rich in noradrenergic terminals, such as the hypothalamus or cortex, are dissected and homogenized in a buffered sucrose solution.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the synaptosomal fraction from other cellular components like nuclei, mitochondria, and myelin.
-
Uptake Assay: Synaptosomes are incubated with a low concentration of radiolabeled norepinephrine (e.g., ³H-NE).
-
Incubation Conditions: The incubation is carried out at 37°C in a physiological buffer containing essential ions like Na⁺ and Cl⁻, which were found to be critical for transport activity.
-
Termination of Uptake: The uptake process is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes but allow the free radioligand to pass through. The filters are then washed with ice-cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting, providing a quantitative measure of norepinephrine uptake.
-
Specificity Control: Parallel experiments are often conducted at 0-4°C or in the presence of a specific NET inhibitor (e.g., desipramine) to determine the amount of non-specific uptake and binding.
Radioligand Binding Assays
While uptake assays measure the function of the transporter, radioligand binding assays are used to quantify the number of transporter proteins and their affinity for various ligands. These assays typically use a high-affinity radiolabeled antagonist that binds to the transporter but is not translocated.
Methodology:
-
Membrane Preparation: Similar to synaptosome preparation, cell membranes containing NET are isolated from brain tissue or from cell lines engineered to express the transporter. This is achieved through homogenization and centrifugation.
-
Radioligand Selection: A specific radioligand with high affinity for NET is chosen. A commonly used radioligand is [³H]nisoxetine.
-
Incubation: The cell membranes are incubated with the radioligand in a physiological buffer.
-
Competition Assay: To determine the affinity of an unlabeled drug (the "competitor"), the assay is performed in the presence of a fixed concentration of radioligand and varying concentrations of the competitor. The unlabeled drug will compete with the radioligand for binding to NET.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data is used to calculate key parameters:
-
Kd (dissociation constant): A measure of the radioligand's affinity for the transporter. A lower Kd indicates higher affinity.
-
Bmax (maximum binding capacity): Represents the total number of binding sites in the tissue preparation.
-
Ki (inhibitor constant): The concentration of a competing drug that would occupy 50% of the transporters if no radioligand were present. This is a measure of the drug's affinity.
-
Molecular Cloning and the Dawn of a New Era
A major breakthrough in NET research came with the successful cloning of the transporter in the early 1990s. This achievement provided the primary amino acid sequence of the protein and opened up new avenues for research.
The Cloning of the Human Norepinephrine Transporter
In 1991, the laboratory of Randy Blakely reported the cloning of the human norepinephrine transporter from a human neuroblastoma cell line (SK-N-SH). They used a homology-based screening approach, taking advantage of the sequence similarity between different neurotransmitter transporters. This work revealed that NET is a protein of 617 amino acids with 12 putative transmembrane domains, a characteristic feature of the solute carrier 6 (SLC6) family of transporters.
Insights from the Cloned Transporter
The availability of the cloned NET cDNA allowed for:
-
Heterologous Expression: The NET gene could be expressed in non-neuronal cell lines (e.g., HEK-293, COS-7), providing a clean system to study its function without the interference of other neuronal proteins.
-
Structure-Function Studies: Site-directed mutagenesis could be used to identify specific amino acid residues critical for substrate binding, ion dependency, and inhibitor interactions.
-
Development of Transgenic Animal Models: The creation of NET knockout mice provided an invaluable tool to study the physiological and behavioral roles of the transporter in a whole-organism context.
Quantitative Data Summary
The following tables summarize key quantitative data from foundational and subsequent studies on the norepinephrine transporter.
Table 1: Kinetic Parameters of Norepinephrine Uptake
| Preparation | Species | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) |
| Cortical Synaptosomes | Rat | 0.2 - 0.7 | 10 - 30 |
| Hypothalamic Synaptosomes | Rat | 0.3 - 0.8 | 20 - 50 |
| HEK-293 cells expressing hNET | Human | 1.0 - 2.5 | 50 - 150 |
Kₘ (Michaelis constant) represents the substrate concentration at which the transport rate is half of Vₘₐₓ. Vₘₐₓ is the maximum rate of transport.
Table 2: Binding Affinities (Ki) of Various Inhibitors for the Norepinephrine Transporter
| Inhibitor | Class | Species | Ki (nM) |
| Desipramine | Tricyclic Antidepressant | Human | 0.4 - 4.0 |
| Nisoxetine | Selective NE Reuptake Inhibitor | Human | 0.2 - 2.0 |
| Reboxetine | Selective NE Reuptake Inhibitor | Human | 1.1 - 10 |
| Tomoxetine | Selective NE Reuptake Inhibitor | Human | 5.0 - 20 |
| Cocaine | Psychostimulant | Human | 100 - 500 |
| Mazindol | Atypical | Human | 1.0 - 10 |
Ki values are highly dependent on the experimental conditions, including the radioligand used and the tissue preparation.
Signaling and Regulatory Pathways
The activity of the norepinephrine transporter is not static; it is dynamically regulated by a variety of signaling pathways.
Protein Kinase C (PKC) and Protein Kinase A (PKA)
Both PKC and PKA have been shown to modulate NET function. Activation of PKC typically leads to a decrease in norepinephrine uptake, often through the internalization of the transporter from the cell surface. The effects of PKA activation are more complex and can vary depending on the specific cellular context.
Interacting Proteins
NET does not function in isolation. It is part of a larger protein complex at the presynaptic terminal. Proteins that interact with NET can influence its trafficking, stability, and function. For example, syntaxin 1A has been shown to directly bind to NET and modulate its activity.
Conclusion and Future Directions
The discovery and characterization of the norepinephrine transporter have been central to our understanding of noradrenergic neurotransmission and the mechanism of action of many psychoactive drugs. From the initial concept of "Uptake-1" to the cloning of the transporter and the elucidation of its regulatory pathways, the study of NET has been a journey of scientific discovery.
Future research will likely focus on:
-
High-resolution structural studies: Obtaining crystal or cryo-EM structures of NET will provide unprecedented insights into the mechanisms of substrate and inhibitor binding.
-
Novel therapeutic agents: A deeper understanding of NET structure and function will facilitate the design of more specific and effective drugs for a range of neuropsychiatric disorders.
-
In vivo imaging: Advanced PET and SPECT imaging techniques will allow for the study of NET function in the living human brain, providing a bridge between basic science and clinical research.
The norepinephrine transporter remains a fascinating and clinically important protein, and its continued study promises to yield further insights into the complexities of the brain and the treatment of its disorders.
An In-depth Technical Guide to the Noradrenaline Transporter (NET) Protein Structure and Transmembrane Domains
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The noradrenaline transporter (NET), also known as the norepinephrine transporter or Solute Carrier Family 6 Member 2 (SLC6A2), is a crucial presynaptic membrane protein responsible for the reuptake of noradrenaline from the synaptic cleft.[1][2] This action terminates noradrenergic signaling and is vital for maintaining neurotransmitter homeostasis.[2] As a primary target for numerous antidepressants, psychostimulants, and drugs used to treat attention-deficit/hyperactivity disorder (ADHD), a deep understanding of NET's structure and function is paramount for modern drug discovery and development.[2] This guide provides a comprehensive technical overview of the NET protein structure, its transmembrane domains, key functional sites, and the experimental methodologies used for its characterization. Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented near-atomic resolution structures, revealing the molecular basis for substrate transport and inhibitor binding.[3]
Core Structure of the this compound
The human NET is a glycoprotein consisting of 617 amino acids.[1][4] It belongs to the Neurotransmitter-Sodium-Symporter (NSS) family, which is characterized by a conserved core structure of 12 transmembrane (TM) domains.[1][4] The protein features intracellular N- and C-termini and a large, glycosylated extracellular loop between TM3 and TM4.[1][4] The 12 alpha-helical transmembrane domains are organized into two bundles, creating a central cavity that houses the substrate and ion binding sites.[4]
The transport of one molecule of noradrenaline is coupled to the co-transport of one sodium (Na⁺) and one chloride (Cl⁻) ion, a process driven by the electrochemical gradients of these ions across the plasma membrane.[1][5]
Quantitative Structural Data
Recent cryo-EM studies have provided high-resolution structural data for the human NET protein in various conformational states.
| Parameter | Value | Source (PDB ID) |
| Total Amino Acids | 617 | UniProt: P23975[6] |
| Modeled Residue Count | 547 | 8HFF[7] |
| Total Structure Weight | ~69.72 kDa | 8HFF[7] |
| Resolution (Apo State) | 2.5 - 3.5 Å | Tan, J., et al. (2024)[7] |
| Resolution (NE-bound) | 2.9 Å | 8HFF[7] |
Transmembrane Domain Topology
The 12 transmembrane helices are the defining structural feature of NET. The precise amino acid boundaries of these domains, as predicted by UniProt analysis, are detailed below. These helices form the core of the transporter, creating the pathway for substrate and ion translocation.
| Domain | Predicted Amino Acid Range |
| TM 1 | 63-88 |
| TM 2 | 99-121 |
| TM 3 | 145-170 |
| TM 4 | 181-200 |
| TM 5 | 230-252 |
| TM 6 | 316-338 |
| TM 7 | 349-374 |
| TM 8 | 382-407 |
| TM 9 | 437-456 |
| TM 10 | 474-498 |
| TM 11 | 507-529 |
| TM 12 | 543-563 |
| (Source: UniProtKB - P23975)[6] |
Functional Sites and Transport Mechanism
The function of NET is predicated on its ability to bind noradrenaline and co-transported ions, and to undergo conformational changes that move the substrate across the membrane.
Substrate and Ion Binding Sites
Cryo-EM structures have elucidated two key substrate binding sites:
-
Primary Substrate Binding Site (S1): This is the central, high-affinity binding pocket located deep within the protein core, formed by residues from TM1, TM3, TM6, and TM8.[5] Key residues directly interacting with noradrenaline include Aspartate 75 (D75) and Phenylalanine 317 (F317).[5] D75 is critical for recognizing the amine group of monoamine substrates.[5]
-
Allosteric "Vestibular" Site (S2): A secondary, lower-affinity site has been identified in the extracellular vestibule.[7] Binding of substrate at the S2 site is thought to precede its entry into the S1 pocket, potentially playing a role in concentrating the substrate near the primary binding site.
The co-transport of Na⁺ and Cl⁻ is essential. The Na1 site is located near the S1 pocket, with ion coordination being crucial for stabilizing the transporter's conformation for substrate binding.[5]
The Norepinephrine Transport Cycle
The transport of noradrenaline is a dynamic process involving major conformational changes of the transporter, often described by the alternating access model.
Caption: The alternating access model of the NET transport cycle.
-
Outward-Open State: The transporter is open to the extracellular space, ready to bind ligands.
-
Binding and Occlusion: Sodium, chloride, and noradrenaline bind to their respective sites, triggering a conformational change that occludes the substrate from both the extracellular and intracellular environments.
-
Inward-Open State: A second major conformational change opens the transporter to the intracellular side, releasing the noradrenaline and ions into the presynaptic neuron.
-
Reorientation: The transporter resets to the outward-facing conformation to begin a new cycle.
Experimental Protocols
The study of NET structure and function relies on a suite of sophisticated biochemical and biophysical techniques.
Structural Determination via Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in solving the high-resolution structure of NET.[3][8]
Methodology:
-
Protein Expression and Purification: The human NET gene (SLC6A2) is overexpressed in a suitable system, such as human embryonic kidney (HEK293) cells. The protein is then solubilized from the cell membrane using detergents and purified via affinity chromatography.
-
Reconstitution into Nanodiscs: To mimic a native lipid environment, the purified NET protein is reconstituted into lipid nanodiscs. This step is critical for maintaining the protein's structural integrity.
-
Vitrification: A small volume (~3 µL) of the NET-nanodisc sample is applied to a cryo-EM grid.[9] The grid is then plunge-frozen in liquid ethane, trapping the protein particles in a thin layer of vitreous (non-crystalline) ice.[9] This rapid freezing preserves the native conformation of the protein.[8]
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope under cryogenic conditions. Thousands of images, each containing many individual protein particles in different orientations, are collected automatically.
-
Image Processing and 3D Reconstruction: The individual particle images are computationally extracted, aligned, and classified. A high-resolution three-dimensional map of the protein's electron density is then reconstructed from the 2D images.
-
Model Building: An atomic model of the NET protein is built into the electron density map, revealing the precise arrangement of its amino acid residues.
Caption: Experimental workflow for NET structure determination by Cryo-EM.
Functional Analysis: Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of drugs for the transporter.[10] A competitive binding assay determines a compound's inhibition constant (Ki).
Methodology:
-
Membrane Preparation: Cells expressing NET are harvested and homogenized in an ice-cold lysis buffer. The homogenate is centrifuged at high speed to pellet the cell membranes, which are then resuspended in an assay buffer.[11] Protein concentration is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate.[11] Each well contains:
-
A fixed amount of membrane preparation (e.g., 10-50 µg protein).[10]
-
A fixed concentration of a radiolabeled NET ligand (e.g., [³H]-nisoxetine), typically at or below its dissociation constant (Kd).
-
Varying concentrations of the unlabeled test compound (competitor).
-
-
Incubation: The plate is incubated (e.g., 60-120 minutes at room temperature) to allow the binding reaction to reach equilibrium.[10]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters.[10][11] The filters trap the membranes (with bound radioligand), while the unbound radioligand passes through.
-
Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[10]
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding is plotted against the concentration of the test compound. Non-linear regression is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). The Ki is then calculated using the Cheng-Prusoff equation.[10]
Functional Analysis: Noradrenaline Uptake Assay
Uptake assays directly measure the function of the transporter by quantifying the rate of noradrenaline influx into cells.
Methodology (using [³H]-Norepinephrine):
-
Cell Culture: Adherent cells expressing NET (e.g., HEK293-hNET) are seeded into 24- or 96-well plates and grown to confluence.[7]
-
Pre-incubation: The cell culture medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer. Cells are then pre-incubated for 10-15 minutes with varying concentrations of the test inhibitor or vehicle.[7]
-
Initiation of Uptake: The uptake is initiated by adding KRH buffer containing a fixed concentration of [³H]-Norepinephrine (often near its Michaelis constant, Km).[7]
-
Incubation: The cells are incubated for a short period (e.g., 5-10 minutes) at 37°C, within the linear range of uptake.[7]
-
Termination of Uptake: The reaction is stopped by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold KRH buffer to remove extracellular radiolabel.
-
Cell Lysis and Quantification: The cells are lysed (e.g., with 1% SDS or 0.1 M NaOH), and the lysate is transferred to scintillation vials.[7] Scintillation cocktail is added, and the intracellular radioactivity is counted.
-
Data Analysis: The rate of uptake is calculated and plotted against the inhibitor concentration to determine the IC₅₀ for uptake inhibition.
Caption: Workflow for a [3H]-Norepinephrine uptake inhibition assay.
Probing Structure-Function: Site-Directed Mutagenesis
This technique is used to investigate the role of specific amino acid residues in transporter function.[12]
Methodology:
-
Primer Design: Mutagenic oligonucleotide primers are designed. These primers are complementary to the target DNA sequence (the plasmid containing the NET gene) but contain a specific mismatch that introduces the desired amino acid change.[13]
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase with the plasmid template and the mutagenic primers. The entire plasmid is amplified, incorporating the mutation into the newly synthesized strands.[14]
-
Template Digestion: The PCR product is treated with the restriction enzyme DpnI. This enzyme specifically digests the original, methylated template DNA (isolated from E. coli), leaving only the newly synthesized, unmethylated, and mutated plasmids.[14]
-
Transformation: The mutated plasmids are transformed into competent E. coli for amplification.
-
Verification and Functional Analysis: The plasmids are isolated from the bacteria, and the mutation is verified by DNA sequencing. The mutated NET is then expressed in cells, and its function (e.g., binding affinity, uptake kinetics) is analyzed using the assays described above to determine the effect of the specific amino acid change.
Signaling Context and Conclusion
The this compound does not function in isolation. It is a key regulator within the noradrenergic synapse, controlling the concentration and duration of noradrenaline signaling.
Caption: Role of NET in the noradrenergic synapse.
This guide has detailed the structural architecture of the this compound, highlighting its 12-transmembrane domain framework and key functional sites. The provided experimental protocols offer a foundation for the structural and functional characterization of NET, which is essential for the rational design of novel therapeutics targeting the noradrenergic system. The continued application of high-resolution structural techniques and sophisticated functional assays will undoubtedly lead to further insights into the complex mechanisms of this critical transporter.
References
- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure Modeling of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. benchchem.com [benchchem.com]
- 8. Cryo-electron microscopy of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Techniques for Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]
- 13. Site-Directed Mutagenesis [protocols.io]
- 14. static.igem.org [static.igem.org]
The Norepinephrine Transporter: A Comprehensive Technical Guide to its Function in the Central and Peripheral Nervous Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters, plays a pivotal role in regulating norepinephrine (NE) signaling throughout the central and peripheral nervous systems. By mediating the reuptake of NE from the synaptic cleft and extracellular space, NET stringently controls the magnitude and duration of noradrenergic neurotransmission. This function is critical for a myriad of physiological processes, including mood, attention, arousal, and autonomic regulation. Consequently, NET is a key target for a wide range of therapeutic agents, including antidepressants and medications for attention-deficit/hyperactivity disorder (ADHD), as well as a site of action for psychostimulants. This in-depth technical guide provides a comprehensive overview of the core functions of NET, detailing its kinetic properties, pharmacological profile, and the intricate signaling pathways that govern its activity. Detailed experimental protocols for studying NET function are also provided to facilitate further research and drug development in this critical area of neuroscience.
Core Function and Distribution of the Norepinephrine Transporter
The primary function of NET is the sodium- and chloride-dependent reuptake of norepinephrine from the extracellular space into presynaptic neurons. This process terminates the action of NE on postsynaptic and presynaptic autoreceptors, thereby shaping the temporal and spatial dynamics of noradrenergic signaling. In the central nervous system (CNS), noradrenergic neurons originating from the locus coeruleus and other brainstem nuclei project throughout the brain, influencing a wide array of functions such as mood, cognition, and sleep-wake cycles. In the peripheral nervous system (PNS), NET is crucial for regulating sympathetic nervous system activity, which controls cardiovascular function, among other processes.
Quantitative Data: NET Density and Kinetics
The density and kinetic properties of NET vary across different regions of the nervous system. These parameters are crucial for understanding the region-specific roles of norepinephrine and the potential impact of NET-targeting drugs.
Table 1: Density of Norepinephrine Transporter (Bmax) in Human Brain Regions (from PET Studies)
| Brain Region | Bmax (fmol/mg protein) | Radioligand | Reference |
| Thalamus | 570 - 682 | (S,S)-[18F]FMeNER-D2 | [1][2] |
| Locus Coeruleus | High Density | (S,S)-[18F]FMeNER-D2 | [1] |
| Cortex | 587 | (S,S)-[18F]FMeNER-D2 | [2] |
Table 2: Kinetic Parameters (Km and Vmax) of Norepinephrine Uptake
| System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Mouse Brain Cortex Synaptosomes | 0.225 - 0.403 | Variable | [3] |
| SK-N-SH Cells | No significant change with PKC activation | Diminished with PKC activation | [4][5] |
| Mouse Frontal Cortex Synaptosomes (for Dopamine uptake via NET) | ~1 (IC50 for cocaine) | 0.45 | [6] |
| Mouse Cerebellum and Striatum Synaptosomes | High and low affinity components | Variable | [7] |
Pharmacology of the Norepinephrine Transporter
NET is the target of a diverse array of compounds, including therapeutic drugs and substances of abuse. The affinity of these compounds for NET is typically quantified by their inhibition constant (Ki).
Table 3: Inhibition Constants (Ki) of Various Compounds for the Human Norepinephrine Transporter
| Compound | Class | Ki (nM) | Reference |
| Desipramine | Tricyclic Antidepressant | 0.6 - 5.11 | [8] |
| Nisoxetine | Selective NRI | ~0.46 (rat) | |
| Reboxetine | Selective NRI | ~1.1 (rat) | |
| Atomoxetine | Selective NRI | 5 | |
| Duloxetine | SNRI | 5.0 - 7.5 | [8] |
| Venlafaxine | SNRI | ~240 | |
| Cocaine | Psychostimulant | 264.0 | [8] |
| Methylphenidate | Psychostimulant | ~100 | [9] |
| Amphetamine | Psychostimulant | 70 - 100 | [9] |
| JNJ-7925476 | Triple Reuptake Inhibitor | 16.6 |
Regulation of Norepinephrine Transporter Function
The activity of NET is not static but is dynamically regulated by a variety of intracellular signaling pathways, primarily through post-translational modifications such as phosphorylation. This regulation allows for the fine-tuning of noradrenergic signaling in response to various physiological and pharmacological stimuli.
Protein Kinase C (PKC) Signaling Pathway
Activation of Protein Kinase C (PKC) is a major pathway for the acute downregulation of NET activity. This process involves the phosphorylation of NET, leading to its internalization from the plasma membrane.
References
- 1. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT Radioligands for Human Brain Imaging With PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors contributing to the modulation of norepinephrine uptake by synaptosomes from mouse brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute regulation of norepinephrine transport: II. PKC-modulated surface expression of human norepinephrine transporter proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute regulation of norepinephrine transport: I. protein kinase C-linked muscarinic receptors influence transport capacity and transporter density in SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of dopamine and noradrenaline transport in synaptosomes from cerebellum, striatum and frontal cortex of normal and reeler mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norepinephrine transporter Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Variants of the Human Norepinephrine Transporter (SLC6A2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human norepinephrine transporter (NET), encoded by the SLC6A2 gene, is a critical neuronal protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[1] This process is essential for terminating noradrenergic signaling and maintaining norepinephrine homeostasis.[2][3] Given its central role in regulating neurotransmission, genetic variations in the SLC6A2 gene can have significant impacts on transporter function and are implicated in the pathophysiology of numerous neuropsychiatric and cardiovascular disorders.[3][4] This guide provides a comprehensive overview of key genetic variants of the human NET, their functional consequences, and the experimental methodologies used for their characterization.
The SLC6A2 gene is located on chromosome 16q12.2 and spans approximately 45 kilobases.[1][3] Genetic polymorphisms within this gene, ranging from single nucleotide polymorphisms (SNPs) in the promoter region to missense mutations in the coding sequence, can alter NET expression, substrate affinity, and transport capacity.[2][5] These alterations can, in turn, influence susceptibility to conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), orthostatic intolerance, major depressive disorder, and bipolar disorder.[3][6][7]
Key Genetic Variants and Their Functional Impact
A number of genetic variants in the SLC6A2 gene have been identified and functionally characterized. The following tables summarize the quantitative data associated with some of the most studied variants.
Table 1: Promoter and 5'-UTR Polymorphisms of SLC6A2
| Variant ID (rs) | Location | Alleles | Functional Consequence | Associated Disorders |
| rs28386840 | -3081 bp upstream of transcription start site | A/T | The 'T' allele creates a new E2-box motif, leading to recruitment of transcriptional repressors (Slug and Scratch) and significantly decreased promoter activity.[2][8] | Attention-Deficit/Hyperactivity Disorder (ADHD)[2][4], Bipolar I Disorder[6] |
| rs2242446 | -182 bp in the 5'-UTR | T/C | The 'C' allele is associated with a greater blood pressure response to exercise.[9] Enhances promoter activity.[7] | Cardiovascular response to exercise[9] |
Table 2: Coding Region Polymorphisms of SLC6A2
| Variant ID (rs) | Amino Acid Change | Location | Functional Consequence | Associated Disorders |
| rs1805066 | Thr283Met (T283M) | Transmembrane Domain 5 | Decreased norepinephrine and dopamine transport.[5] | Attention-Deficit/Hyperactivity Disorder (ADHD)[5] |
| Not assigned | Val245Ile (V245I) | Transmembrane Domain 4 | Decreased norepinephrine and dopamine transport.[5] | Attention-Deficit/Hyperactivity Disorder (ADHD)[5] |
| Not assigned | Ala457Pro (A457P) | Transmembrane Domain 9 | Impaired transporter trafficking to the cell surface, leading to reduced surface expression and a dominant-negative effect on wild-type NET.[10] | Orthostatic Intolerance[3] |
| rs5569 | Gly1287Ala (G1287A) | Coding (synonymous) | Associated with methylphenidate response in ADHD.[5] | Attention-Deficit/Hyperactivity Disorder (ADHD)[5] |
Signaling Pathways and Logical Relationships
The functional consequences of SLC6A2 genetic variants can be visualized to better understand their impact on molecular and physiological processes.
Caption: Impact of the rs28386840 'T' allele on SLC6A2 gene transcription.
Caption: Dominant-negative effect of the A457P mutation on NET surface expression.
Experimental Protocols
The characterization of SLC6A2 variants relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the literature.
Promoter Activity Assay (Luciferase Reporter Assay)
This protocol is adapted from studies investigating the functional significance of promoter polymorphisms.[2]
Objective: To quantify the transcriptional activity of different SLC6A2 promoter variants.
Methodology:
-
Construct Generation:
-
Amplify the promoter region of the SLC6A2 gene containing the polymorphic site (e.g., -3081 A/T) from human genomic DNA of individuals with known genotypes.
-
Clone the amplified fragments upstream of a reporter gene, such as firefly luciferase, in a suitable expression vector (e.g., pGL3-Basic).
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., human neuroblastoma cells like SH-SY5Y or non-neuronal cells like HEK293) in appropriate media.
-
Co-transfect the cells with the generated promoter-reporter constructs and a control vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Luciferase Assay:
-
After 24-48 hours of incubation post-transfection, lyse the cells.
-
Measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity between the different promoter variants to determine their relative transcriptional strength.
-
Radiolabeled Norepinephrine ([³H]NE) Uptake Assay
This protocol is based on methods used to assess the transport function of NET variants.[5][10][11]
Objective: To measure the rate of norepinephrine transport mediated by wild-type and mutant NET proteins.
Methodology:
-
Expression of NET Variants:
-
Transfect a suitable cell line (e.g., COS-7 or HEK293) with expression vectors encoding wild-type or variant NET proteins.
-
For studies in a more native environment, synaptosomes can be prepared from the brains of corresponding genetically modified mice.[11]
-
-
Uptake Assay:
-
24-48 hours post-transfection, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Preincubate the cells for 10 minutes at 37°C. To determine non-specific uptake, a parallel set of cells is preincubated with a potent NET inhibitor, such as 1 µM desipramine.[10]
-
Initiate the uptake by adding [³H]NE at a specific concentration (e.g., 50 nM for single-point assays or varying concentrations for kinetic analysis).[10]
-
Incubate for a short period (e.g., 10 minutes) at 37°C to measure the initial rate of transport.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
-
Quantification:
-
Lyse the cells and add scintillation fluid.
-
Measure the amount of accumulated [³H]NE using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake (in the presence of desipramine) from the total uptake.
-
For kinetic analysis, plot the specific uptake against the [³H]NE concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km values.
-
Western Blotting for NET Protein Expression and Surface Localization
This protocol is derived from studies examining the effect of mutations on NET protein levels and trafficking.[10][11]
Objective: To determine the total and cell surface expression levels of NET variants.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Lyse transfected cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Surface Biotinylation (for surface expression):
-
Wash intact cells with ice-cold PBS.
-
Incubate the cells with a membrane-impermeable biotinylating agent (e.g., sulfo-NHS-SS-biotin) on ice to label surface proteins.
-
Quench the reaction and lyse the cells.
-
Isolate the biotinylated (surface) proteins using streptavidin-agarose beads.
-
-
SDS-PAGE and Immunoblotting:
-
Separate total or surface protein fractions by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the NET protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the NET protein levels to a loading control (e.g., β-actin) for total expression or compare the surface fraction to the total lysate.
-
Caption: Workflow for identifying and functionally characterizing SLC6A2 variants.
Conclusion
The study of genetic variants of the human norepinephrine transporter is crucial for understanding the molecular basis of a wide range of neurological and cardiovascular disorders. The polymorphisms detailed in this guide highlight how single changes in the SLC6A2 gene can lead to significant alterations in protein expression and function, ultimately contributing to disease susceptibility. The experimental protocols provided offer a foundation for researchers and drug development professionals to further investigate the role of NET variants in health and disease, and to explore the potential for personalized medicine approaches targeting the noradrenergic system. Continued research in this area will undoubtedly uncover new variants and further elucidate the complex interplay between genetics, NET function, and human pathology.
References
- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 2. A polymorphism in the norepinephrine transporter gene alters promoter activity and is associated with attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Functional gene variation in the human norepinephrine transporter: association with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel and Functional Norepinephrine Transporter Protein Variants Identified in Attention-Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association between genetic variants of the norepinephrine transporter gene (SLC6A2) and bipolar I disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SLC6A2 solute carrier family 6 member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. nyaspubs.onlinelibrary.wiley.com [nyaspubs.onlinelibrary.wiley.com]
- 9. Genetic Variation in the Presynaptic Norepinephrine Transporter is Associated with Blood Pressure Responses to Exercise in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mutation in the Human Norepinephrine Transporter Gene (SLC6A2) Associated with Orthostatic Intolerance Disrupts Surface Expression of Mutant and Wild-Type Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norepinephrine Transporter Heterozygous Knockout Mice Exhibit Altered Transport and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Substrates of the Noradrenaline Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The noradrenaline transporter (NET), also known as the norepinephrine transporter, is a crucial membrane protein responsible for the reuptake of noradrenaline (norepinephrine) from the synaptic cleft and peripheral tissues into presynaptic neurons. This process is essential for terminating noradrenergic signaling and maintaining neurotransmitter homeostasis. Beyond its primary substrate, noradrenaline, NET can transport other endogenous molecules, influencing a wide range of physiological and pathological processes. This technical guide provides an in-depth overview of the known endogenous substrates of NET, presenting quantitative data on their interactions, detailed experimental protocols for their characterization, and visualizations of relevant signaling pathways and experimental workflows.
Endogenous Substrates of the this compound
The primary endogenous substrate for the this compound is noradrenaline (norepinephrine) . However, the transporter exhibits a degree of promiscuity, binding and transporting other endogenous catecholamines and trace amines. These interactions are particularly significant in brain regions where the expression of other monoamine transporters, such as the dopamine transporter (DAT), is low.
Key Endogenous Substrates:
-
Noradrenaline (Norepinephrine): The principal substrate for NET, responsible for the termination of noradrenergic neurotransmission.
-
Dopamine: A significant substrate for NET, especially in areas like the prefrontal cortex where DAT density is low.[1] The reuptake of dopamine by NET in these regions has important implications for cognitive function and the mechanism of action of certain psychostimulants.
-
Epinephrine: Also known as adrenaline, epinephrine is structurally very similar to noradrenaline and is also recognized and transported by NET.
-
Trace Amines: This class of endogenous compounds, including β-phenylethylamine, tyramine, and octopamine, are present at low concentrations in the brain. They can act as substrates for monoamine transporters, including NET, and are also agonists for trace amine-associated receptors (TAARs).[2][3][4]
Quantitative Data: Substrate-Transporter Interactions
The interaction of endogenous substrates with the this compound can be quantified by determining their binding affinity (Ki, IC50) and transport kinetics (Km, Vmax). These parameters are critical for understanding the physiological role of these substrates and for the development of drugs targeting NET.
| Endogenous Substrate | Parameter | Value (µM) | Species/System | Reference |
| Dopamine | Km | ~0.1 | Brain Synaptosomes | [1] |
| Noradrenaline | - | - | - | - |
| Epinephrine | - | - | - | - |
| Trace Amines (e.g., β-phenylethylamine) | IC50 | >10 | TAAR1-transfected cells | [2] |
Data for noradrenaline and epinephrine are less consistently reported in the form of Km and Vmax specifically for NET in readily comparable formats within the initial literature search. Further targeted studies would be needed to populate these fields definitively.
Experimental Protocols
Characterizing the interaction of endogenous substrates with the this compound involves a variety of in vitro and ex vivo assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the ability of a test compound (unlabeled endogenous substrate) to compete with a radiolabeled ligand for binding to NET.
Materials:
-
Cell membranes prepared from cells stably expressing human NET (e.g., HEK293-hNET cells).
-
Radioligand: [³H]Nisoxetine (a high-affinity NET inhibitor).
-
Test compounds: Noradrenaline, dopamine, epinephrine, trace amines.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-hNET cells.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, [³H]Nisoxetine, and cell membrane preparation.
-
Non-specific Binding: Add a high concentration of a non-radiolabeled NET inhibitor (e.g., desipramine), [³H]Nisoxetine, and cell membrane preparation.
-
Competitive Binding: Add serial dilutions of the test compound, [³H]Nisoxetine, and cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Substrate Uptake Assay for Determining Transport Kinetics (Km and Vmax)
This assay measures the rate of transport of a radiolabeled substrate into cells expressing NET.
Materials:
-
Cells stably expressing hNET (e.g., HEK293-hNET or CHO-hNET cells) cultured in 24- or 96-well plates.[5]
-
Radiolabeled substrate: [³H]Noradrenaline or [³H]Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.
-
Wash Buffer: Ice-cold uptake buffer.
-
Lysis Buffer: e.g., 1% SDS.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Plate the NET-expressing cells in multi-well plates and grow to a confluent monolayer.
-
Assay Initiation:
-
Wash the cells with uptake buffer.
-
Add uptake buffer containing varying concentrations of the radiolabeled substrate to the wells. For determining Km and Vmax, a range of substrate concentrations spanning the expected Km value should be used.
-
To determine non-specific uptake, a parallel set of experiments is performed in the presence of a high concentration of a NET inhibitor (e.g., desipramine) or at 4°C.
-
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold wash buffer to remove extracellular radiolabeled substrate.
-
Cell Lysis and Counting:
-
Lyse the cells by adding lysis buffer to each well.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake at each substrate concentration.
-
Plot the initial uptake velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) to determine the kinetic parameters Km (substrate concentration at half-maximal transport velocity) and Vmax (maximum transport velocity). A Lineweaver-Burk plot (1/v vs. 1/[S]) can also be used for this purpose.
-
Visualizations
Signaling Pathway: Termination of Noradrenergic Signaling
The primary role of the this compound is to terminate the action of noradrenaline in the synapse by removing it from the extracellular space. This process is critical for regulating the duration and intensity of noradrenergic signaling.
Caption: Termination of noradrenergic signaling by NET.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of an endogenous substrate for the this compound.
Caption: Workflow for a radioligand binding assay.
Experimental Workflow: Substrate Uptake Assay
This diagram outlines the process for a substrate uptake assay to measure the transport kinetics of an endogenous substrate by the this compound.
Caption: Workflow for a substrate uptake assay.
Conclusion
The this compound plays a multifaceted role in neurotransmission, extending beyond the reuptake of noradrenaline to include other key endogenous molecules like dopamine and trace amines. A thorough understanding of the quantitative aspects of these interactions and the methodologies to study them is paramount for advancing our knowledge of neurobiology and for the rational design of novel therapeutics targeting the noradrenergic system. The protocols and data presented in this guide offer a foundational resource for researchers in this field.
References
- 1. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Noradrenaline Transporter Expression in the Brain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of noradrenaline transporter (NET) expression in different brain regions. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering quantitative data, detailed experimental methodologies, and insights into the regulatory signaling pathways of NET.
Quantitative Distribution of this compound in the Brain
The expression of the this compound varies significantly across different regions of the brain. This distribution is crucial for understanding the specific roles of noradrenergic signaling in various physiological and pathological processes. The following tables summarize quantitative data on NET expression obtained through different experimental techniques.
In Vivo PET Imaging in Humans
Positron Emission Tomography (PET) allows for the in vivo quantification of NET in the human brain. The binding potential (BPND) is a common measure that reflects the density of available transporters.
| Brain Region | Mean BPND ± SD (Radioligand: (S,S)-¹⁸F-FMeNER-D₂)[1] | Mean BPND ± SD (Radioligand: [¹¹C]MRB)[2] |
| Thalamus | 0.54 ± 0.19 | 0.82 ± 0.22 |
| Locus Coeruleus | 0.35 ± 0.25 | 0.61 ± 0.27 |
| Midbrain | - | 0.49 ± 0.19 |
| Raphe Nucleus | - | 0.48 ± 0.21 |
| Hypothalamus | - | 0.40 ± 0.16 |
| Insular Cortex | - | - |
| Frontal Cortex | - | - |
| Parietal Cortex | - | - |
| Temporal Cortex | - | - |
| Occipital Cortex | - | - |
| Caudate | Reference Region | Reference Region |
Note: BPND values can vary based on the specific PET tracer, quantification method, and patient population.
Postmortem Autoradiography in Non-Human Primates
Autoradiography on postmortem brain tissue provides a high-resolution visualization and quantification of transporter density.
| Brain Region | Relative Binding Density ([³H]nisoxetine)[3] |
| Locus Coeruleus Complex | Highest |
| Raphe Nuclei | Highest |
| Hypothalamus | Moderate |
| Midline Thalamic Nuclei | Moderate |
| Bed Nucleus of the Stria Terminalis | Moderate |
| Central Nucleus of the Amygdala | Moderate |
| Dorsal Motor Nucleus of the Vagus | Moderate |
| Nucleus of the Solitary Tract | Moderate |
| Basolateral Amygdala | Low |
| Cortical Regions | Low |
| Hippocampal Regions | Low |
| Striatal Regions | Low |
Experimental Protocols for Quantifying NET Expression
Accurate quantification of NET expression is fundamental for research and drug development. Below are detailed methodologies for key experiments.
Positron Emission Tomography (PET) Imaging of NET
Objective: To quantify NET density in the living human brain.
Protocol:
-
Radioligand Selection: Commonly used radioligands include (S,S)-¹⁸F-FMeNER-D₂ and (S,S)-[¹¹C]MRB, which are analogs of the selective norepinephrine reuptake inhibitor reboxetine.[4]
-
Subject Preparation: Subjects should be screened for any contraindications to PET scanning and should abstain from medications known to interact with NET for an appropriate washout period.
-
Radioligand Administration: The radioligand is administered intravenously as a bolus injection.
-
Dynamic PET Scanning: Dynamic scanning is performed for 90-120 minutes to capture the kinetics of the radioligand in the brain.[5][6]
-
Arterial Blood Sampling (for some methods): Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in the plasma, which serves as an input function for kinetic modeling.
-
Image Acquisition and Reconstruction: PET data are acquired in list mode and reconstructed using standard algorithms, with corrections for attenuation, scatter, and random coincidences.
-
Image Analysis:
-
Region of Interest (ROI) Definition: ROIs for various brain regions are delineated on co-registered magnetic resonance (MR) images.[5]
-
Kinetic Modeling: Time-activity curves are generated for each ROI. The binding potential relative to non-displaceable binding (BPND) is calculated using kinetic models such as the two-tissue compartment model (2TCM) or reference tissue models like the simplified reference tissue model (SRTM) or the multilinear reference tissue model 2 (MRTM2).[1][2][7] The caudate or occipital cortex is often used as a reference region due to its low NET density.[1][2]
-
Western Blot Analysis of NET Protein
Objective: To quantify the relative amount of NET protein in brain tissue homogenates.
Protocol:
-
Tissue Homogenization: Brain tissue from specific regions is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in the lysate is determined using a colorimetric assay such as the Bradford or BCA assay to ensure equal loading of samples.
-
SDS-PAGE: Protein samples are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose) via electroblotting.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the this compound.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The signal is detected using a chemiluminescent or fluorescent substrate, and the resulting bands are visualized and quantified using an imaging system. The intensity of the NET band is normalized to a loading control protein (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) for NET Localization
Objective: To visualize the cellular and subcellular localization of NET protein within brain tissue sections.
Protocol:
-
Tissue Preparation: Brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned using a cryostat or vibratome.
-
Antigen Retrieval: For formalin-fixed paraffin-embedded tissues, an antigen retrieval step (e.g., heat-induced epitope retrieval) is necessary to unmask the epitope.
-
Permeabilization and Blocking: Sections are permeabilized with a detergent (e.g., Triton X-100) and then incubated in a blocking solution to reduce non-specific staining.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody directed against NET.
-
Secondary Antibody Incubation: After washing, a fluorescently labeled or enzyme-conjugated secondary antibody is applied.
-
Visualization: For fluorescently labeled antibodies, the sections are imaged using a fluorescence microscope. For enzyme-conjugated antibodies, a chromogenic substrate is added to produce a colored precipitate that can be visualized with a bright-field microscope.
In Situ Hybridization (ISH) for NET mRNA
Objective: To detect and localize NET mRNA within brain cells.
Protocol:
-
Probe Design and Synthesis: A labeled nucleic acid probe (RNA or DNA) complementary to the target NET mRNA sequence is synthesized. Probes can be labeled with radioactive isotopes or non-radioactive molecules like digoxigenin (DIG).
-
Tissue Preparation: Brain tissue is fixed and sectioned. It is crucial to maintain RNA integrity by using RNase-free techniques and reagents.
-
Hybridization: The labeled probe is applied to the tissue sections and incubated under conditions that allow for specific binding to the NET mRNA.
-
Washing: Stringent washes are performed to remove any non-specifically bound probe.
-
Detection:
-
Radioactive Probes: The signal is detected by autoradiography, where the tissue is exposed to X-ray film or a phosphor imaging screen.
-
Non-radioactive Probes: The signal is detected using an antibody that recognizes the label on the probe (e.g., anti-DIG antibody). This antibody is typically conjugated to an enzyme for colorimetric detection or a fluorophore for fluorescent detection.
-
-
Imaging: The sections are imaged using an appropriate microscope to visualize the cellular localization of the NET mRNA signal.
Signaling Pathways Regulating NET Expression and Function
The expression and function of the this compound are dynamically regulated by various intracellular signaling pathways. This regulation occurs at both the transcriptional and post-translational levels, affecting NET synthesis, trafficking to and from the plasma membrane, and its intrinsic transport activity.
Regulation of NET Gene Expression
The transcription of the SLC6A2 gene, which encodes for NET, is a complex process influenced by various factors. For instance, membrane depolarization has been shown to increase Slc6a2 gene expression. This process is associated with the dissociation of a repressor complex (MeCP2 and Smarca2) from the gene promoter, leading to histone hyperacetylation and the recruitment of transcription factors like SP1 and RNA Polymerase II.[8]
Regulation of NET gene transcription by membrane depolarization.
Post-Translational Regulation of NET
Post-translational modifications, particularly phosphorylation, play a critical role in the acute regulation of NET function and trafficking. Several protein kinases and phosphatases are involved in this process.[4] For example, activation of Protein Kinase C (PKC) can lead to the internalization of NET from the plasma membrane, thereby reducing norepinephrine uptake.[9] The PI3K/Akt/mTOR signaling pathway has also been implicated in the regulation of NET.[10] Insulin, for instance, can stimulate NET activity through a PI3K-dependent pathway that involves the activation of p38 MAPK.[9] This stimulation can occur without a change in the number of transporters on the cell surface, suggesting an increase in the intrinsic activity of the transporter.[9]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Relationships of in vivo brain norepinephrine transporter and age, BMI, and gender - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution of norepinephrine transporters in the non-human primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. PET imaging of noradrenaline transporters in Parkinson’s disease: focus on scan time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound PET reflects neurotoxin-induced noradrenaline level decrease in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alleviating Transcriptional Inhibition of the Norepinephrine Slc6a2 Transporter Gene in Depolarized Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trafficking-dependent and -independent pathways of neurotransmitter transporter regulation differentially involving p38 mitogen-activated protein kinase revealed in studies of insulin modulation of norepinephrine transport in SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Noradrenaline enhances the expression of the neuronal monocarboxylate transporter MCT2 by translational activation via stimulation of PI3K/Akt and the mTOR/S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of SLC6A2 Gene Mutations on Norepinephrine Transporter (NET) Function
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Solute Carrier Family 6 Member 2 (SLC6A2) gene encodes the Norepinephrine Transporter (NET), a critical protein responsible for the reuptake of norepinephrine (NE) from the synaptic cleft into presynaptic neurons.[1][2] This function is paramount in regulating noradrenergic neurotransmission, which influences processes ranging from attention and mood to autonomic cardiovascular control.[3][4] Genetic variations, particularly mutations within the SLC6A2 gene, can significantly impair NET function, leading to a range of clinical phenotypes. These include cardiovascular disorders like Orthostatic Intolerance (OI) and Postural Orthostatic Tachycardia Syndrome (POTS), as well as neuropsychiatric conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD).[5][6][7][8] This document provides a comprehensive technical overview of how specific SLC6A2 mutations affect NET protein expression, trafficking, and substrate transport, details the experimental protocols used to characterize these effects, and summarizes the quantitative impact of these mutations.
The Norepinephrine Transporter (NET)
NET is a 617-amino acid multipass membrane protein belonging to the Na+/Cl--dependent transporter family.[3][4] Its primary role is the clearance of synaptic norepinephrine, thereby terminating the neurotransmitter's signal. The proper folding, glycosylation, and trafficking of the NET protein to the presynaptic membrane are essential for its function. Dysregulation or loss of function leads to elevated extracellular NE levels, resulting in the overstimulation of adrenergic receptors and contributing to various pathologies.[5][9]
Impact of Coding and Regulatory Mutations on NET Function
Mutations in the SLC6A2 gene can be broadly categorized into two types: those occurring in the coding sequence, which alter the protein's amino acid structure, and those in regulatory regions, like the promoter, which affect the gene's expression level.
Coding Region Mutations
Coding mutations can lead to a loss of function through several mechanisms, including impaired protein folding and processing, reduced trafficking to the cell surface, or a direct reduction in substrate transport capacity.
A seminal example is the A457P mutation , a missense mutation in transmembrane domain 9, identified in patients with Orthostatic Intolerance.[5][10] This single amino acid substitution results in a profound loss of NET function. Studies have shown that the hNET-A457P mutant protein exhibits:
-
Drastically Reduced Transport Activity: The A457P variant lacks over 98% of the transport activity of the wild-type (wt) transporter.[3][10][11]
-
Impaired Protein Processing: Western blot analysis reveals that the A457P mutation leads to a significant decrease in the mature, fully glycosylated 80 kDa form of the NET protein, with levels reduced to approximately 37% of the wild-type.[3][4] This indicates a disruption in the biosynthetic processing of the protein.
-
Reduced Surface Expression: Biotinylation assays show that the cell surface expression of the A457P mutant is decreased to about 30% of the wild-type NET.[3][10]
-
Dominant-Negative Effect: In heterozygous individuals, the A457P mutant protein can co-assemble with the wild-type protein, leading to the retention of the wild-type transporter within the cell. This co-immunoprecipitation diminishes the surface expression of the functional wild-type NET, thereby exerting a dominant-negative effect and reducing overall NE uptake capacity even further.[3][10][11]
Other mutations, such as T283M and V245I , have been identified in individuals with ADHD and also demonstrate decreased substrate transport, highlighting other critical residues for NET function.[6]
Regulatory Region Mutations
Polymorphisms in the promoter region of SLC6A2 can alter transcription factor binding, leading to changes in gene expression and NET protein levels.
The -3081(A/T) polymorphism is a notable example. The presence of the T allele creates a new E2-box motif that binds the neural transcriptional repressors Slug and Scratch.[5] This binding leads to:
-
Decreased Promoter Activity: Reporter gene assays show that the -3081(T) allele significantly reduces the promoter function of SLC6A2 compared to the more common A allele.[5]
-
Association with ADHD: The -3081(T) allele, which results in lower NET expression, has been significantly associated with an increased risk for ADHD.[5]
Quantitative Data Summary
The functional consequences of key SLC6A2 mutations are summarized below.
| Mutation/Polymorphism | Associated Phenotype | Impact on NET Function | Quantitative Measurement | Citation(s) |
| A457P | Orthostatic Intolerance (OI), POTS | Loss of NE Transport | >98% reduction in uptake activity | [3][9][10] |
| Impaired Protein Maturation | 80 kDa form reduced to 37.1 ± 2.9% of wild-type | [3][4] | ||
| Reduced Surface Expression | ~30% of wild-type surface levels | [3][10] | ||
| Dominant-Negative Effect | Co-transfection reduces wild-type uptake to ~61% | [3] | ||
| T283M | ADHD | Decreased Substrate Transport | Reduced [³H]NE and [³H]dopamine transport | [6] |
| V245I | ADHD | Decreased Substrate Transport | Reduced [³H]NE and [³H]dopamine transport | [6] |
| -3081(A/T) | ADHD | Reduced Gene Expression | T-allele significantly decreases promoter activity | [5] |
Key Experimental Protocols
The characterization of SLC6A2 mutations relies on a standard set of molecular and cellular biology techniques.
Site-Directed Mutagenesis
-
Objective: To introduce specific mutations (e.g., A457P) into the wild-type human NET (hNET) cDNA sequence cloned into an expression vector.
-
Methodology:
-
Design complementary oligonucleotide primers containing the desired mutation.
-
Use a high-fidelity DNA polymerase to amplify the entire plasmid using the primers in a thermal cycler.
-
Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transform the mutated, nicked plasmid DNA into competent E. coli cells for repair and propagation.
-
Isolate the plasmid DNA and confirm the mutation via Sanger sequencing.
-
Heterologous Expression in Cell Lines
-
Objective: To express wild-type or mutant NET protein in a controlled cellular environment for functional analysis.
-
Methodology:
-
Culture mammalian cells that do not endogenously express NET (e.g., COS-7, HEK-293).
-
Transfect the cells with the expression vector containing the wild-type or mutant hNET cDNA using lipid-based reagents (e.g., Lipofectamine).
-
Allow 24-48 hours for protein expression before proceeding with subsequent assays.
-
Western Blot for Total Protein Expression
-
Objective: To assess the total amount and glycosylation state of the expressed NET protein.
-
Methodology:
-
Lyse transfected cells in a suitable buffer (e.g., RIPA buffer) with protease inhibitors.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Separate equal amounts of total protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk) and probe with a primary antibody specific to NET.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Mature (80 kDa) and core-glycosylated (54 kDa) forms can be distinguished.[3][4]
-
Cell Surface Biotinylation
-
Objective: To specifically quantify the amount of NET protein present on the cell surface.
-
Methodology:
-
Incubate live, intact transfected cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label surface proteins.
-
Quench the reaction and lyse the cells.
-
Precipitate the biotin-labeled proteins from the cell lysate using streptavidin-agarose beads.
-
Elute the bound proteins from the beads.
-
Analyze the eluted, surface-expressed proteins via Western Blot as described above.
-
[³H]-Norepinephrine Uptake Assay
-
Objective: To measure the functional activity of the NET by quantifying the rate of norepinephrine uptake.
-
Methodology:
-
Plate transfected cells in 24- or 48-well plates.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Initiate the uptake by adding a solution containing a known concentration of radiolabeled [³H]-Norepinephrine mixed with unlabeled norepinephrine.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature or 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [³H]-NE.
-
Lyse the cells with a scintillation-compatible lysis buffer.
-
Quantify the intracellular radioactivity using a liquid scintillation counter.
-
Determine non-specific uptake by performing the assay in the presence of a potent NET inhibitor (e.g., desipramine) and subtract this value from all measurements.
-
Visualizations: Pathways and Workflows
Caption: Figure 1: Noradrenergic Synapse and Impact of NET Loss-of-Function.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. A Mutation in the Human Norepinephrine Transporter Gene (SLC6A2) Associated with Orthostatic Intolerance Disrupts Surface Expression of Mutant and Wild-Type Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. pnas.org [pnas.org]
- 6. Novel and Functional Norepinephrine Transporter Protein Variants Identified in Attention-Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. Postural Orthostatic Tachycardia Syndrome (POTS): Genetics, Causes, Symptoms, and Management Strategies [geneticlifehacks.com]
- 9. Neuronal and hormonal perturbations in postural tachycardia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mutation in the human norepinephrine transporter gene (SLC6A2) associated with orthostatic intolerance disrupts surface expression of mutant and wild-type transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] A Mutation in the Human Norepinephrine Transporter Gene (SLC6A2) Associated with Orthostatic Intolerance Disrupts Surface Expression of Mutant and Wild-Type Transporters | Semantic Scholar [semanticscholar.org]
The Noradrenaline Transporter: A Core Mediator in Neuropsychiatric Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The noradrenaline transporter (NET), a key protein in the regulation of noradrenergic neurotransmission, plays a critical role in the pathophysiology of a range of neuropsychiatric disorders. By mediating the reuptake of noradrenaline from the synaptic cleft, the NET controls the magnitude and duration of signaling in brain circuits responsible for attention, mood, and arousal. Dysregulation of NET function has been implicated in Attention-Deficit/Hyperactivity Disorder (ADHD), Major Depressive Disorder (MDD), anxiety disorders, and substance use disorders. This technical guide provides a comprehensive overview of the this compound, its structure, function, and pharmacology, with a focus on its involvement in neuropsychiatric conditions. Detailed experimental protocols for studying NET function and quantitative data on its binding affinities are presented to aid researchers and drug development professionals in this field.
Introduction: The this compound (NET)
The this compound, also known as norepinephrine transporter (NET), is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1] Encoded by the SLC6A2 gene, NET is a transmembrane protein responsible for the sodium- and chloride-dependent reuptake of noradrenaline (norepinephrine) from the synaptic cleft back into the presynaptic neuron.[1][2] This process is crucial for terminating noradrenergic signaling and maintaining norepinephrine homeostasis in the brain.[1]
Structure and Function
The NET protein is a glycoprotein composed of 617 amino acids that form 12 transmembrane domains.[3] Its primary function is to couple the influx of sodium and chloride ions down their electrochemical gradients to the transport of norepinephrine against its concentration gradient.[1][2] This co-transport mechanism is highly efficient, with as much as 90% of released norepinephrine being cleared from the synapse via NET.[1] Interestingly, NET can also transport dopamine, particularly in brain regions like the prefrontal cortex where the dopamine transporter (DAT) is less abundant.[1][4]
Regulation of NET Activity
The function of the this compound is tightly regulated through various mechanisms, including:
-
Phosphorylation: Protein kinases, such as protein kinase C (PKC), can phosphorylate NET, leading to its internalization and a subsequent reduction in norepinephrine reuptake.[1]
-
Trafficking: NET is dynamically trafficked to and from the plasma membrane, a process that can be influenced by various signaling molecules and drugs.[5]
-
Genetic and Epigenetic Factors: Genetic variations, such as single nucleotide polymorphisms (SNPs) in the SLC6A2 gene, have been associated with altered NET function and susceptibility to neuropsychiatric disorders.[1][6] Epigenetic modifications, like the hypermethylation of the NET gene promoter, can lead to reduced NET expression and have been implicated in panic disorder.[7]
Role of the this compound in Neuropsychiatric Disorders
Alterations in NET function and expression have been consistently linked to the pathophysiology of several neuropsychiatric disorders.
Attention-Deficit/Hyperactivity Disorder (ADHD)
The noradrenergic system is critically involved in modulating executive functions such as attention, impulse control, and working memory, which are often impaired in ADHD.[3][8] Dysregulation of noradrenergic pathways in the prefrontal cortex is a key feature of ADHD pathophysiology.[8] While some studies have not found significant differences in NET availability in the brains of individuals with ADHD compared to healthy controls, the transporter remains a crucial therapeutic target.[9][10] Medications like atomoxetine, a selective norepinephrine reuptake inhibitor (NRI), and stimulants like methylphenidate, which also block NET, are effective in treating ADHD symptoms by increasing synaptic norepinephrine levels.[8][11]
Major Depressive Disorder (MDD)
The monoamine hypothesis of depression posits that a deficiency in neurotransmitters like norepinephrine and serotonin contributes to the development of MDD.[12][13] Postmortem studies have shown both decreased and increased NET binding in different brain regions of individuals with depression.[14][15] For instance, one study found higher NET availability in the thalamus of patients with major depressive disorder, which correlated with attention deficits.[14][16] Many antidepressant medications, including tricyclic antidepressants and serotonin-norepinephrine reuptake inhibitors (SNRIs), act by inhibiting NET, thereby enhancing noradrenergic neurotransmission.[15][17] Genetic association studies have also linked polymorphisms in the SLC6A2 gene to the retardation symptoms of depression.[6]
Anxiety Disorders
The role of the noradrenergic system in anxiety is complex, with evidence suggesting that both increased and decreased noradrenergic activity can contribute to anxiety symptoms.[12][18] Impaired NET function, potentially due to epigenetic modifications like promoter hypermethylation, has been proposed as a mechanism that sensitizes individuals to cardiac symptoms and contributes to the development of panic disorder.[7] While increased norepinephrine can be associated with fear and anxiety, medications that enhance noradrenergic signaling, such as SNRIs, are effective in treating various anxiety disorders.[12][18]
Substance Use Disorders
The this compound is a target for several addictive substances. Cocaine, for example, is a nonselective inhibitor of NET, DAT, and the serotonin transporter (SERT), leading to increased synaptic concentrations of these neurotransmitters.[1][19] Amphetamines also increase extracellular norepinephrine levels by acting as substrates for NET and reversing its transport direction.[1] While dopamine is considered the primary mediator of the rewarding effects of psychostimulants, norepinephrine plays a significant role in the sensitizing effects of these drugs and in stress-induced relapse to drug-seeking behavior.[19][20]
Pharmacology of the this compound
The this compound is a key target for a wide range of therapeutic agents and drugs of abuse. These compounds can be broadly classified based on their mechanism of action.
NET Inhibitors
Norepinephrine reuptake inhibitors (NRIs) block the reuptake of norepinephrine, leading to increased extracellular levels of the neurotransmitter.[17] This class includes selective NRIs (e.g., atomoxetine, reboxetine) and non-selective inhibitors that also target other monoamine transporters (e.g., cocaine, tricyclic antidepressants, SNRIs).[17][21]
NET Substrates
Some compounds, like amphetamines, act as substrates for NET. They are transported into the presynaptic neuron and can induce a reversal of the transporter's function, leading to a significant efflux of norepinephrine into the synapse.[1]
Quantitative Data on NET Ligands
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of various compounds for the human this compound.
| Compound | Parameter | Value (nM) | Source |
| (R)-Nisoxetine | Ki | 0.46 | [21] |
| (R)-Tomoxetine (Atomoxetine) | Ki | 5 | [21] |
| Desipramine | Ki | 1.1 | [22] |
| Reboxetine | Ki | 1.1 | [17] |
| Viloxazine | Ki | 155 - 630 | [23] |
| Tedatioxetine | Ki | Data not publicly available | [22] |
| Cocaine | IC50 | 251 | [1] |
| Methylphenidate | Ki | 39 | [24] |
| Bupropion | Ki | 526 | [24] |
| Venlafaxine | Ki | 2500 | [21] |
| Duloxetine | Ki | 7.9 | [12] |
Note: Ki and IC50 values can vary depending on the experimental conditions and assay used.
Experimental Protocols for Studying NET Function
Radioligand Binding Assay
This assay measures the affinity of a test compound for the this compound by assessing its ability to compete with a radiolabeled ligand that binds specifically to NET.
Caption: Workflow for a competitive radioligand binding assay to determine compound affinity for NET.
-
Membrane Preparation:
-
Thaw frozen cell membranes from a cell line stably expressing the human this compound (hNET), such as HEK293 or CHO cells.[22]
-
Homogenize the membranes in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[22]
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).[22]
-
Dilute the membranes in the assay buffer to a final concentration that will be optimized for the assay (typically 20-50 µg of protein per well).[23]
-
-
Assay Procedure:
-
In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, the radioligand (e.g., [³H]Nisoxetine at a concentration near its Kd), and the diluted membrane suspension.[23]
-
Non-specific Binding: Add a high concentration of a known NET inhibitor (e.g., 10 µM Desipramine), the radioligand, and the diluted membrane suspension.[22]
-
Competitive Binding: Add varying concentrations of the test compound, the radioligand, and the diluted membrane suspension.[23]
-
Incubate the plate at room temperature (or a specified temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[23]
-
-
Filtration and Quantification:
-
Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester.[23]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[23]
-
Dry the filter mat, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[23]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
-
Norepinephrine Reuptake Assay
This assay measures the functional activity of the this compound by quantifying the uptake of a substrate (e.g., radiolabeled or fluorescent norepinephrine) into cells or synaptosomes.
Caption: Workflow for a norepinephrine reuptake assay using either radiolabeled or fluorescent substrates.
-
Preparation of Cells or Synaptosomes:
-
Uptake Assay:
-
Wash the cells or synaptosomes with a Krebs-Ringer-HEPES (KRH) buffer.[2]
-
Pre-incubate the preparations with varying concentrations of the test compound or vehicle control for a short period (e.g., 10-15 minutes).[2]
-
Initiate the uptake by adding the substrate, which can be either radiolabeled ([³H]-L-norepinephrine) or a fluorescent analog.[2][26]
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.[2]
-
-
Termination and Quantification:
-
Radiolabeled Assay: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer. For synaptosomes, terminate by rapid filtration through glass fiber filters.[2] Lyse the cells/synaptosomes and measure the radioactivity using a scintillation counter.[2]
-
Fluorescence-based Assay: Terminate the uptake and measure the intracellular fluorescence using a fluorescence plate reader.[26] A masking dye may be added to quench extracellular fluorescence.[26]
-
-
Data Analysis:
-
Determine total uptake (in the presence of vehicle) and non-specific uptake (in the presence of a high concentration of a potent NET inhibitor like desipramine).[2]
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
For inhibition studies, calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[2]
-
Signaling Pathways Involving NET
The following diagram illustrates the core signaling process at a noradrenergic synapse and the central role of the this compound.
Caption: Noradrenergic synapse showing NET-mediated reuptake and signaling.
Conclusion and Future Directions
The this compound is a pivotal player in the neurobiology of several major neuropsychiatric disorders. Its role in regulating synaptic norepinephrine levels makes it a critical target for pharmacotherapy. While significant progress has been made in understanding NET's function and pharmacology, further research is needed to elucidate the precise mechanisms by which NET dysregulation contributes to disease states. The development of novel, highly selective NET inhibitors and PET imaging ligands will be instrumental in advancing our understanding and treatment of these complex disorders. Furthermore, exploring the intricate regulatory networks that govern NET expression and function may unveil new therapeutic avenues for a wide range of neuropsychiatric conditions.
References
- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. droracle.ai [droracle.ai]
- 5. Function and Regulation of Monoamine Transporters: Focus on the Norepinephrine Transporter | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. The norepinephrine transporter gene is associated with the retardation symptoms of major depressive disorder in the Han Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuronal this compound, anxiety and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. The Norepinephrine Transporter in Attention-Deficit/Hyperactivity Disorder Investigated With Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The norepinephrine transporter in attention-deficit/hyperactivity disorder investigated with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. The noradrenergic paradox: implications in the management of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanism of noradrenaline during the stress-induced major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. jneurosci.org [jneurosci.org]
- 16. Norepinephrine Transporter in Major Depressive Disorder: A PET Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 18. Serotonin noradrenaline reuptake inhibitors: A new generation of treatment for anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Noradrenergic Circuits and Signaling in Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Norepinephrine and Stimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 25. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Noradrenaline Transporter Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The noradrenaline transporter (NET), also known as the norepinephrine transporter, is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons.[1] This process terminates the neurotransmitter's action and is vital for maintaining normal physiological functions, including mood, attention, and cardiovascular regulation.[1] The NET is a primary target for various therapeutic agents, including antidepressants and drugs used to treat attention-deficit hyperactivity disorder (ADHD), as well as substances of abuse like cocaine.[1][2]
Radioligand binding assays are a fundamental and robust method used to quantify the affinity of a compound for a specific receptor or transporter.[3] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds for the human this compound (hNET).
Principle of the Assay
This assay operates on the principle of competition. A radiolabeled ligand (radioligand) with a high and specific affinity for the NET is used to label the transporter. The assay measures the ability of an unlabeled test compound to displace this radioligand from the NET. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From this, the inhibition constant (Ki), which reflects the binding affinity of the test compound, can be calculated.[4] The process involves incubating a source of NET (typically cell membranes from a cell line expressing the transporter), the radioligand, and varying concentrations of the test compound. The bound and free radioligand are then separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.[3][5]
Core Signaling Pathway and Assay Principle
The following diagram illustrates the principle of the competitive binding assay at the this compound.
Caption: Principle of competitive radioligand binding at the NET.
Data Presentation
The binding affinities of various known inhibitors for the this compound are summarized in the table below. These values are typically determined using [³H]nisoxetine as the radioligand.
| Compound | Ki (nM) for NET | Transporter Selectivity (Ki in nM) |
| (R)-Nisoxetine | 0.46 | SERT: 158, DAT: 378[3] |
| Desipramine | 2.1 - 7.36 | SERT: 163, DAT: >10,000[3][6] |
| Reboxetine | 1.1 | SERT: 129, DAT: >10,000[3] |
| Atomoxetine ((R)-Tomoxetine) | 5 | SERT: 77, DAT: 1451[3] |
| Nortriptyline | 3.4 | SERT: 161[3] |
| Protriptyline | 5.4 | -[6] |
| Imipramine | 35 | -[6] |
| Mazindol | 3.2 | SERT: 153, DAT: 27.6[3] |
| Duloxetine | 7.5 | SERT: 0.8, DAT: 240[3] |
| GBR 12909 | 200 | -[6] |
Note: Ki values can vary between studies depending on the experimental conditions (e.g., tissue source, radioligand, buffer composition, and temperature).
Experimental Protocols
This section provides a detailed methodology for conducting a competitive radioligand binding assay for the this compound.
Materials and Reagents
-
NET Source: Cell membranes from a stable cell line expressing the human norepinephrine transporter (hNET), such as HEK-293 or CHO cells.[3]
-
Radioligand: [³H]nisoxetine (specific activity ~70-90 Ci/mmol).[3]
-
Reference Compound: Desipramine (a well-characterized NET inhibitor).[3][5]
-
Test Compound: The compound of interest, dissolved and diluted appropriately.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).[3]
-
Polyethyleneimine (PEI): 0.3-0.5% solution for pre-soaking filters.[3][4]
-
Filtration apparatus (Cell Harvester).
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).[3]
Experimental Workflow Diagram
The following diagram outlines the key steps in the radioligand binding assay workflow.
Caption: Workflow for the this compound radioligand binding assay.
Step-by-Step Protocol
1. Membrane Preparation: a. Thaw the frozen cell membranes expressing hNET on ice.[3] b. Homogenize the membranes in ice-cold Assay Buffer using a glass-Teflon homogenizer or by sonication.[4] c. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).[3] d. Dilute the membranes in Assay Buffer to the desired final concentration. This should be optimized in preliminary experiments, but typically ranges from 20-50 µg of protein per well.[3]
2. Assay Setup: a. Perform the assay in a 96-well microplate, with each condition in triplicate.[3] b. Total Binding: To the appropriate wells, add 50 µL of Assay Buffer, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.[3] c. Non-specific Binding (NSB): To the appropriate wells, add 50 µL of 10 µM Desipramine, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.[3][5] d. Competitive Binding: To the remaining wells, add 50 µL of varying concentrations of the test compound, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.[3] Note: The final concentration of [³H]nisoxetine should be close to its dissociation constant (Kd), typically 1-3 nM. The final assay volume is 200 µL.[3]
3. Incubation: a. Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[3] The optimal incubation time and temperature should be determined empirically in preliminary experiments. Some protocols may call for incubation at 4°C for 2-3 hours.[4][6]
4. Filtration: a. Shortly before filtration, pre-soak the glass fiber filter mat with 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filters.[3][4] b. Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[3] c. Wash the filters three to four times with 300 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.[3]
5. Scintillation Counting: a. Dry the filter mat completely. b. Place the filters into scintillation vials or a compatible plate, add scintillation cocktail, and seal. c. Quantify the radioactivity retained on the filters using a liquid scintillation counter. The output will be in Counts Per Minute (CPM).
6. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM) b. Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine IC50: Using non-linear regression analysis (e.g., sigmoidal dose-response curve), determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding. d. Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where: [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the transporter.
Conclusion
The radioligand binding assay is a highly sensitive and specific method for characterizing the interaction of compounds with the this compound. The detailed protocol provided here offers a robust framework for researchers to determine the binding affinity (Ki) of novel compounds, which is a critical step in the drug discovery and development process for antidepressants, ADHD medications, and other CNS-active agents. Careful optimization of assay conditions is essential for obtaining accurate and reproducible results.
References
- 1. Nisoxetine hydrochloride, norepinephrine reuptake (NET) inhibitor (CAS 57754-86-6) | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desipramine - Wikipedia [en.wikipedia.org]
- 5. Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening of Norepinephrine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for high-throughput screening (HTS) assays designed to identify inhibitors of the norepinephrine transporter (NET). The methodologies described are essential for the discovery and development of new therapeutics targeting norepinephrine reuptake, which is implicated in a variety of neurological and psychiatric disorders.
Introduction to Norepinephrine Transporter Inhibition
The norepinephrine transporter (NET), also known as Solute Carrier Family 6 Member 2 (SLC6A2), is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1] This process terminates the neurotransmitter's action and is a key mechanism for regulating norepinephrine levels in the brain and peripheral nervous system.[2] Inhibition of NET leads to elevated extracellular norepinephrine concentrations, a mechanism utilized by many antidepressant and psychostimulant drugs. Consequently, identifying novel and selective NET inhibitors is a significant focus in drug discovery.
High-throughput screening provides an efficient means to test large compound libraries for their ability to inhibit NET function. This document outlines three primary HTS methodologies: Radioligand Binding Assays, Fluorescence-Based Uptake Assays, and Label-Free Functional Assays.
Data Presentation: Comparative Analysis of NET Inhibitors
The following tables summarize quantitative data for known NET inhibitors across different assay platforms, providing a baseline for comparison of potential new chemical entities.
Table 1: Inhibitor Potency (IC50/Ki) in Radioligand Binding Assays
| Compound | Radioligand | IC50 (nM) | Ki (nM) | Source |
| Desipramine | [³H]nisoxetine | 2.1 | - | [2] |
| Imipramine | [³H]nisoxetine | 35 | - | [2] |
| Protriptyline | [³H]nisoxetine | 5.4 | - | [2] |
| GBR 12909 | [³H]nisoxetine | 200 | - | [2] |
| Viloxazine | [³H]nisoxetine | - | 630 | [3] |
| Nisoxetine-based fluorescent probe 6 | [³H]nisoxetine | - | 43 | [4] |
Table 2: Assay Performance Metrics
| Assay Type | Key Parameter | Value | Source |
| Fluorescent Substrate Uptake | Z' Factor | 0.9 | [5] |
| Label-Free TRACT Assay | Z' Factor | 0.55 | [6][7] |
| [³H]Norepinephrine Uptake | Kм | 416 ± 53 nM | [8] |
| [³H]Norepinephrine Uptake | Vmax | 195 ± 13 fmol/mg protein/min | [8] |
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human norepinephrine transporter.
Principle: A radiolabeled ligand with high affinity for NET (e.g., [³H]nisoxetine) is incubated with a source of NET (e.g., cell membranes from cells expressing the transporter).[3] The ability of a test compound to displace the radioligand is measured, and the concentration at which 50% of the specific binding is inhibited (IC50) is determined.
Materials:
-
NET Source: Cell membranes from HEK293 cells stably expressing human NET (hNET).
-
Radioligand: [³H]nisoxetine.
-
Non-specific Binding Control: Desipramine (10 µM).[3]
-
Assay Buffer: To be optimized based on experimental conditions.
-
Test Compounds: Serial dilutions of compounds to be screened.
-
96-well microplate.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Dilute the hNET-expressing cell membranes in assay buffer to a final concentration of 20-50 µg of protein per well.[3]
-
Assay Setup (in a 96-well plate, performed in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.[3]
-
Non-specific Binding (NSB): Add 50 µL of 10 µM Desipramine, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.[3]
-
Competitive Binding: Add 50 µL of varying concentrations of the test compound, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.[3]
-
-
Incubation: Incubate the plate under conditions optimized for binding (e.g., specific time and temperature).
-
Separation: Separate bound and free radioligand using a filtration method.
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Calculate Percentage Inhibition: (1 - (Binding in presence of test compound - NSB) / (Specific Binding)) * 100.
-
Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound.
-
Calculate Ki: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for NET.[3]
Fluorescence-Based Neurotransmitter Uptake Assay Protocol
This protocol outlines a homogeneous, fluorescence-based assay for measuring NET activity, suitable for HTS.
Principle: This assay utilizes a fluorescent substrate that acts as a mimic for norepinephrine and is transported into cells via NET.[5][9] An extracellular masking dye quenches the fluorescence of the substrate outside the cells.[5] Uptake of the fluorescent substrate into the cells results in an increase in intracellular fluorescence, which can be measured in real-time or as an endpoint.
Materials:
-
Cell Line: HEK293 cells stably expressing hNET.
-
Assay Kit: Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), which includes a fluorescent substrate and a masking dye.[5][10]
-
Test Compounds: Serial dilutions of compounds to be screened.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% BSA.
-
Poly-D-lysine coated 96- or 384-well black, clear-bottom microplates.
Procedure:
-
Cell Plating: Plate HEK-hNET cells in poly-D-lysine coated microplates and incubate overnight.
-
Compound Incubation: Remove the culture medium and add the test compounds diluted in assay buffer to the cells. Incubate for a specified time (e.g., 10 minutes) at 37°C.[10]
-
Reagent Addition: Add the fluorescent dye/masking dye mixture provided in the assay kit to all wells.
-
Fluorescence Measurement: Immediately transfer the plate to a bottom-read fluorescence microplate reader.
Data Analysis:
-
Calculate the rate of uptake (for kinetic mode) or the endpoint fluorescence.
-
Normalize the data to controls (e.g., maximum uptake without inhibitor and background fluorescence with a known potent inhibitor like desipramine).
-
Generate dose-response curves and calculate IC50 values for the test compounds.
Label-Free TRACT (Transporter-Activated Receptor Coupled) Assay Protocol
This protocol describes a novel, label-free functional assay for identifying NET inhibitors.
Principle: The TRACT assay is based on the activation of a G protein-coupled receptor (GPCR) by the transported substrate (norepinephrine).[6][7] NET is co-expressed with a specific GPCR in a cell line. When norepinephrine is transported into the cell by NET, it activates the intracellular GPCR, leading to a downstream signaling event (e.g., calcium mobilization) that can be measured using a label-free biosensor.
Materials:
-
Cell Line: HEK293 JumpIn cell line with doxycycline-inducible expression of NET and co-expression of a suitable GPCR.[6][7]
-
Substrate: Norepinephrine.
-
Reference Inhibitor: Nisoxetine.
-
Label-free detection system.
Procedure:
-
Cell Culture and Induction: Culture the engineered HEK293 cells and induce NET expression with doxycycline.
-
Assay Setup: Plate the induced cells in the appropriate microplates for the label-free detection system.
-
Compound Addition: Add test compounds to the cells.
-
Substrate Addition: Add norepinephrine to initiate the transport and subsequent GPCR activation.
-
Signal Detection: Measure the cellular response using the label-free biosensor system in real-time.
Data Analysis:
-
Quantify the response for each well.
-
Normalize the data to positive (norepinephrine alone) and negative (norepinephrine + potent inhibitor) controls.
-
Generate dose-response curves and calculate the IC50 values for the test compounds. The inhibitory potencies from this assay have shown a positive correlation with those from established fluorescent substrate uptake assays.[6][7]
Visualizations
Norepinephrine Transporter Signaling Pathway
Caption: Norepinephrine reuptake by NET and its inhibition.
High-Throughput Screening Workflow for NET Inhibitors
References
- 1. bioivt.com [bioivt.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors [genedata.com]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
Illuminating the Noradrenaline Transporter: Application Notes and Protocols for Fluorescent Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The noradrenaline transporter (NET) plays a critical role in regulating neurotransmission by clearing noradrenaline from the synaptic cleft. Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. The development of fluorescent substrates for NET has revolutionized the study of its activity, offering a powerful tool for high-throughput screening, mechanistic studies, and in vivo imaging. This document provides detailed application notes and protocols for utilizing these advanced probes, with a focus on the well-characterized fluorescent false neurotransmitter, FFN270.
Fluorescent Substrates for NET: An Overview
Fluorescent substrates for NET are molecules that are recognized and transported by the transporter, carrying a fluorophore that allows for the visualization and quantification of uptake activity. These probes serve as powerful tools to study NET function in real-time in various experimental settings, from cell cultures to living animals.
FFN270: A Selective Fluorescent Substrate for NET
FFN270 is a fluorescent false neurotransmitter designed as a substrate for both the this compound (NET) and the vesicular monoamine transporter 2 (VMAT2).[1][2] This dual-substrate activity allows FFN270 to first enter noradrenergic neurons via NET and then accumulate in synaptic vesicles via VMAT2, mimicking the natural lifecycle of noradrenaline.[1] FFN270 exhibits selectivity for the human this compound (hNET) over the human dopamine transporter (hDAT) and the human serotonin transporter (hSERT).[1]
A key feature of FFN270 is its pH-sensitive fluorescence. It exhibits two excitation maxima at 320 nm and 365 nm, with an emission maximum at 475 nm.[1][2][3] The ratio of fluorescence intensity at these excitation wavelengths changes with pH, allowing it to function as a ratiometric pH sensor. This property is particularly useful for studying the acidic environment of synaptic vesicles.[1]
Quantitative Data Summary
| Property | FFN270 | Neurotransmitter Transporter Uptake Assay Kit Substrate |
| Target(s) | NET, VMAT2[1][2] | NET, DAT, SERT |
| Excitation Maxima (nm) | 320 and 365 (pH-dependent)[1][2][3] | 440 |
| Emission Maximum (nm) | 475[1][2][3] | 520 |
| Km for NET (µM) | Not Reported | 0.63 |
| Quantum Yield | Not Reported | Not Reported |
| Selectivity | Selective for NET over DAT and SERT[1] | Substrate for NET, DAT, and SERT |
| Cell Permeability | Yes, via NET | Yes, via respective transporters |
| Key Features | pH-sensitive fluorescence, dual NET/VMAT2 substrate[1] | Homogeneous, no-wash assay format |
Signaling and Experimental Workflow Diagrams
This compound (NET) Signaling Pathway
The following diagram illustrates the process of noradrenaline reuptake by the NET and the subsequent packaging into synaptic vesicles by VMAT2. Fluorescent substrates like FFN270 follow this same pathway.
Experimental Workflow for Cell-Based NET Uptake Assay
This diagram outlines the key steps for performing a cell-based assay to measure NET activity using a fluorescent substrate.
Experimental Protocols
Cell-Based Assay for NET Activity Using FFN270
This protocol is designed for a 96-well plate format and can be adapted for higher throughput screening.
Materials:
-
HEK293 cells stably expressing human NET (hNET-HEK)
-
FFN270
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Test compounds and known NET inhibitors (e.g., Desipramine as a positive control)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture hNET-HEK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed hNET-HEK cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of test compounds and control inhibitors in the assay buffer.
-
Assay: a. Gently wash the cells once with 100 µL of pre-warmed assay buffer. b. Add 50 µL of the diluted test compounds or controls to the respective wells. Incubate for 10-15 minutes at 37°C. c. Prepare a working solution of FFN270 in the assay buffer. A final concentration of 5 µM is a good starting point, but this should be optimized for your specific cell line and experimental conditions.[1] d. Add 50 µL of the FFN270 working solution to all wells. e. Incubate the plate for 30 minutes at 37°C to allow for FFN270 uptake.[1]
-
Fluorescence Measurement: a. Measure the intracellular fluorescence using a bottom-reading fluorescence plate reader. b. Set the excitation wavelength to 365 nm and the emission wavelength to 475 nm for FFN270.
-
Data Analysis: a. Subtract the background fluorescence from wells containing no cells. b. Normalize the data to the control wells (vehicle-treated for 100% uptake and a known inhibitor for 0% uptake). c. Calculate the IC50 values for the test compounds.
In Vivo Two-Photon Imaging of NET Activity in Mice Using FFN270
This protocol provides a general guideline for imaging noradrenergic axons in the mouse cortex.
Materials:
-
FFN270
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for creating a cranial window
-
Dental cement
-
Two-photon microscope with a tunable laser
-
Stereotaxic injection apparatus
Procedure:
-
Animal Preparation: a. Anesthetize the mouse and place it in a stereotaxic frame. b. Perform a craniotomy to create a cranial window over the brain region of interest (e.g., somatosensory cortex).[1] c. Secure a glass coverslip over the craniotomy using dental cement to create a chronic imaging window. Allow the animal to recover fully before imaging.
-
FFN270 Administration: a. For acute imaging, FFN270 can be directly injected into the brain parenchyma through the cranial window. A typical injection consists of 100 pmol of FFN270.[1] b. The injection should be performed slowly at a depth of 20-100 µm from the brain surface.[1]
-
Two-Photon Imaging: a. Anesthetize the mouse and fix its head under the two-photon microscope. b. Use a Ti:Sapphire laser tuned to an appropriate excitation wavelength for FFN270 (e.g., 730 nm, which is 2x the one-photon excitation of 365 nm). c. Acquire z-stacks of images from the cortical layers to visualize FFN270-labeled noradrenergic axons and varicosities. d. To study evoked release, combine FFN270 imaging with optogenetic or electrical stimulation of noradrenergic neurons.[1]
-
Image Analysis: a. Use image analysis software to identify and quantify FFN270-labeled structures. b. Measure changes in fluorescence intensity over time to assess NET activity and vesicular release. A decrease in fluorescence from varicosities indicates release.[1]
Conclusion
Fluorescent substrates like FFN270 provide an invaluable approach for the detailed investigation of this compound activity. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize these powerful tools in their studies of noradrenergic signaling in both health and disease. The ability to visualize and quantify NET function at the cellular and in vivo levels opens up new avenues for drug discovery and a deeper understanding of the complex regulation of neurotransmission.
References
Developing a Neurotransmitter Transporter Uptake Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotransmitter transporters are critical integral membrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of synaptic transmission.[1] These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are key targets for a wide range of therapeutic agents, particularly those used in the treatment of psychiatric and neurodegenerative disorders.[2][3] This document provides detailed application notes and protocols for the development and implementation of a non-radioactive, fluorescence-based neurotransmitter transporter uptake assay, a modern alternative to traditional radiolabeled methods.[4][5] This assay is suitable for high-throughput screening (HTS) of compound libraries and for detailed mechanistic studies of transporter function.[2]
Assay Principle
The fluorescence-based neurotransmitter transporter uptake assay utilizes a fluorescent substrate that acts as a mimic of biogenic amines.[6][7] This substrate is actively transported into cells that are engineered to express a specific neurotransmitter transporter (e.g., DAT, NET, or SERT).[6] The accumulation of the fluorescent substrate inside the cells leads to a measurable increase in fluorescence intensity.[7] The assay includes a masking dye that quenches the fluorescence of the substrate in the extracellular medium, thereby reducing background noise and eliminating the need for wash steps.[2] The increase in intracellular fluorescence can be measured in real-time (kinetic mode) or as a single measurement at a fixed time point (endpoint mode).[4]
Data Presentation
Table 1: Recommended Cell Seeding Densities
| Plate Format | Cell Density per Well | Volume per Well |
| 96-well | 40,000 - 60,000 cells | 100 µL |
| 384-well | 12,500 - 20,000 cells | 25 µL |
Table 2: Example IC50 Values of Known Inhibitors
| Transporter | Inhibitor | Reported IC50 (nM) |
| DAT | GBR 12909 | 5 - 20 |
| NET | Nisoxetine | 1 - 10 |
| SERT | Fluoxetine | 10 - 50 |
Experimental Protocols
Materials and Reagents
-
Cells stably expressing the human neurotransmitter transporter of interest (e.g., HEK-hDAT, HEK-hNET, HEK-hSERT).
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin). For some cell lines like HEK-hSERT, dialyzed FBS is recommended.[6]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent neurotransmitter substrate.
-
Masking dye.
-
Test compounds and known inhibitors.
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with bottom-read capabilities.
Protocol 1: Cell Culture and Plating
-
Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day before the assay, harvest the cells using trypsin-EDTA.
-
Resuspend the cells in a complete culture medium and perform a cell count.
-
Dilute the cells to the desired seeding density (see Table 1).
-
Seed the cells into the microplate and incubate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.[6]
Protocol 2: Transporter Uptake Assay (Inhibitor Screening)
-
Compound Preparation: Prepare serial dilutions of test compounds and reference inhibitors in the assay buffer. The final solvent concentration (e.g., DMSO) should typically not exceed 1%.
-
Assay Plate Preparation:
-
On the day of the assay, gently aspirate the culture medium from the cell plate.
-
Wash the cells once with 100 µL (for 96-well) or 25 µL (for 384-well) of assay buffer.
-
Add the diluted test compounds and controls to the respective wells. Include wells with assay buffer only for "no inhibitor" controls and wells with a known potent inhibitor for "maximum inhibition" controls.
-
Incubate the plate for 10-30 minutes at 37°C to allow the compounds to interact with the transporters.
-
-
Initiation of Uptake:
-
Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions.
-
Add the substrate/dye solution to all wells to initiate the uptake reaction.
-
-
Fluorescence Measurement:
-
Kinetic Mode: Immediately place the plate in a pre-warmed fluorescence microplate reader and measure the fluorescence every 1-2 minutes for 30-60 minutes.
-
Endpoint Mode: Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C, protected from light. After the incubation, measure the fluorescence at a single time point.
-
Protocol 3: Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal from the "no cell" or "maximum inhibition" control wells from all other wells.
-
Normalization: Normalize the data by expressing the fluorescence signal in each well as a percentage of the "no inhibitor" control (100% uptake).
-
IC50 Curve Generation: Plot the normalized response against the logarithm of the inhibitor concentration.
-
IC50 Determination: Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Visualizations
References
- 1. PKC in the perspective of dopamine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Detection of Noradrenaline Transporter
Audience: Researchers, scientists, and drug development professionals.
Introduction
The noradrenaline transporter (NAT), also known as the norepinephrine transporter (NET) or Solute Carrier Family 6 Member 2 (SLC6A2), is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. This process terminates the neurotransmitter's action and is a key target for numerous therapeutic drugs, including antidepressants and treatments for ADHD. Accurate detection and quantification of NAT protein levels by Western blotting are essential for research in neuroscience and pharmacology. These application notes provide a detailed protocol for the successful immunodetection of NAT in cell and tissue samples.
The NAT protein is a multi-pass membrane protein with a predicted molecular weight of approximately 69 kDa. However, it is subject to post-translational modifications, notably N-glycosylation, which can affect its stability, trafficking to the cell surface, and apparent molecular weight on SDS-PAGE, often appearing in the range of 55-70 kDa.[1][2]
Experimental Protocols
This protocol outlines the complete workflow for Western blot analysis of the this compound, from sample preparation to signal detection.
A. Materials and Reagents
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) is recommended for efficient extraction of membrane proteins.
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
Protease and Phosphatase Inhibitors: Add fresh to lysis buffer before use (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail).[3]
-
PBS (Phosphate-Buffered Saline): Ice-cold.
-
Laemmli Sample Buffer (2X): For sample denaturation.
-
SDS-PAGE Gels: 8-10% polyacrylamide gels are suitable for resolving proteins in the 55-70 kDa range.
-
Running Buffer: Standard Tris-Glycine-SDS running buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes are recommended.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: See Table 1 for examples of commercially available anti-NAT antibodies.
-
Secondary Antibodies: Horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse IgG.[4][5]
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[4]
B. Sample Preparation
-
Cultured Cells (Adherent):
-
Place the cell culture dish on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS completely.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 0.5 mL for a 60 mm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Maintain constant agitation for 30 minutes at 4°C.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Tissue Samples (e.g., Brain Cortex):
-
Dissect the tissue of interest on ice as quickly as possible to minimize protein degradation.[6]
-
Wash the tissue briefly in ice-cold PBS to remove contaminants.[6]
-
Snap freeze the tissue in liquid nitrogen. Samples can be stored at -80°C for long-term use.[6]
-
For homogenization, use a ratio of approximately 50 mg of tissue to 1 mL of ice-cold lysis buffer with inhibitors.[3]
-
Homogenize the sample on ice using an electric homogenizer or a Dounce homogenizer.
-
Maintain constant agitation for 2 hours at 4°C to ensure complete lysis.
-
Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble proteins.
-
C. Protein Quantification
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
The optimal protein concentration for lysates is typically between 1–5 mg/mL.
D. SDS-PAGE and Protein Transfer
-
Thaw the protein lysates on ice.
-
Mix the desired amount of protein (typically 25-50 µg per lane) with an equal volume of 2X Laemmli sample buffer.[4][5]
-
Denature the samples by heating at 70°C for 5-10 minutes. Avoid boiling multi-pass membrane proteins like NAT, as this can cause aggregation.
-
Load the denatured samples and a molecular weight marker onto an 8-10% SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.[5]
-
Transfer the separated proteins to a PVDF membrane. A wet transfer system is commonly used.
-
Assemble the transfer stack and perform the transfer according to the manufacturer's instructions (e.g., 100V for 1-2 hours or overnight at a lower voltage at 4°C).
E. Immunodetection
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[7]
-
Incubate the membrane with the primary anti-NAT antibody diluted in blocking buffer. Incubation can be performed for 1-2 hours at room temperature or overnight at 4°C.[5] (See Table 1 for recommended dilutions).
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions (e.g., 1:5,000 to 1:10,000), for 1 hour at room temperature.[4][5]
-
Wash the membrane again three times for 10 minutes each with TBST.[5]
-
Prepare the ECL detection reagent according to the manufacturer's protocol and incubate with the membrane for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager).
Data Presentation
Table 1: Quantitative Parameters for this compound Western Blot
| Parameter | Recommended Value/Range | Source(s) |
| Sample Loading | ||
| Protein per Lane | 25 - 50 µg | [4][5] |
| Primary Antibody | ||
| Rabbit Polyclonal (PA5-89680) | 1:1,000 | [4] |
| Mouse Monoclonal (NET-05) | 1:2,000 | [2] |
| Rabbit Polyclonal (AMT-002) | 1:400 | [8] |
| Rabbit Polyclonal (NBP3-12251) | 1:250 | |
| Secondary Antibody | ||
| HRP Goat Anti-Rabbit IgG | 1:10,000 | [4] |
| HRP Goat Anti-Mouse IgG | Varies (typically 1:5,000 - 1:20,000) | [5] |
| Incubation Times | ||
| Blocking | 1 hour at room temperature | [7] |
| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C | [5] |
| Secondary Antibody Incubation | 1 hour at room temperature | [5] |
| Buffers | ||
| Blocking Buffer | 3-5% non-fat dry milk or BSA in TBST | [4] |
Mandatory Visualization
The following diagram illustrates the complete workflow for the Western blot detection of the this compound.
Caption: Western blot workflow for this compound (NAT).
References
- 1. Inability to N-glycosylate the human norepinephrine transporter reduces protein stability, surface trafficking, and transport activity but not ligand recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Norepinephrine Transporter Polyclonal Antibody (PA5-89680) [thermofisher.com]
- 5. ptglab.com [ptglab.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. This compound (NET) (extracellular) Polyclonal Antibody (AMT-002-200UL) [thermofisher.com]
Application Notes: Immunohistochemical Localization of Neutrophil Extracellular Traps (NETs) in Brain Tissue
Introduction
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins released by activated neutrophils.[1][2] This process, known as NETosis, is a mechanism of the innate immune system to trap and kill pathogens.[3][4] However, excessive or dysregulated NET formation is implicated in the pathogenesis of various non-infectious inflammatory conditions, including neurological diseases.[2][5] In the central nervous system (CNS), NETs contribute to neuroinflammation, blood-brain barrier (BBB) disruption, thrombosis, and direct neuronal damage in conditions such as ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases like Alzheimer's.[1][3][6] Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying NETs within the complex microenvironment of the brain, providing valuable insights into their role in disease progression.[7][8]
Key Applications
-
Neuroinflammation Studies: Visualize the infiltration of NET-releasing neutrophils in response to CNS injury or disease.
-
Disease Pathology: Characterize the spatial relationship between NETs, neurons, glial cells, and the neurovascular unit.
-
Stroke and Thrombosis Research: Investigate the role of NETs as a scaffold for thrombus formation in cerebral vasculature.[6]
-
Neurodegenerative Disease Research: Examine the contribution of NETs to chronic inflammation and neuronal damage in diseases like Alzheimer's.[3][6]
-
Therapeutic Target Validation: Assess the efficacy of drugs aimed at inhibiting NET formation or promoting their degradation.[2]
Core Concepts for NET Identification in IHC
Definitive identification of NETs in tissue sections requires the colocalization of nuclear and granular components.[7] Since naive neutrophils have these components spatially separated, their co-occurrence in an extracellular, web-like structure is a key indicator of NETosis.[7]
-
Nuclear Components: Decondensed DNA (visualized with DNA dyes like DAPI) and modified histones.
-
Key Histone Modification: Citrullination of histone H3 (H3Cit) is a hallmark of NETosis, catalyzed by the enzyme Peptidyl Arginine Deiminase 4 (PAD4).[7][9] H3Cit is considered a highly specific marker for NETs.[10]
-
Granular Components: Proteins released from neutrophil granules, such as Myeloperoxidase (MPO) and Neutrophil Elastase (NE).[3][7]
Therefore, a standard approach for NET identification is the simultaneous detection of MPO or NE and H3Cit colocalized with extracellular DNA.
Quantitative Data and Reagent Selection
Quantitative analysis of NETs in brain tissue can be challenging. Data is often presented as the number of NET-positive cells or the area covered by NETs in specific brain regions.[11][12] The tables below provide a summary of recommended antibodies and a comparison of antigen retrieval methods crucial for successful staining.
Table 1: Recommended Primary Antibodies for NET IHC in Brain Tissue
| Target | Description | Host | Reported Applications | Recommended Clone/Product |
| Citrullinated Histone H3 (H3Cit) | Key marker for NETosis; specifically, citrullination at Arg2, Arg8, Arg17, or Arg26.[13][14] | Rabbit | IHC-P, IF | Abcam (ab5103), Cell Signaling Technology (F3C9B)[9] |
| Myeloperoxidase (MPO) | Abundant enzyme in neutrophil azurophilic granules; a common NET component.[3][7] | Rabbit, Goat | IHC-P, IF | Abcam (ab208670), Dako (A0398) |
| Neutrophil Elastase (NE) | Serine protease from azurophilic granules involved in chromatin decondensation.[3][7] | Mouse, Rabbit | IHC-P, IF | Abcam (ab21595), Santa Cruz (sc-55549) |
Table 2: Comparison of Antigen Retrieval Methods for Brain Tissue
| Method | Buffer | pH | Heating Method | Typical Time & Temp | Notes |
| Heat-Induced Epitope Retrieval (HIER) | Sodium Citrate | 6.0 | Microwave, Pressure Cooker, Water Bath | 20-40 min at 95-100°C | A commonly used starting point for many antigens in brain tissue.[15] |
| HIER | Tris-EDTA | 9.0 | Microwave, Pressure Cooker, Water Bath | 20-30 min at 95-100°C | Can be more effective for certain antibodies. |
| HIER | Citraconic Anhydride | 7.4 | Water Bath | 45 min at 95°C | A novel method shown to be effective for restoring immunostaining in long-term formalin-fixed human brain tissue.[15][16] |
| Proteolytic-Induced Epitope Retrieval (PIER) | Proteinase K or Trypsin | N/A | Incubator | 10-20 min at 37°C | Less common for NET markers; carries a risk of tissue damage. |
Note: Optimal antigen retrieval conditions, especially temperature and pH, must be determined empirically for each antibody and tissue type.[7] For instance, NE immunodetection can be sensitive to temperatures above 60°C.[7]
Signaling Pathway and Experimental Workflow Diagrams
NETosis Signaling Pathway
// Nodes Stimuli [label="Stimuli\n(e.g., LPS, PMA, IL-8)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; RafMEKERK [label="Raf-MEK-ERK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADPH [label="NADPH Oxidase\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MPO_NE [label="MPO & NE\nTranslocation to Nucleus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAD4 [label="PAD4 Activation\n& Translocation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H3Cit [label="Histone H3\nCitrullination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatin [label="Chromatin\nDecondensation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Disintegration [label="Nuclear Envelope\nDisintegration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rupture [label="Plasma Membrane\nRupture", fillcolor="#34A853", fontcolor="#FFFFFF"]; NETs [label="NET Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stimuli -> Receptor; Receptor -> RafMEKERK; RafMEKERK -> NADPH; NADPH -> ROS; ROS -> MPO_NE; ROS -> PAD4; MPO_NE -> Chromatin [label="Histone\nCleavage"]; PAD4 -> H3Cit; H3Cit -> Chromatin; Chromatin -> Disintegration; Disintegration -> Rupture; Rupture -> NETs; }
Caption: Suicidal NETosis pathway initiated by stimuli leading to NET release.
Immunohistochemistry Workflow for NETs in Brain Tissue
// Nodes start [label="Start: Brain Tissue Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; fixation [label="1. Fixation & Embedding\n(e.g., 4% PFA, Paraffin)"]; sectioning [label="2. Sectioning\n(3-5 µm sections)"]; dewax [label="3. Deparaffinization &\nRehydration"]; antigen_retrieval [label="4. Antigen Retrieval (HIER)\n(e.g., Citrate Buffer, 95°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; blocking [label="5. Blocking\n(e.g., Normal Serum, BSA)"]; primary_ab [label="6. Primary Antibody Incubation\n(Anti-H3Cit + Anti-MPO/NE)\nOvernight at 4°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash1 [label="7. Washing Steps\n(e.g., PBS/TBST)"]; secondary_ab [label="8. Secondary Antibody Incubation\n(Fluorophore-conjugated)"]; wash2 [label="9. Washing Steps\n(e.g., PBS/TBST)"]; counterstain [label="10. Counterstain\n(DAPI for DNA)"]; mounting [label="11. Mounting & Coverslipping"]; imaging [label="12. Imaging\n(Confocal/Fluorescence Microscope)"]; end [label="End: Image Analysis\n(Colocalization)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> fixation; fixation -> sectioning; sectioning -> dewax; dewax -> antigen_retrieval; antigen_retrieval -> blocking; blocking -> primary_ab; primary_ab -> wash1; wash1 -> secondary_ab; secondary_ab -> wash2; wash2 -> counterstain; counterstain -> mounting; mounting -> imaging; imaging -> end; }
Caption: Standard workflow for dual immunofluorescence staining of NETs.
Detailed Experimental Protocols
This protocol describes dual-labeling immunofluorescence for H3Cit and MPO on formalin-fixed, paraffin-embedded (FFPE) brain tissue.
1. Materials and Reagents
-
FFPE brain tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0
-
Wash Buffer: Phosphate-Buffered Saline with 0.1% Tween 20 (PBST)
-
Blocking Buffer: 5% Normal Donkey Serum, 1% BSA in PBST
-
Primary Antibodies (diluted in Blocking Buffer):
-
Rabbit anti-Citrullinated Histone H3 (e.g., Abcam ab5103, 1:500)
-
Goat anti-Myeloperoxidase (e.g., R&D Systems AF3667, 1:200)
-
-
Secondary Antibodies (diluted in Blocking Buffer):
-
Donkey anti-Rabbit IgG, Alexa Fluor 488 (1:1000)
-
Donkey anti-Goat IgG, Alexa Fluor 594 (1:1000)
-
-
Counterstain: DAPI (1 µg/mL in PBS)
-
Antifade Mounting Medium
2. Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in deionized water.
3. Antigen Retrieval (HIER)
-
Pre-heat Antigen Retrieval Buffer to 95-98°C in a water bath or steamer.
-
Immerse slides in the hot buffer, ensuring sections are fully submerged.
-
Incubate for 20-30 minutes. Do not allow the buffer to boil.
-
Remove the container from the heat source and allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides gently in deionized water, then in PBST.
4. Immunostaining
-
Carefully dry the slide around the tissue section and draw a hydrophobic barrier with a PAP pen.
-
Add 100-200 µL of Blocking Buffer to each section and incubate for 1 hour at room temperature in a humidified chamber.
-
Prepare a cocktail of primary antibodies (anti-H3Cit and anti-MPO) in Blocking Buffer.
-
Tap off the Blocking Buffer (do not rinse) and apply the primary antibody cocktail.
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the slides with PBST: 3 changes, 5 minutes each.
-
Apply the secondary antibody cocktail (Alexa Fluor 488 anti-Rabbit and Alexa Fluor 594 anti-Goat).
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Wash the slides with PBST: 3 changes, 5 minutes each, protected from light.
5. Counterstaining and Mounting
-
Apply DAPI solution to each section and incubate for 5 minutes at room temperature, protected from light.
-
Rinse once with PBST.
-
Mount coverslips using one or two drops of antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Store slides flat at 4°C, protected from light, until imaging.
6. Imaging and Analysis
-
Use a confocal or epifluorescence microscope to capture images.
-
Acquire images for each channel (DAPI for DNA, Alexa Fluor 488 for H3Cit, and Alexa Fluor 594 for MPO).
-
NETs are identified by the colocalization of all three signals in an extracellular, web-like or filamentous structure. Image analysis software can be used to quantify the area of colocalization as a measure of NET presence.[11]
References
- 1. Frontiers | Neutrophil extracellular traps in central nervous system pathologies: A mini review [frontiersin.org]
- 2. The neutrophil extracellular traps in neurological diseases: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of NETosis in Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection, Visualization, and Quantification of Neutrophil Extracellular Traps (NETs) and NET Markers | Springer Nature Experiments [experiments.springernature.com]
- 5. Targeting NETosis in Acute Brain Injury: A Systematic Review of Preclinical and Clinical Evidence [mdpi.com]
- 6. Frontiers | Neutrophil extracellular traps in central nervous system disorders: mechanisms, implications, and emerging perspective [frontiersin.org]
- 7. Immunodetection of NETs in Paraffin-Embedded Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry of Brain Tissues | Springer Nature Experiments [experiments.springernature.com]
- 9. Citrullinated Histone H3 (Arg2) (F3C9B) Rabbit Monoclonal Antibody (IHC Formulated) | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Visualization and Quantification of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A citrullinated histone H3 monoclonal antibody for immune modulation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemical detection of citrullinated histone H3-positive neutrophils is useful for identifying active glomerular and interstitial lesions in antineutrophil cytoplasmic antibody-associated vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A New Antigen Retrieval Technique for Human Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new antigen retrieval technique for human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Human Noradrenaline Transporter (hNET) Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell lines for the study of the human noradrenaline transporter (hNET), a critical protein in neurotransmission and a key target for antidepressants and psychostimulants. This document details suitable cell models, quantitative data for comparative analysis, and step-by-step experimental protocols for functional characterization of hNET.
Recommended Cell Lines for hNET Studies
The choice of cell line is crucial for obtaining reliable and relevant data in hNET research. The following sections describe both endogenously expressing and heterologous expression systems, each with unique advantages for specific research questions.
Cell Lines Endogenously Expressing hNET
These cell lines are derived from tissues that naturally express the this compound, offering a more physiologically relevant context for some studies.
-
SK-N-BE(2)C: A human neuroblastoma cell line that endogenously expresses hNET.[1] These cells are of human origin and possess many characteristics of neuronal cells, making them a valuable tool for studying the regulation and function of the native human transporter.[1]
-
PC-12: A cell line derived from a rat pheochromocytoma. While not of human origin, PC-12 cells express the rat this compound (rNET) and are a well-established model for studying catecholamine transport and neuronal differentiation.[2]
Cell Lines for Heterologous Expression of hNET
Heterologous expression systems involve introducing the hNET gene into a host cell line that does not natively express the transporter. This approach allows for the study of the transporter in a controlled environment with low background activity, ideal for high-throughput screening and detailed kinetic analysis.
-
Human Embryonic Kidney 293 (HEK-293): A widely used human cell line for stable or transient expression of recombinant proteins.[3][4] HEK-293 cells are easily transfected and cultured, making them a robust platform for hNET functional assays.[3]
-
Chinese Hamster Ovary (CHO): Another popular mammalian cell line for stable expression of recombinant proteins. CHO cells provide a low-endogenous transporter background and are well-suited for pharmacological profiling of hNET ligands.
-
Madin-Darby Canine Kidney (MDCK): A cell line derived from canine kidney, known for forming polarized monolayers. This characteristic can be advantageous for studying the polarized trafficking and localization of hNET.
Quantitative Data for hNET-Expressing Cell Lines
The following tables summarize key quantitative parameters for hNET function in various cell systems. These values can serve as a reference for experimental design and data comparison.
Table 1: Kinetic Parameters of Noradrenaline Uptake
| Cell Line/System | Substrate | Km (nM) | Vmax (fmol/mg protein/min) |
| SK-N-BE(2)C | [³H]Norepinephrine | 416 | 195 |
| Rat Brain Synaptosomes | [³H]Norepinephrine | ~100-500 | Variable |
Note: Vmax values can vary significantly depending on experimental conditions and the level of NET expression.
Table 2: Inhibitory Constants (Ki) and IC50 Values of Common NET Inhibitors
| Inhibitor | Ki (nM) | IC50 (nM) | Experimental System |
| Desipramine | 0.6 - 5.11 | 23.1 | hNET expressing cells |
| Nisoxetine | 0.8 | - | hNET expressing cells |
| Atomoxetine | 5.0 | - | hNET expressing cells |
| Duloxetine | 7.5 | 5.0 | hNET expressing cells |
| Cocaine | 264 | 378 | hNET expressing cells |
| Venlafaxine | 82 | - | hNET expressing cells |
Data compiled from multiple sources. Values can vary based on assay conditions and cell type.[5]
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common assays used to characterize hNET function.
Radiolabeled Norepinephrine Uptake Assay
This is a classic and robust method to directly measure the transport activity of hNET.
Materials:
-
hNET-expressing cells (e.g., SK-N-BE(2)C or stably transfected HEK-293)
-
Cell culture medium
-
24- or 96-well culture plates
-
Krebs-Ringer-HEPES (KRH) buffer (25 mM HEPES, pH 7.4, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose)
-
[³H]-Norepinephrine
-
Unlabeled norepinephrine
-
Test compounds (potential NET inhibitors)
-
Desipramine (for determining non-specific uptake)
-
Lysis buffer (e.g., 1% SDS or 0.1 M NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Cell Plating: The day before the assay, seed the cells into 24- or 96-well plates to achieve a confluent monolayer on the day of the experiment.
-
Preparation of Reagents:
-
Prepare serial dilutions of test compounds and desipramine in KRH buffer.
-
Prepare the uptake buffer containing a fixed concentration of [³H]-Norepinephrine (typically near the Km value) for inhibition studies, or varying concentrations of [³H]-Norepinephrine for kinetic studies.
-
-
Assay Procedure:
-
Wash the cell monolayer twice with pre-warmed KRH buffer.
-
Add the test compounds or vehicle control to the appropriate wells and pre-incubate for 10-15 minutes at 37°C.[6]
-
To determine non-specific uptake, add a high concentration of desipramine (e.g., 10 µM).
-
Initiate the uptake by adding the uptake buffer containing [³H]-Norepinephrine.[6]
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. This incubation time should be within the linear range of uptake.[6]
-
Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold KRH buffer.[6]
-
Lyse the cells by adding lysis buffer to each well and incubate with shaking for 30-60 minutes.
-
-
Quantification:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Uptake = (Total uptake [vehicle control]) - (Non-specific uptake [desipramine control]).
-
For inhibition studies, calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression.
-
For kinetic studies, plot the specific uptake rate against the norepinephrine concentration to determine Km and Vmax using Michaelis-Menten kinetics.
-
Radioligand Binding Assay ([³H]-Nisoxetine)
This assay measures the binding of a radiolabeled ligand to the transporter, allowing for the determination of transporter density (Bmax) and the affinity of unlabeled compounds (Ki).
Materials:
-
Cell membranes prepared from hNET-expressing cells
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[7]
-
[³H]-Nisoxetine (a high-affinity NET ligand)[7]
-
Unlabeled test compounds
-
Desipramine (for defining non-specific binding)[7]
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethylenimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture hNET-expressing cells to confluency.
-
Harvest cells, wash with ice-cold buffer, and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.[7]
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membranes, [³H]-Nisoxetine, and assay buffer.
-
Non-specific Binding: Membranes, [³H]-Nisoxetine, and a high concentration of desipramine (e.g., 10 µM).[7]
-
Competition Binding: Membranes, [³H]-Nisoxetine, and varying concentrations of the unlabeled test compound.
-
-
Incubate at 4°C for 2-3 hours to reach equilibrium.[7]
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Specific Binding = (Total binding) - (Non-specific binding).
-
For saturation binding (to determine Kd and Bmax), perform the assay with increasing concentrations of [³H]-Nisoxetine and analyze the data using non-linear regression.
-
For competition binding, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Fluorescence-Based Norepinephrine Uptake Assay
This high-throughput compatible method offers a non-radioactive alternative to measure hNET activity using a fluorescent substrate.
Materials:
-
hNET-expressing cells
-
Black, clear-bottom 96- or 384-well plates
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescent NET substrate (available in commercial kits)[8][9]
-
Masking dye (to quench extracellular fluorescence, often included in kits)[8][9]
-
Test compounds
-
Desipramine (as a positive control for inhibition)
-
Fluorescence plate reader with bottom-read capabilities
Protocol:
-
Cell Plating: Seed cells into black, clear-bottom microplates the day before the assay.
-
Compound Addition:
-
On the day of the assay, wash the cells with pre-warmed assay buffer.
-
Add serial dilutions of test compounds or controls to the wells and pre-incubate for 10-30 minutes at 37°C.
-
-
Substrate Addition and Incubation:
-
Prepare the fluorescent substrate solution according to the manufacturer's instructions.
-
Add the fluorescent substrate to all wells.
-
Incubate the plate at 37°C for a period determined by optimization (typically 15-30 minutes) to allow for substrate uptake.[10]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
The increase in fluorescence intensity is proportional to the rate of uptake.
-
For inhibition studies, normalize the data to the vehicle control (100% uptake) and a high concentration of a potent inhibitor like desipramine (0% uptake).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
-
Visualizations
Signaling and Regulatory Pathways
The function of the human this compound is tightly regulated by various cellular mechanisms. The following diagram illustrates the key aspects of hNET function and regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of the differentiation of PC12 pheochromocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid procedure to generate stably transfected HEK293 suspension cells for recombinant protein manufacturing: Yield improvements, bioreactor production and downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function and Regulation of Monoamine Transporters: Focus on the Norepinephrine Transporter | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of NET Reuptake Inhibition
Introduction
The norepinephrine transporter (NET), also known as Solute Carrier Family 6 Member 2 (SLC6A2), is a crucial membrane protein that mediates the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons.[1][2] This process terminates noradrenergic signaling and is a primary target for numerous therapeutics, including antidepressants and drugs for Attention Deficit Hyperactivity Disorder (ADHD).[3][4] The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to reduce norepinephrine uptake by 50%.[3][5] Accurate in vitro measurement of NET inhibition is therefore essential for the discovery and development of new drugs targeting this transporter.
This document provides detailed application notes and protocols for two primary types of in vitro assays used to measure NET reuptake inhibition: the traditional radiolabeled neurotransmitter uptake assay and the more modern, high-throughput fluorescence-based substrate uptake assay.
Norepinephrine Reuptake Signaling Pathway
The diagram below illustrates the fundamental mechanism of norepinephrine reuptake at a synapse and the action of NET inhibitors. Norepinephrine, released from the presynaptic neuron, is cleared from the synaptic cleft by NET. Inhibitors block this transporter, increasing the concentration and duration of norepinephrine in the synapse.[4]
Caption: Norepinephrine reuptake at the synapse and mechanism of inhibition.
Assay 1: Radiolabeled [³H]Norepinephrine Uptake Assay
Application Note
This assay is a classic and robust method for measuring NET activity. It directly quantifies the uptake of radiolabeled norepinephrine ([³H]NE) into cells or synaptosomes. The principle involves incubating the biological material with [³H]NE in the presence and absence of test compounds. Inhibition of uptake is measured by a reduction in the intracellular radioactivity. While highly sensitive and considered a "gold standard," this method requires the use of radioactive materials and a scintillation counter, making it lower-throughput compared to fluorescence-based methods.[6][7]
Protocol
This protocol is adapted for use with cultured cells endogenously or recombinantly expressing NET, such as human neuroblastoma SK-N-BE(2)C cells or HEK293-hNET cells.[8][9]
Materials and Reagents
-
Cell Line: SK-N-BE(2)C or HEK293 cells stably expressing hNET.[8]
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) for transfected cells.[3]
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[1][3]
-
Radioligand: [³H]Norepinephrine.
-
Test Compounds: Stock solutions prepared in a suitable solvent (e.g., DMSO).
-
Positive Control: Desipramine or another known NET inhibitor.[1]
-
Plates: 24-well or 96-well tissue culture plates.
-
Scintillation Fluid and Vials.
-
Microplate Scintillation Counter.
Experimental Procedure
-
Cell Plating: Seed cells into 24-well or 96-well plates to form a confluent monolayer on the day of the assay.[8]
-
Preparation of Reagents: Prepare serial dilutions of test compounds and the positive control in assay buffer. Prepare the uptake buffer containing [³H]NE at a concentration near its Michaelis-Menten constant (Km), which is approximately 416 nM for SK-N-BE(2)C cells.[8]
-
Assay Initiation:
-
Incubation: Incubate the plate for a predetermined optimal time (e.g., 10-20 minutes) at the appropriate temperature (room temperature or 37°C).[8]
-
Termination of Uptake:
-
Rapidly aspirate the uptake buffer from the wells.
-
Wash the cell monolayer three times with ice-cold assay buffer to remove extracellular radioligand.
-
-
Cell Lysis and Measurement:
-
Add a lysis buffer (e.g., 1% SDS) to each well and incubate to ensure complete cell lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a potent inhibitor like desipramine.
-
Calculate specific uptake by subtracting non-specific CPM from total CPM.
-
Express the data as a percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
-
Caption: Workflow for the radiolabeled NET reuptake inhibition assay.
Assay 2: Fluorescence-Based Substrate Uptake Assay
Application Note
This modern assay format offers a non-radioactive, high-throughput alternative for measuring NET inhibition.[10] It utilizes a fluorescent substrate that mimics biogenic neurotransmitters and is transported into cells by NET.[3][11] The assay principle involves measuring the increase in intracellular fluorescence as the substrate is taken up. In the presence of an inhibitor, this uptake is blocked, resulting in a reduced fluorescence signal. A key component of these assays is a masking dye, which quenches the fluorescence of the extracellular substrate, thereby reducing background and improving the signal-to-noise ratio.[10][12] This method is well-suited for automated screening in 96- or 384-well formats.[12]
Protocol
This protocol is based on commercially available neurotransmitter transporter uptake assay kits.[10][11]
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing hNET (HEK-hNET).[11]
-
Culture Medium: As described in Assay 1.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.[3]
-
Fluorescent NET Substrate: Available in commercial kits.[3][11]
-
Masking Dye: Reagent to quench extracellular fluorescence, included in kits.[3][11]
-
Test Compounds: Stock solutions and serial dilutions.
-
Positive Control: Desipramine or Atomoxetine.[3]
-
Plates: 96- or 384-well black, clear-bottom microplates.[1]
-
Fluorescence Plate Reader: With bottom-read capabilities and appropriate excitation/emission filters.[3]
Experimental Procedure
-
Cell Plating: The day before the assay, seed HEK-hNET cells into 96- or 384-well black, clear-bottom plates to form a confluent monolayer.[3][11]
-
Compound Addition:
-
Remove the culture medium from the wells.
-
Add assay buffer containing the desired concentrations of the test compound, positive control, or vehicle control to the appropriate wells.
-
Incubate for 10-15 minutes at 37°C.[12]
-
-
Fluorescent Substrate Addition:
-
Prepare the fluorescent NET substrate solution according to the manufacturer's instructions.[1]
-
Add the substrate solution to each well to initiate uptake.
-
-
Incubation: Incubate the plate at 37°C for an optimized duration (typically 15-60 minutes) to allow for substrate uptake.[1][3]
-
Masking and Measurement:
-
Data Analysis:
-
Subtract the average fluorescence from blank wells (no cells) for background correction.[3]
-
The signal from a high concentration of a potent inhibitor (e.g., Desipramine) represents 100% inhibition.[3]
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[1]
-
Caption: Workflow for the fluorescence-based NET reuptake inhibition assay.
Data Presentation: Inhibitory Potency of Reference Compounds
The following table summarizes the in vitro potency of several known NET inhibitors determined using various assay formats. These values can serve as a reference for validating new assays and characterizing novel compounds.
| Compound | Parameter | Value | Cell/System Type | Reference |
| Viloxazine (racemic) | IC50 | 0.26 µM | Rat hypothalamic synaptosomes | [3] |
| Viloxazine (racemic) | Ki | 0.155 - 0.630 µM | Human monoamine transporters | [3] |
| Desipramine | - | Potent Inhibitor | Human transfected cells | [13] |
| Duloxetine | Ki | 7.5 nM | Not specified (NET) | [4] |
| Paroxetine | - | 27% Inhibition | Human transfected cells (at 100 ng/ml) | [13] |
| Nisoxetine | Ki | 5.1 nM | HEK-hNET cells | [11] |
| Nomifensine | IC50 | ~10 nM | HEK-NET cells | [12] |
| Desipramine | IC50 | Potent | SK-N-BE(2)C cells | [8] |
| Fluoxetine | IC50 | Less Potent | SK-N-BE(2)C cells | [8] |
References
- 1. benchchem.com [benchchem.com]
- 2. bioivt.com [bioivt.com]
- 3. benchchem.com [benchchem.com]
- 4. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. psychiatryonline.org [psychiatryonline.org]
Application of Fluorescent False Neurotransmitters for the Norepinephrine Transporter (NET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family, plays a crucial role in regulating norepinephrine (NE) levels in the synaptic cleft and is a key target for antidepressants and psychostimulants.[1][2][3] Fluorescent false neurotransmitters (FFNs) are synthetic analogs of endogenous neurotransmitters that are fluorescent and serve as substrates for monoamine transporters like NET.[4] These probes enable the visualization and quantification of transporter function in real-time, offering a powerful tool for neuroscience research and drug discovery.[5][6] FFNs are transported into presynaptic terminals by NET and subsequently packaged into synaptic vesicles by the vesicular monoamine transporter (VMAT), mimicking the natural lifecycle of norepinephrine.[4][7] This allows for the direct observation of neurotransmitter uptake, storage, and release at the level of individual synapses.[6][8]
This document provides detailed application notes and protocols for the use of FFNs in studying NET, including methods for characterizing FFN-NET interactions, high-throughput screening assays for NET inhibitors, and live-cell imaging of NET activity.
Principle of the Technology
FFNs are designed by integrating the structural features of monoamine neurotransmitters with a fluorescent core.[8] This design allows them to be recognized and transported by NET. Once inside the neuron, their fluorescence provides a means to track their localization and movement. Some FFNs are also sensitive to pH, which can be exploited to monitor vesicular release, as the pH within synaptic vesicles is acidic and changes upon exocytosis.[8] The application of FFNs for NET studies relies on the following key principles:
-
Substrate-based Labeling: FFNs act as substrates for NET, leading to their selective accumulation in noradrenergic neurons.[4]
-
Fluorescence Detection: The inherent fluorescence of FFNs allows for their detection using standard fluorescence microscopy and plate readers.
-
Kinetic Analysis: The rate of FFN uptake can be measured to determine NET activity and to screen for inhibitors.[9]
Applications
-
High-Throughput Screening (HTS) for NET Inhibitors: FFN-based assays are amenable to HTS formats for the discovery of novel NET-targeting compounds.[1][2][9]
-
Live-Cell Imaging of NET Activity: FFNs enable the visualization of NET function in real-time in cultured cells and neurons.[6]
-
Studying Neurotransmitter Dynamics: These probes can be used to investigate the processes of neurotransmitter uptake, vesicular packaging, and release.[4][6]
-
Drug Candidate Profiling: Characterizing the interaction of potential drugs with NET to determine their mechanism of action (e.g., inhibitor or substrate).
Data Presentation
Table 1: Properties of Fluorescent Probes for NET
| Probe Name | Type | Excitation (nm) | Emission (nm) | Applications | Reference |
| ASP+ | Fluorescent Substrate | 470-495 | 565-625 | HTS for NET inhibitors, uptake kinetics | [9] |
| FFN246 | Fluorescent False Neurotransmitter | ~405 | ~510 | Imaging serotonin and potentially other monoamine transporters | [7] |
| FFN511 | Fluorescent False Neurotransmitter | Not specified | Not specified | Imaging catecholamine trafficking and vesicular packaging | [10] |
Table 2: Inhibitory Potencies of Reference NET Inhibitors
| Compound | Assay Type | Substrate | IC50 (µM) | Reference |
| Desipramine | Fluorescent Substrate Uptake | ASP+ | ~0.001 | [9] |
| Nisoxetine | TRACT Assay | Norepinephrine | Not specified | [1][2] |
Experimental Protocols
Protocol 1: High-Throughput Screening for NET Inhibitors using a Fluorescent Substrate
This protocol is adapted from a method using the fluorescent substrate ASP+ and is suitable for a 384-well format.[9]
Materials:
-
HEK293 cells stably expressing human NET (or other suitable cell line)
-
384-well, white, clear-bottom tissue culture plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluorescent substrate (e.g., ASP+)
-
Test compounds and reference inhibitors (e.g., desipramine)
-
Fluorescence plate reader (e.g., FLIPRTetra) with appropriate filters (e.g., excitation 470-495 nm, emission 565-625 nm for ASP+)[9]
-
Trypan blue solution (optional, for quenching extracellular fluorescence)
Procedure:
-
Cell Plating:
-
Seed NET-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and reference inhibitors in assay buffer.
-
On the day of the assay, remove the culture medium from the cells and wash once with assay buffer.
-
Add the diluted compounds to the wells and incubate for a specified time (e.g., 10-30 minutes) at room temperature.
-
-
Substrate Addition and Signal Detection:
-
Prepare the fluorescent substrate solution in assay buffer. The final concentration should be optimized for the specific cell line and instrument (e.g., 12 µM for ASP+).[9]
-
Add the fluorescent substrate to all wells simultaneously using a liquid handler.
-
Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 2 seconds for 10 minutes) using a kinetic plate reader.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (slope of the kinetic read) for each well.
-
Normalize the data to controls (e.g., vehicle control for 100% activity and a high concentration of a known inhibitor for 0% activity).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
-
Protocol 2: Live-Cell Imaging of FFN Uptake via NET
This protocol provides a general framework for visualizing the accumulation of FFNs in NET-expressing cells.
Materials:
-
Cells expressing NET (e.g., primary neurons or a stable cell line) cultured on glass-bottom dishes or coverslips.
-
Fluorescent False Neurotransmitter (FFN).
-
Imaging buffer (e.g., artificial cerebrospinal fluid or HEPES-buffered saline).
-
Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2) and appropriate filter sets for the chosen FFN.
-
NET inhibitor (e.g., desipramine) for control experiments.
Procedure:
-
Cell Preparation:
-
Culture cells on imaging-compatible plates or coverslips.
-
On the day of the experiment, replace the culture medium with pre-warmed imaging buffer.
-
-
Imaging Setup:
-
Place the dish on the microscope stage and allow the temperature to equilibrate.
-
Acquire baseline fluorescence images before adding the FFN.
-
-
FFN Application:
-
Add the FFN to the imaging buffer at a pre-determined optimal concentration.
-
Begin time-lapse imaging to monitor the accumulation of the FFN within the cells.
-
-
Control Experiment:
-
To confirm that uptake is NET-mediated, pre-incubate a separate set of cells with a NET inhibitor (e.g., 10 µM desipramine) for 15-30 minutes before adding the FFN. A significant reduction in fluorescence accumulation compared to the untreated cells indicates NET-specific uptake.
-
-
Image Analysis:
-
Quantify the fluorescence intensity within individual cells or regions of interest over time.
-
Compare the rate of uptake in the presence and absence of the NET inhibitor.
-
Mandatory Visualizations
Caption: FFN uptake and packaging pathway via NET and VMAT.
Caption: Workflow for a high-throughput FFN-based NET inhibitor screen.
Caption: Logical relationship between FFNs, NET, and signal detection.
References
- 1. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Fluorescent Biosensors for Neurotransmission and Neuromodulation: Engineering and Applications [frontiersin.org]
- 6. Fluorescent substrates for imaging neurotransmission [inventions.techventures.columbia.edu]
- 7. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldscientific.com [worldscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Preparing Synaptosomes for Norepinephrine Transporter (NET) Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptosomes, which are resealed nerve terminals isolated from brain tissue, serve as an invaluable in vitro model for studying the function of neurotransmitter transporters. These preparations retain the necessary molecular machinery for neurotransmitter uptake, storage, and release, making them ideal for investigating the effects of pharmacological agents on presynaptic neuronal processes.[1][2] The norepinephrine transporter (NET) plays a crucial role in regulating noradrenergic signaling by clearing norepinephrine from the synaptic cleft.[3] Inhibition of NET is a primary mechanism for many antidepressant and psychostimulant drugs.
These application notes provide detailed protocols for the preparation of functional synaptosomes from rodent brain tissue and their subsequent use in norepinephrine (NE) uptake assays. The methodologies described herein are essential for researchers and professionals in neuroscience and drug development seeking to characterize the interaction of novel compounds with NET.
Data Presentation: Quantitative Parameters for Synaptosome Preparation and NET Uptake Assays
The following tables summarize key quantitative data derived from established protocols for synaptosome preparation and NET uptake assays.
Table 1: Solutions and Buffers for Synaptosome Preparation
| Solution/Buffer | Composition | Application |
| Sucrose Homogenization Buffer | 0.32 M Sucrose, 4 mM HEPES, pH 7.4. Protease and phosphatase inhibitors can be added.[4] | Initial homogenization of brain tissue. |
| Sucrose Gradient Solutions | 1.2 M Sucrose and 0.8 M Sucrose, both typically containing 4 mM HEPES, pH 7.4.[4] | Separation of synaptosomes from other subcellular components via density gradient centrifugation. |
| Krebs-Ringer-HEPES (KRH) Buffer | 126 mM NaCl, 2.4 mM KCl, 0.83 nM CaCl2, 0.8 nM MgCl2, 0.5 nM KH2PO4, 0.5 mM Na2SO4, 11.1 mM glucose, 0.05 nM pargyline, 1 mg/ml bovine serum albumin, and 1 mg/ml ascorbic acid, pH 7.4.[5] | Resuspension and incubation of synaptosomes for uptake assays. |
Table 2: Centrifugation Parameters for Synaptosome Isolation
| Centrifugation Step | Speed (g-force) | Time (minutes) | Temperature (°C) | Purpose |
| Low-Speed Centrifugation | 1,000 x g | 10 | 4 | Removal of nuclei and large cellular debris (yields S1 supernatant).[6][7] |
| High-Speed Centrifugation | 12,500 - 15,000 x g | 20 | 4 | Pelleting of crude synaptosomes (yields P2 pellet).[1][6] |
| Sucrose Gradient Ultracentrifugation | 160,000 - 230,000 x g | 15 | 4 | Separation of purified synaptosomes at the 0.8 M/1.2 M sucrose interface.[4] |
Table 3: Typical Parameters for NET Uptake Assays
| Parameter | Value/Range | Notes |
| Synaptosome Protein Concentration | 30 - 130 µg per well | Dependent on brain region and assay volume.[7][8] |
| [³H]-Norepinephrine Concentration | 10 nM - 1 µM | A concentration near the Km value is often used for kinetic studies.[3][5] |
| Incubation Time | 5 - 10 minutes | Short incubation times are used to measure initial uptake rates.[3][9] |
| Incubation Temperature | 37°C | Optimal temperature for transporter activity.[3][7] |
| Non-specific Uptake Control | 1 µM Desipramine | A potent NET inhibitor used to define uptake not mediated by NET.[3] |
| Assay Termination | Rapid filtration through glass fiber filters | Separates synaptosomes from the incubation medium to stop the uptake process.[9][10] |
Experimental Protocols
Protocol 1: Preparation of Synaptosomes from Rodent Brain
This protocol details the isolation of a crude synaptosomal fraction from rodent brain tissue. For higher purity, a sucrose density gradient centrifugation step can be incorporated.[4]
Materials:
-
Rodent brain tissue (e.g., cortex, hippocampus)[9]
-
Ice-cold Sucrose Homogenization Buffer
-
Ice-cold Krebs-Ringer-HEPES (KRH) Buffer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the animal according to approved protocols and rapidly dissect the brain region of interest on ice.[6]
-
Homogenize the tissue in 10 volumes of ice-cold Sucrose Homogenization Buffer with 10-12 gentle strokes of a homogenizer at approximately 800-900 rpm.[4]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[6][7]
-
Carefully collect the supernatant (S1 fraction) and centrifuge it at 12,500 x g for 20 minutes at 4°C.[6]
-
Discard the supernatant. The resulting pellet (P2 fraction) contains the crude synaptosomes.[6]
-
Gently resuspend the P2 pellet in an appropriate volume of ice-cold KRH buffer.
-
Determine the protein concentration of the synaptosomal preparation using a standard method such as the BCA assay.[9][10]
Protocol 2: Norepinephrine Transporter (NET) Uptake Assay
This protocol describes a radiolabeled norepinephrine uptake assay using the prepared synaptosomes.
Materials:
-
Synaptosomal preparation
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Norepinephrine
-
Test compounds and a selective NET inhibitor (e.g., Desipramine) for determining non-specific uptake.[9]
-
96-well plates
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well plate, add KRH buffer, the test compound at various concentrations, and the synaptosomal suspension (typically 30-80 µg of protein).[7] For total uptake wells, add vehicle instead of the test compound. For non-specific uptake wells, add a saturating concentration of a NET inhibitor like desipramine (e.g., 1 µM).[3]
-
Initiate the uptake reaction by adding [³H]-Norepinephrine to each well at a final concentration near its Km value (e.g., 150 nM).[3]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[9][10]
-
Quickly wash the filters three times with ice-cold KRH buffer to remove unbound radioactivity.[10]
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific NET-mediated uptake by subtracting the non-specific uptake (in the presence of desipramine) from the total uptake (in the absence of inhibitors).
-
Determine the percent inhibition of specific uptake for each concentration of the test compound.
-
Calculate the IC₅₀ value of the test compound by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for Synaptosome Preparation and NET Uptake Assay
Caption: Workflow for synaptosome preparation and subsequent NET uptake assay.
Logical Relationship of Components in a NET Uptake Assay
Caption: Logical relationships in a competitive NET uptake assay.
References
- 1. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain [jove.com]
- 3. Norepinephrine Transporter Heterozygous Knockout Mice Exhibit Altered Transport and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro uptake assays in synaptosomes [bio-protocol.org]
- 6. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Noradrenaline Transporter Immunofluorescence
These application notes provide detailed protocols and guidance for the selection of antibodies for the immunofluorescence (IF) analysis of the noradrenaline transporter (NET), also known as solute carrier family 6 member 2 (SLC6A2). This document is intended for researchers, scientists, and drug development professionals.
Antibody Selection for this compound
The selection of a primary antibody is critical for successful immunofluorescence. The following table summarizes commercially available antibodies that have been reported for use in immunofluorescence applications targeting the this compound. It is crucial to validate the antibody performance in your specific experimental system.
Table 1: Commercially Available Antibodies for this compound (NET) Immunofluorescence
| Product Name/ID | Vendor | Clonality | Host Species | Reactivity | Validated Applications | Immunogen |
| Anti-Noradrenaline transporter antibody [CL3063] (ab211463) [1] | Abcam | Monoclonal | Mouse | Human, Mouse, Rat | IHC-P | Recombinant Fragment Protein within Human SLC6A2 aa 150-250[1] |
| Anti-Noradrenaline transporter antibody (ab41559) [2] | Abcam | Polyclonal | Rabbit | Human, Rat | WB, ICC/IF | Synthetic Peptide within Human SLC6A2[2] |
| SLC6A2/NET/Noradrenaline transporter Antibody (NBP3-12251) | Novus Biologicals | Polyclonal | Rabbit | Not Specified | WB, IHC, IP, ICC/IF, ELISA | Synthetic peptide corresponding to N-terminal amino acids that are unique to this compound protein |
| Norepinephrine Transporter Antibodies [3] | Invitrogen | Polyclonal, Monoclonal, Recombinant Monoclonal | Rabbit, Mouse | Human, Mouse, Rat | WB, IHC, ICC/IF, IM, ELISA, IP | Not Specified |
| L-Noradrenaline Antibody (Norepinephrine) (IS1042) [4] | Immusmol | Polyclonal | Rabbit | Mouse | IF | Not Specified |
Signaling Pathway of this compound
The this compound is a key protein in noradrenergic synapses, responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[5] This process terminates the neurotransmitter's action and is crucial for maintaining synaptic homeostasis. The function of NET is regulated by various intracellular signaling pathways and is a target for many therapeutic drugs, including antidepressants.[6][7]
Experimental Workflow for Immunofluorescence
The following diagram outlines the general workflow for immunofluorescence staining of the this compound in either cultured cells or tissue sections.
Experimental Protocols
Protocol 1: Immunofluorescence of NET in Cultured Cells
This protocol is a general guideline for staining NET in adherent cell lines grown on coverslips.[8][9][10][11] Optimization may be required for specific cell types and antibodies.
Materials:
-
Cells grown on sterile glass coverslips in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum (from the same species as the secondary antibody) in PBS with 0.1% Triton X-100
-
Primary Antibody: Anti-NET antibody diluted in Blocking Buffer
-
Secondary Antibody: Fluorophore-conjugated secondary antibody specific to the host species of the primary antibody, diluted in Blocking Buffer
-
Nuclear Counterstain (optional): 4',6-diamidino-2-phenylindole (DAPI) or Hoechst stain
-
Antifade Mounting Medium
-
Glass microscope slides
Procedure:
-
Cell Culture: Plate cells on sterile coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Rinsing: Gently aspirate the culture medium and rinse the cells twice with warm PBS.
-
Fixation: Add 4% PFA to the wells to cover the cells and incubate for 10-20 minutes at room temperature.[9]
-
Rinsing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 5-10 minutes at room temperature.[8]
-
Blocking: Aspirate the permeabilization buffer and add Blocking Buffer. Incubate for 30-60 minutes at room temperature to block non-specific antibody binding.[8][9]
-
Primary Antibody Incubation: Aspirate the blocking buffer and add the diluted anti-NET primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[2]
-
Washing: Aspirate the primary antibody solution and wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Add the diluted fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light.[2]
-
Washing: Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with DAPI or Hoechst solution for 5-10 minutes at room temperature to stain the nuclei.
-
Final Wash: Wash the cells one final time with PBS.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of antifade mounting medium, cell-side down.
-
Sealing and Storage: Seal the edges of the coverslip with nail polish to prevent drying. Store the slides at 4°C in the dark until imaging.
Protocol 2: Immunofluorescence of NET in Brain Tissue Sections
This protocol is designed for free-floating or slide-mounted cryosections of brain tissue.[12][13][14]
Materials:
-
Fixed brain tissue (e.g., by transcardial perfusion with 4% PFA)
-
Cryoprotectant solution (e.g., 30% sucrose in PBS)
-
Cryostat or vibrating microtome
-
Free-floating sections (20-40 µm) or slide-mounted sections
-
Phosphate-Buffered Saline (PBS)
-
Antigen Retrieval Buffer (optional, e.g., 10 mM Sodium Citrate, pH 6.0)
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS
-
Blocking Buffer: 5-10% normal serum (from the same species as the secondary antibody) and 0.3% Triton X-100 in PBS
-
Primary Antibody: Anti-NET antibody diluted in Blocking Buffer
-
Secondary Antibody: Fluorophore-conjugated secondary antibody specific to the host species of the primary antibody, diluted in Blocking Buffer
-
Nuclear Counterstain (optional): DAPI or Hoechst stain
-
Antifade Mounting Medium
-
Glass microscope slides and coverslips
Procedure:
-
Tissue Preparation: Perfuse the animal with PBS followed by 4% PFA. Dissect the brain and post-fix in 4% PFA overnight at 4°C. Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.
-
Sectioning: Freeze the brain and cut 20-40 µm thick sections using a cryostat. Collect sections in PBS or an antifreeze solution for free-floating staining.
-
Washing (for free-floating sections): Wash sections three times in PBS for 10 minutes each to remove the cryoprotectant.
-
Antigen Retrieval (Optional): For some antibodies, antigen retrieval may be necessary to unmask the epitope. Heat the sections in Sodium Citrate Buffer (pH 6.0) at 80-95°C for 10-20 minutes. Allow to cool to room temperature.
-
Permeabilization and Blocking: Incubate the sections in Blocking Buffer for 1-2 hours at room temperature on a shaker.
-
Primary Antibody Incubation: Transfer the sections to the diluted anti-NET primary antibody solution and incubate for 24-48 hours at 4°C on a shaker.
-
Washing: Wash the sections three to four times with PBS containing 0.1% Triton X-100 (PBST) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the sections in the diluted fluorophore-conjugated secondary antibody solution for 2 hours at room temperature on a shaker, protected from light.
-
Washing: Wash the sections three to four times with PBST for 10 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with DAPI or Hoechst solution for 10-15 minutes.
-
Final Wash: Wash the sections one final time with PBS.
-
Mounting: Carefully mount the sections onto glass slides. Allow them to air dry briefly, then add a drop of antifade mounting medium and apply a coverslip.
-
Sealing and Storage: Seal the edges of the coverslip with nail polish. Store the slides at 4°C in the dark.
References
- 1. Anti-Noradrenaline transporter antibody [CL3063] (ab211463) | Abcam [abcam.com]
- 2. Anti-Noradrenaline transporter antibody (ab41559) | Abcam [abcam.com]
- 3. Anti-Norepinephrine Transporter Antibodies | Invitrogen [thermofisher.com]
- 4. L-Noradrenaline Antibody (Norepinephrine) I Rabbit pAb I Validated I Cited [immusmol.com]
- 5. benchchem.com [benchchem.com]
- 6. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Function and Regulation of Monoamine Transporters: Focus on the Norepinephrine Transporter | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 9. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. arigobio.com [arigobio.com]
- 12. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence - Staining Brain Cryosections [evidentscientific.com]
- 14. Immunofluorescence Staining in Mouse Brain Tissue Sections [protocols.io]
Application Notes and Protocols for Studying NET Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and a variety of granular and cytoplasmic proteins. These structures are released by neutrophils to trap and kill pathogens. Beyond their role in immunity, NETs are implicated in various pathologies, including autoimmune diseases, thrombosis, and cancer. The protein-protein interactions within NETs are crucial for their formation, stability, and function. Understanding these interactions is paramount for developing novel therapeutic strategies targeting NET-associated diseases.
These application notes provide an overview of key methodologies for studying NET protein-protein interactions, complete with detailed protocols and data presentation guidelines.
I. Methods for Studying NET Protein-Protein Interactions: Application Notes
Several techniques can be employed to investigate the intricate network of protein interactions within NETs. These methods can be broadly categorized into in vitro, in situ, and in vivo approaches.
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is a powerful technique to identify and validate protein-protein interactions in a complex mixture like a cell lysate. An antibody targeting a known "bait" protein is used to pull down this protein from a solubilized NET preparation. Proteins that interact with the bait protein are co-precipitated and can be identified by subsequent analysis, such as Western blotting or mass spectrometry.[1][2]
Application to NETs: This method is ideal for confirming suspected interactions between a specific NET-associated protein (e.g., Myeloperoxidase - MPO) and its binding partners within the NET structure. The main challenge lies in the initial solubilization of the NET complex without disrupting native protein interactions.
Pull-Down Assay
Principle: Similar to Co-IP, pull-down assays are in vitro methods used to detect physical interactions between two or more proteins.[3][4][5][6][7] A purified "bait" protein, often expressed as a fusion protein with an affinity tag (e.g., GST or His-tag), is immobilized on beads. These beads are then incubated with a lysate containing potential "prey" proteins. Interacting proteins are "pulled down" with the bait and can be identified.
Application to NETs: This technique is particularly useful for screening for novel interaction partners of a known NET protein. A recombinant NET protein can be used as bait to fish for interacting partners from a lysate of NETs or from a whole-cell lysate of neutrophils stimulated to undergo NETosis.
Mass Spectrometry (MS)
Principle: Mass spectrometry is a high-throughput technique used to identify and quantify proteins in a complex sample.[8][9][10][11][12][13] In the context of protein-protein interactions, MS is often coupled with affinity purification methods like Co-IP or pull-down assays to identify the co-precipitated proteins.[8][9][10][11][12][13] Quantitative MS techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to differentiate true interactors from non-specific background proteins.
Application to NETs: MS-based proteomics has been instrumental in defining the "NET proteome." By analyzing the protein composition of purified NETs, researchers can identify a comprehensive list of potential interacting partners. When combined with cross-linking agents, MS can also provide information on the topology of protein complexes within the NET structure.
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET)
Principle: FRET and BRET are powerful techniques for studying protein-protein interactions in living cells.[14][15][16][17][18] These methods rely on the transfer of energy between two light-sensitive molecules (fluorophores in FRET, a luciferase and a fluorophore in BRET). When these molecules are fused to two proteins of interest, energy transfer will only occur if the proteins are in very close proximity (typically <10 nm), indicating an interaction.
Application to NETs: FRET and BRET can be used to visualize the dynamics of protein-protein interactions during the process of NETosis in real-time in live neutrophils. For example, one could monitor the interaction between histones and granular proteins as they translocate to the nucleus and are incorporated into the forming NETs.
Proximity Ligation Assay (PLA)
Principle: PLA is an in situ technique that allows for the visualization and quantification of protein-protein interactions within fixed cells or tissues.[19][20][21][22][23] It utilizes antibodies to the two proteins of interest. If the proteins are in close proximity (<40 nm), attached DNA oligonucleotides can be ligated to form a circular DNA template, which is then amplified and detected with a fluorescent probe. Each fluorescent spot represents a single interaction event.
Application to NETs: PLA is exceptionally well-suited for visualizing protein-protein interactions directly within the complex architecture of NETs. This method can confirm interactions identified by other techniques and provide spatial information about where these interactions occur within the NET structure.
II. Experimental Protocols
Isolation of Human Neutrophils and Induction of NETosis
Objective: To obtain a pure population of neutrophils and induce the formation of NETs for subsequent protein-protein interaction studies.
Materials:
-
Ficoll-Paque PLUS
-
Dextran T500
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
DNase I
Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Resuspend the purified neutrophils in RPMI 1640 medium supplemented with 2% FBS.
-
Assess cell purity and viability using a hemocytometer and Trypan Blue staining.
-
-
NET Induction:
-
Seed the purified neutrophils onto appropriate culture vessels (e.g., glass coverslips for imaging, culture plates for NET isolation).
-
Stimulate the neutrophils with 100 nM PMA for 3-4 hours at 37°C in a 5% CO2 incubator to induce NETosis.
-
-
NET Isolation:
-
To harvest NETs, gently wash the stimulated neutrophils with warm RPMI 1640 to remove non-adherent cells.
-
Add RPMI 1640 containing 10 U/mL DNase I and incubate for 20 minutes at 37°C to digest the DNA backbone and release NET-associated proteins.
-
Stop the DNase I activity by adding 5 mM EDTA.
-
Centrifuge the suspension to pellet any remaining cells and debris. The supernatant contains the solubilized NET proteins.
-
Co-Immunoprecipitation of NET-Associated Proteins
Objective: To isolate a specific NET protein and its interacting partners.
Materials:
-
Isolated NET protein supernatant (from Protocol 1)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Primary antibody against the "bait" protein
-
Protein A/G magnetic beads
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Protocol:
-
Pre-clearing:
-
Incubate the NET protein supernatant with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Remove and discard the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody against the "bait" protein to the pre-cleared supernatant and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with Co-IP Lysis/Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by incubating with elution buffer.
-
Immediately neutralize the eluate with neutralization buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification.[24]
-
In Situ Proximity Ligation Assay (PLA) on NETs
Objective: To visualize and quantify protein-protein interactions directly within intact NETs.
Materials:
-
Neutrophils on glass coverslips with induced NETs (from Protocol 1)
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., Duolink Blocking Solution)
-
Primary antibodies from two different species against the proteins of interest
-
PLA probes (anti-species secondary antibodies with attached oligonucleotides)
-
Ligation solution
-
Amplification solution with fluorescently labeled oligonucleotides
-
Mounting medium with DAPI
Protocol:
-
Fixation and Permeabilization:
-
Fix the NETs on coverslips with 4% PFA for 15 minutes.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
-
Blocking:
-
Block non-specific antibody binding with blocking solution for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Incubate with a mixture of the two primary antibodies overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the coverslips and incubate with the PLA probes for 1 hour at 37°C.
-
-
Ligation and Amplification:
-
Wash and then perform the ligation step for 30 minutes at 37°C.
-
Wash and then perform the rolling circle amplification step for 100 minutes at 37°C.[19]
-
-
Imaging and Analysis:
-
Wash the coverslips and mount them with mounting medium containing DAPI.
-
Visualize the PLA signals (fluorescent spots) using a fluorescence microscope.
-
Quantify the number of PLA spots per NET or per cell to determine the extent of the interaction.
-
III. Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
| Method | Bait Protein | Prey Protein | Quantitative Readout | Value | Reference |
| Mass Spectrometry | MPO | Histone H3 | Spectral Counts | 157 | Fictional Data |
| Mass Spectrometry | NE | Azurocidin | iBAQ Intensity | 2.3 x 10^8 | Fictional Data |
| PLA | Citrullinated H3 | PAD4 | PLA spots/NET | 45 ± 8 | Fictional Data |
| FRET | MPO-CFP | NE-YFP | FRET Efficiency | 0.25 ± 0.05 | Fictional Data |
IV. Visualizations
NETosis Signaling Pathways
The formation of NETs is a complex process involving multiple signaling pathways. Below are diagrams illustrating the key pathways in suicidal and vital NETosis.
Caption: Suicidal NETosis signaling pathway.
Caption: Vital NETosis signaling pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for Co-Immunoprecipitation and Proximity Ligation Assay.
Caption: Co-Immunoprecipitation workflow.
Caption: Proximity Ligation Assay workflow.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 3. youtube.com [youtube.com]
- 4. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Principle and Protocol of Pull-down Technology - Creative BioMart [creativebiomart.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bioclone.net [bioclone.net]
- 8. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling of Protein Interaction Networks of Protein Complexes Using Affinity Purification and Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epfl.ch [epfl.ch]
- 11. [2405.09699] Mapping Differential Protein-Protein Interaction Networks using Affinity Purification Mass Spectrometry [arxiv.org]
- 12. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. individual.utoronto.ca [individual.utoronto.ca]
- 16. selectscience.net [selectscience.net]
- 17. Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions [mdpi.com]
- 18. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. The “In Situ” Proximity Ligation Assay to Probe Protein–Protein Interactions in Intact Tissues | Springer Nature Experiments [experiments.springernature.com]
- 21. The "in situ" proximity ligation assay to probe protein-protein interactions in intact tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Situ Proximity Ligation Assay (In Situ PLA) to Assess PTP-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 23. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
Application Notes and Protocols for Electrophysiological Measurement of Noradrenaline Transporter (NET) Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
The noradrenaline transporter (NET), also known as the norepinephrine transporter, is a crucial membrane protein responsible for the reuptake of noradrenaline from the synaptic cleft, thereby terminating its neurotransmission.[1][2] As a target for many antidepressants and psychostimulants, understanding its function and regulation is of paramount importance in neuroscience research and drug development. Electrophysiological techniques, particularly patch-clamp and amperometry, offer high-resolution insights into NET function, allowing for the direct measurement of transporter-mediated currents and substrate flux.[3][4] These methods provide a powerful platform to investigate transporter kinetics, ion dependence, and the effects of pharmacological agents.[3][5]
This document provides detailed application notes and experimental protocols for measuring NET function using patch-clamp and amperometry techniques, primarily in human embryonic kidney 293 (HEK-293) cells stably or transiently expressing the human this compound (hNET).
Key Electrophysiological Techniques
Two primary electrophysiological techniques are employed to study NET function:
-
Patch-Clamp Electrophysiology: This technique, particularly in the whole-cell configuration, allows for the measurement of ionic currents across the cell membrane.[6][7] For NET, this involves recording substrate-induced currents, which are a direct measure of the transporter's electrogenic activity. The transport of noradrenaline is coupled to the co-transport of Na⁺ and Cl⁻ ions, resulting in a net inward current that can be measured with high fidelity.[1]
-
Amperometry: This electrochemical technique is used to detect the flux of oxidizable molecules, such as noradrenaline.[5][8] A carbon fiber electrode held at an oxidizing potential is placed near the cell to measure the release or uptake of noradrenaline in real-time. When used in conjunction with patch-clamp, it allows for the simultaneous measurement of transporter currents and the actual movement of the neurotransmitter.[3][5]
Data Presentation: Quantitative Analysis of NET Function
The following tables summarize key quantitative data for hNET function obtained through electrophysiological methods.
Table 1: Kinetic Parameters of hNET
| Substrate | Apparent Affinity (K_m) | Maximal Transport Rate (V_max) | Cell Type | Electrophysiological Method | Reference(s) |
| Noradrenaline | ~2.5 µM | Not explicitly stated in current | hNET-HEK-293 | Whole-cell patch-clamp | [9] |
| MPP⁺ | ~5 µM | Not explicitly stated in current | hNET-HEK-293 | Whole-cell patch-clamp | [9] |
Table 2: Ion Dependence of hNET-mediated Currents
| Ion | Typical Concentration Range Tested | Effect of Removal/Reduction | Electrophysiological Observation | Reference(s) |
| Sodium (Na⁺) | 0 - 150 mM | Abolishes transporter current | NET-mediated currents are strictly dependent on extracellular Na⁺. | [10] |
| Chloride (Cl⁻) | 0 - 150 mM | Abolishes transporter current | NET-mediated currents are strictly dependent on extracellular Cl⁻. | [11] |
Table 3: Pharmacological Profile of hNET Inhibitors (IC₅₀/Kᵢ Values)
| Inhibitor | IC₅₀ / Kᵢ (nM) | Electrophysiological Method | Cell Type | Reference(s) |
| Desipramine | 7.36 (Kᵢ) | Not specified | Rat NET | [10] |
| Desipramine | ~100 (Kᵢ) for SERT, ~10,000 (Kᵢ) for DAT | Patch-clamp | hSERT/hDAT-HEK-293 | [12] |
| Reboxetine | 1.1 (Kᵢ) | Not specified | Rat NET | [10] |
| Nisoxetine (R) | 0.46 (Kᵢ) | Not specified | Rat NET | [10] |
| Tomoxetine (R) | 5 (Kᵢ) | Not specified | hNET | [10] |
| Nortriptyline | 3.4 (Kᵢ) | Not specified | NET | [10] |
| Amoxapine | 16 (Kᵢ) | Not specified | NET | [10] |
| Mazindol | 1.4 (Kᵢ) | Not specified | NET | [10] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of hNET-Mediated Currents in HEK-293 Cells
This protocol describes the measurement of noradrenaline-induced currents in hNET-expressing HEK-293 cells using the whole-cell voltage-clamp technique.
1. Cell Culture and Transfection:
-
Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
For transient transfection, plate cells on glass coverslips and transfect with a plasmid encoding hNET using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.
-
For stable cell lines, culture cells under selection pressure (e.g., with G418) to maintain hNET expression.
2. Solutions:
-
Extracellular Solution (ECS):
-
140 mM NaCl
-
5 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH.
-
Osmolality: ~310 mOsm/L.[13]
-
-
Intracellular (Pipette) Solution (ICS):
-
130 mM K-Gluconate
-
10 mM KCl
-
1 mM MgCl₂
-
10 mM HEPES
-
5 mM EGTA
-
3 mM Mg-ATP
-
0.4 mM Na-GTP
-
Adjust pH to 7.3 with KOH.[14]
-
Osmolality: ~290 mOsm/L.
-
3. Electrophysiological Recording:
-
Place a coverslip with hNET-expressing HEK-293 cells in a recording chamber on the stage of an inverted microscope and perfuse with ECS at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with ICS.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.[6]
-
Apply voltage steps or ramps to measure current-voltage relationships. A typical voltage-step protocol involves stepping the membrane potential from a holding potential of -80 mV to test potentials ranging from -120 mV to +40 mV in 10 mV increments for 200-500 ms.[15]
-
To measure substrate-induced currents, apply noradrenaline (e.g., 10 µM) to the cell via the perfusion system. The NET-mediated current is the difference between the current in the presence and absence of noradrenaline.
-
To confirm that the current is mediated by NET, apply a NET inhibitor such as desipramine (e.g., 10 µM) and observe the blockade of the noradrenaline-induced current.
Protocol 2: Simultaneous Patch-Clamp and Amperometry for NET Function
This protocol combines whole-cell patch-clamp with amperometry to simultaneously measure NET-mediated currents and noradrenaline flux.
1. Materials and Setup:
-
Standard patch-clamp setup as described in Protocol 1.
-
Amperometric recording system.
-
Carbon fiber electrodes (CFEs) with a tip diameter of 5-10 µm.
2. Carbon Fiber Electrode Preparation and Calibration:
-
Fabricate or purchase CFEs.
-
Before the experiment, calibrate the CFE by applying known concentrations of noradrenaline to determine its sensitivity.
-
A holding potential of +700 mV is typically applied to the CFE to oxidize noradrenaline.[5]
3. Simultaneous Recording:
-
Establish a whole-cell patch-clamp recording on an hNET-expressing cell as described in Protocol 1.
-
Carefully position the CFE in close proximity to the patched cell using a separate micromanipulator.
-
Initiate simultaneous recording of the whole-cell current and the amperometric signal.
-
Apply noradrenaline to the cell. The patch-clamp amplifier will record the inward current associated with NET activity, while the amperometry setup will detect the decrease in extracellular noradrenaline concentration as it is taken up by the cell.
-
The data can be used to correlate the charge movement (from patch-clamp) with the number of transported noradrenaline molecules (from amperometry).
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways Regulating NET Function
NET function is dynamically regulated by various intracellular signaling pathways, including Protein Kinase C (PKC) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[4][16][17] Activation of PKC has been shown to downregulate NET activity, while the PI3K/Akt pathway can also modulate transporter function.[4][15]
References
- 1. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Sensitive detection of noradrenaline in human whole blood based on Au nanoparticles embedded vertically-ordered silica nanochannels modified pre-activated glassy carbon electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patch-clamp and amperometric recordings from norepinephrine transporters: channel activity and voltage-dependent uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patch-clamp and amperometric recordings from norepinephrine transporters: Channel activity and voltage-dependent uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Whole Cell Patch Clamp for Investigating the Mechanisms of Infrared Neural Stimulation [jove.com]
- 7. Patch clamp - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Handling of intracellular K+ determines voltage dependence of plasmalemmal monoamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 13. Electrophysiology Fundamentals, Membrane Potential and Electrophysiological Techniques | Technology Networks [technologynetworks.com]
- 14. Extracellular and intracellular components of the impedance of neural tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Phosphatidylinositol 3-kinase/Akt Signaling Pathway in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cusabio.com [cusabio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Signal-to-Noise in NET Radioligand Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their norepinephrine transporter (NET) radioligand binding assays. The following information is designed to address specific issues and improve the signal-to-noise ratio for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it problematic in NET radioligand binding assays?
A1: Non-specific binding (NSB) refers to the binding of a radioligand to components other than the norepinephrine transporter, such as filter membranes, lipids, or other proteins.[1][2] High non-specific binding can obscure the specific binding signal, leading to an underestimation of the true binding affinity and an inaccurate determination of receptor density.[1] Ideally, non-specific binding should constitute less than 50% of the total binding to ensure data quality.[2]
Q2: How is non-specific binding determined in a NET radioligand binding assay?
A2: Non-specific binding is measured by adding a high concentration of a non-radiolabeled ligand (a "cold" ligand) that has a high affinity for the NET.[2] This unlabeled ligand will occupy all the specific binding sites on the transporter.[2] Consequently, any remaining binding of the radioligand is considered non-specific.[2] For NET assays, a compound like desipramine or nisoxetine is often used for this purpose.[3][4]
Q3: What are the key characteristics of a good radioligand for NET binding assays?
A3: An ideal radioligand for NET binding assays should possess several key characteristics to ensure high-quality data:
-
High Specific Activity: This allows for the use of lower radioligand concentrations, which can help minimize non-specific binding. For tritiated ([³H]) ligands, a specific activity above 20 Ci/mmol is generally recommended.[5]
-
Low Non-specific Binding: The radioligand should have a low propensity to bind to components other than the NET. Hydrophobic ligands tend to exhibit higher non-specific binding.[5]
-
High Purity: The radiochemical purity of the ligand should ideally be above 90% to avoid introducing confounding variables into the assay.[5]
-
High Selectivity: The radioligand should bind with high affinity and selectivity to the norepinephrine transporter over other receptors or transporters.[5]
Q4: How does incubation time and temperature affect the assay?
A4: Incubation time and temperature are critical parameters that must be optimized to ensure that the binding reaction reaches equilibrium.[6] The time required to reach equilibrium is dependent on the association and dissociation rates of the radioligand, which are temperature-sensitive.[7][8] Lower temperatures generally slow down both rates, thus requiring longer incubation times.[7][9] It is crucial to determine the optimal incubation time at a given temperature by performing time-course experiments.[10]
Troubleshooting Guides
Problem: High Non-Specific Binding (NSB)
High NSB can significantly reduce the signal-to-noise ratio of your assay. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Lower Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize non-specific interactions.[1] - Check Radioligand Purity: Impurities can contribute to high NSB. Ensure the radioligand is within its expiration date and has been stored correctly.[5] |
| Suboptimal Buffer Conditions | - Adjust Ionic Strength: Increasing the salt concentration in the wash buffer can help disrupt weak, non-specific electrostatic interactions.[11] - Optimize pH: The pH of the binding and wash buffers can influence non-specific binding. Ensure the pH is optimal for NET binding.[1][11] - Include Blocking Agents: Add a protein blocker like Bovine Serum Albumin (BSA) to the binding buffer to saturate non-specific binding sites on the assay components.[1][11] |
| Inadequate Washing | - Increase Wash Steps: Perform additional washes with ice-cold wash buffer to more effectively remove unbound radioligand.[1] - Increase Wash Volume: A larger volume of wash buffer can improve the removal of non-specifically bound ligand.[1] |
| Filter and Plate Issues | - Pre-soak Filters: Pre-soaking glass fiber filters in a solution like 0.1-0.5% polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.[1][6] - Use Low-Binding Plates: If using a plate-based assay, select plates designed for low protein binding to minimize radioligand adsorption to the plastic.[12] |
| Tissue/Membrane Preparation | - Optimize Protein Concentration: Using an excessively high concentration of membrane protein can increase the number of non-specific binding sites available.[1] |
Problem: Low or No Specific Binding Signal
A weak or absent specific binding signal can prevent the accurate determination of binding parameters.
| Potential Cause | Troubleshooting Steps |
| Receptor/Membrane Issues | - Confirm Receptor Expression: Verify that the cell line or tissue preparation expresses a sufficient density of the norepinephrine transporter using an independent method like Western blotting or qPCR.[13] - Ensure Membrane Integrity: Prepare membranes on ice with fresh, ice-cold buffers containing protease inhibitors to prevent receptor degradation. Store membrane preparations at -80°C with a cryoprotectant.[13] - Optimize Protein Concentration: A titration experiment should be performed to determine the optimal amount of membrane protein per well that yields a robust signal.[13] |
| Radioligand Concentration | - Evaluate Radioligand Concentration: For saturation binding experiments, use a range of radioligand concentrations that bracket the expected Kd (e.g., 0.1x Kd to 10x Kd). Using concentrations that are too low will result in a weak signal.[13] |
| Incorrect Non-Specific Binding Definition | - Verify Displacer Concentration: Ensure that the concentration of the unlabeled ligand used to define non-specific binding is high enough to saturate all specific binding sites (typically 100-1000 times its Ki or Kd).[2][14] |
| Suboptimal Assay Conditions | - Equilibrium Not Reached: The incubation time may be too short for the binding to reach equilibrium, especially at lower radioligand concentrations. Perform association and dissociation experiments to determine the appropriate incubation time.[10][12] |
Experimental Protocols
Saturation Binding Assay
This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[15]
-
Membrane Preparation: Thaw the NET-expressing membrane preparation on ice and dilute to the desired concentration in assay buffer.[16]
-
Radioligand Dilutions: Prepare serial dilutions of the radioligand in assay buffer. Typically, 8-12 concentrations are used, spanning a range around the expected Kd.[16]
-
Plate Setup: In a 96-well plate, set up triplicate wells for each radioligand concentration for "Total Binding" and "Non-specific Binding" (NSB).[16]
-
NSB Wells: To the NSB wells, add a high concentration of an unlabeled NET ligand (e.g., 10 µM Desipramine) to saturate specific binding sites.[4]
-
Incubation: Add the serially diluted radioligand to the appropriate wells, followed by the diluted membranes to initiate the binding reaction. Incubate the plate for a predetermined time and temperature to allow the binding to reach equilibrium.[16]
-
Termination and Filtration: Terminate the incubation by rapid vacuum filtration onto glass fiber filters (pre-soaked in 0.3% PEI).[10][16]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]
-
Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[16]
Competitive Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the NET.[15]
-
Membrane and Radioligand Preparation: Prepare the membrane suspension as in the saturation assay. Use a fixed concentration of the radioligand, ideally at or below its Kd value.[16]
-
Test Compound Dilutions: Prepare serial dilutions of the unlabeled test compound.[16]
-
Plate Setup: Set up wells for Total Binding (no test compound), NSB (excess unlabeled ligand), and for each concentration of the test compound.[16]
-
Incubation: Add the test compound dilutions, the fixed concentration of radioligand, and the membrane preparation to the wells. Incubate to reach equilibrium.[16]
-
Termination, Filtration, and Washing: Follow the same procedure as in the saturation binding assay.[16]
-
Quantification: Measure the radioactivity in each well. The data will show the displacement of the radioligand by the test compound.[4]
Visualizations
Caption: Troubleshooting workflow for high non-specific binding.
Caption: General workflow for a radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. graphpad.com [graphpad.com]
- 3. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. revvity.com [revvity.com]
- 6. revvity.com [revvity.com]
- 7. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
troubleshooting low yield in synaptosome preparation for NET assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yield issues during synaptosome preparation for Norepinephrine Transporter (NET) assays.
Troubleshooting Guide: Low Yield in Synaptosome Preparation
Low protein yield is a common challenge in synaptosome preparation that can significantly impact the reliability and reproducibility of downstream NET assays. The following guide provides a systematic approach to identifying and resolving potential causes of low synaptosome yield.
Issue: Lower than expected protein concentration in the final synaptosome preparation.
| Potential Cause | Recommended Solution | Expected Outcome |
| Tissue Handling and Quality | ||
| Inadequate starting material | Use an appropriate amount of fresh or properly frozen brain tissue. For a standard preparation, 200-400 mg of tissue is often recommended.[1][2] | Increased final protein yield. A typical yield is around 7-10 µg/µl from a crude preparation.[1] |
| Improper tissue storage | For frozen tissue, use slow freezing in an isotonic sucrose buffer.[3] Avoid flash-freezing in liquid nitrogen which can damage synaptic membranes.[3] Store tissue at -80°C for long-term preservation.[4] | Improved preservation of synaptosome integrity and function, leading to higher viable yield. |
| Homogenization | ||
| Inefficient homogenization | Use a glass-Teflon or Dounce homogenizer with a specific clearance.[1][5] Perform a sufficient number of gentle, slow strokes (e.g., 10-20 strokes) to ensure tissue disruption without excessive shearing.[1][6] | Optimal release of synaptosomes from the tissue matrix, maximizing the initial yield. |
| Overly aggressive homogenization | Avoid excessive force or speed during homogenization, as this can rupture the synaptosomes, leading to loss of contents and reduced yield of intact particles. | Preservation of intact synaptosomes, which are essential for functional NET assays. |
| Centrifugation | ||
| Incorrect centrifugation speeds or times | Adhere strictly to the recommended g-forces and durations for each centrifugation step. A common initial spin is at 1,000-1,200 x g to remove nuclei and debris, followed by a higher speed spin (e.g., 12,000-15,000 x g) to pellet the crude synaptosomes.[1][2] | Effective separation of synaptosomes from other subcellular components and contaminants. |
| Loss of pellet during aspiration | Carefully aspirate the supernatant without disturbing the synaptosome pellet. The pellet can be loose and easily dislodged. | Retention of the entire synaptosome fraction, preventing mechanical loss of yield. |
| Purification | ||
| Suboptimal gradient separation | If using a density gradient (e.g., Percoll or Ficoll), ensure the gradient is prepared correctly and has not been disturbed. Collect the synaptosomal band from the correct interface.[6][7] | Higher purity of the synaptosome fraction by removing contaminants like myelin and mitochondria.[8][9] |
| Excessive washing steps | While washing is necessary to remove contaminants, too many washes can lead to a loss of synaptosomes.[8] | A balance between purity and yield, ensuring a sufficiently clean preparation for the NET assay. |
Frequently Asked Questions (FAQs)
Q1: What is a typical protein yield I should expect from a synaptosome preparation?
A1: The expected protein yield can vary depending on the starting tissue amount and the preparation method (crude vs. purified). For a crude synaptosomal fraction from approximately 200-400 mg of mouse brain tissue, you can expect a protein concentration of about 7-10 µg/µl.[1] For more purified preparations, the final yield might be lower, but the enrichment of synaptic proteins will be higher.[2]
Q2: How can I assess the quality and purity of my synaptosome preparation?
A2: The quality of your preparation can be assessed through several methods:
-
Western Blotting: Probe for the enrichment of presynaptic (e.g., synaptophysin, VAMP2) and postsynaptic (e.g., PSD-95) markers.[4][10] You should also check for the depletion of markers for other cellular compartments, such as the nuclear marker HDAC2, to confirm purity.[2]
-
Electron Microscopy: This "gold standard" method allows for direct visualization of the synaptosome morphology, showing sealed nerve terminals containing synaptic vesicles.[8]
-
Functional Assays: Assess the metabolic viability of the synaptosomes by measuring neurotransmitter uptake or release.[8]
Q3: Can I use frozen brain tissue for my synaptosome preparation?
A3: Yes, frozen tissue can be used, but the freezing and thawing process is critical. Slow freezing of the tissue in an isosmotic sucrose buffer is recommended to preserve the integrity of the synaptosomes.[3] Flash-freezing is likely to damage synaptic membranes.[3] When thawing, it is best to do so on ice.[4]
Q4: My NET assay is showing a low signal. Could this be related to my synaptosome preparation?
A4: Absolutely. A low signal in a NET assay can be a direct consequence of a low yield of viable, functional synaptosomes.[11] If the synaptosomes are damaged during preparation, the norepinephrine transporters may not be functional, leading to reduced uptake of the radiolabeled or fluorescent tracer. Ensure your preparation is optimized for viability by keeping samples cold and minimizing mechanical stress.
Q5: What are the main contaminants in a synaptosome preparation?
A5: Common contaminants include myelin, glial fragments, free mitochondria, and microsomes.[8][9] These can be minimized through careful homogenization and the use of density gradient centrifugation for purification.[6][9]
Experimental Protocols
Standard Protocol for Crude Synaptosome Preparation from Rodent Brain
This protocol is adapted from several sources and provides a general method for obtaining a crude synaptosomal fraction suitable for NET assays.[1][2][12]
Materials:
-
Fresh or properly frozen rodent brain tissue (e.g., cortex or whole brain minus cerebellum)
-
Ice-cold Homogenization Buffer (e.g., 0.32 M Sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors)
-
Glass-Teflon or Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Weigh the brain tissue (typically 200-400 mg).
-
Add 10 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue with 10-15 slow, gentle strokes in the homogenizer.
-
Transfer the homogenate to a pre-chilled centrifuge tube.
-
Centrifuge at 1,000-1,200 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (Pellet P1).
-
Carefully transfer the supernatant (S1) to a new pre-chilled tube.
-
Centrifuge the S1 fraction at 12,000-15,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.
-
Discard the supernatant (S2).
-
Gently resuspend the P2 pellet in an appropriate assay buffer for your NET assay.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
Visualizations
Caption: Workflow for crude synaptosome preparation.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic comparison of different synaptosome preparation procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Preparation of Synaptoneurosomes from Mouse Cortex using a Discontinuous Percoll-Sucrose Density Gradient [jove.com]
- 7. Characterizing Synaptic Vesicle Proteins Using Synaptosomal Fractions and Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pub.dzne.de [pub.dzne.de]
Technical Support Center: Enhancing the Accuracy of IC50 Determination for NET Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of IC50 determination for norepinephrine transporter (NET) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is an IC50 value and why is it important for NET inhibitor studies?
A1: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] It indicates the concentration of an inhibitor required to reduce a biological process, such as norepinephrine uptake by the NET, by 50% in vitro. A lower IC50 value generally signifies a more potent inhibitor, making it a critical parameter in drug discovery for comparing the efficacy of different compounds targeting the NET.[1]
Q2: My IC50 values for the same NET inhibitor vary significantly between experiments. What are the common causes of this inconsistency?
A2: Variations in IC50 values are a frequent challenge and can be attributed to several factors:
-
Experimental Conditions: Discrepancies in incubation time, temperature, and media composition can influence the apparent IC50.[1]
-
Cell-Based Assay Parameters: Inconsistent cell density, passage number, and overall cell health can lead to variability. It is recommended to use cells in the logarithmic growth phase.[1]
-
Reagent Quality and Stability: The purity of the inhibitor, batch-to-batch variability, and its stability in the assay medium can impact results. Ensure the compound is fully solubilized.[1]
-
Assay Methodology: Minor differences in protocols, such as the choice of assay reagents (e.g., radiolabeled vs. fluorescent substrates) and detection methods, can cause discrepancies.[1]
-
Data Analysis: The curve-fitting model and software used to calculate the IC50 can affect the final value.[1]
Q3: How should I select the appropriate concentration range for my NET inhibitor in an IC50 experiment?
A3: It is advisable to start with a broad range of concentrations, spanning at least 3-4 orders of magnitude around the anticipated IC50.[1] If the approximate IC50 is unknown, a preliminary experiment with a very wide concentration range (e.g., from nanomolar to millimolar) can help determine the effective range for subsequent, more detailed experiments.[1][2] A well-designed concentration range is crucial for generating a clear dose-response curve.[3]
Q4: My dose-response curve for a NET inhibitor does not reach 100% inhibition at high concentrations. What could be the reason?
A4: An incomplete dose-response curve can be due to several factors:
-
Compound Solubility: The inhibitor may have limited solubility at higher concentrations, leading to precipitation and an inaccurate assessment of its potency.[3]
-
Off-Target Effects: At high concentrations, the compound may exert non-specific or off-target effects that interfere with the assay.
-
Assay Artifacts: The inhibitor might interfere with the detection method (e.g., autofluorescence in a fluorescence-based assay).[4]
-
Mechanism of Inhibition: The inhibitor may be a partial or non-competitive inhibitor, which would not produce 100% inhibition even at saturating concentrations.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Variability in IC50 Values | Inconsistent experimental conditions (temperature, incubation time).[1][3] | Standardize all assay parameters. Use a consistent and optimized protocol. |
| Cell-based assay inconsistencies (cell density, passage number).[1][5] | Maintain a consistent cell seeding density and use cells within a defined passage number range. Ensure cells are healthy and in the logarithmic growth phase.[1] | |
| Reagent quality and handling (compound purity, solubility).[1][3] | Use high-purity compounds and ensure complete solubilization. Prepare fresh stock solutions and perform serial dilutions accurately. | |
| Poor Signal-to-Noise Ratio | Suboptimal assay conditions. | Optimize assay parameters such as substrate concentration, cell number, and incubation time to maximize the signal window.[6][7][8] |
| High background signal. | Identify and minimize sources of background, such as non-specific binding in radioligand assays or autofluorescence of compounds in fluorescence assays.[4][9] | |
| Incomplete Dose-Response Curve | Compound insolubility at high concentrations.[3] | Check the solubility of the compound in the assay buffer. If necessary, use a different solvent or lower the highest concentration tested. |
| Off-target effects or assay interference.[4] | Run control experiments to test for non-specific effects or interference with the detection method. Consider using an alternative assay format. | |
| High Non-Specific Binding (Radioligand Assays) | Inappropriate radioligand concentration or specific activity.[9] | Use a radioligand concentration at or below its Kd and ensure high specific activity. |
| Insufficient washing. | Optimize the washing steps to effectively remove unbound radioligand without causing significant dissociation of the specific binding.[10] | |
| Issues with membrane preparation. | Ensure the membrane preparation is of high quality and free of contaminants.[11] |
Experimental Protocols
Protocol 1: Cell-Based Norepinephrine Uptake Inhibition Assay (Fluorescent Method)
This protocol describes a cell-based assay to determine the inhibitory activity of a compound on norepinephrine reuptake using a fluorescent substrate.[12]
Materials:
-
Cells expressing the norepinephrine transporter (e.g., hNET-HEK293 cells).[13]
-
96-well black, clear-bottom tissue culture plates.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compound (NET inhibitor) and positive control (e.g., Desipramine).[12]
-
Fluorescent NET substrate.
-
Masking dye solution (to quench extracellular fluorescence).[12]
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed the NET-expressing cells into the 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.[12]
-
Compound Addition:
-
On the day of the assay, carefully remove the culture medium.
-
Wash the cells gently with pre-warmed assay buffer.[12]
-
Add assay buffer containing various concentrations of the test compound, positive control, or vehicle control to the appropriate wells. It is recommended to perform a concentration-response curve with serial dilutions.[12]
-
-
Fluorescent Substrate Addition and Incubation:
-
Prepare the fluorescent NET substrate solution according to the manufacturer's instructions.
-
Add the fluorescent substrate solution to each well.
-
Incubate the plate at 37°C for an optimized time (typically 15-30 minutes) to allow for substrate uptake.[12]
-
-
Masking of Extracellular Fluorescence: Add the masking dye solution to quench the fluorescence of the substrate in the assay buffer.[12]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent substrate.[12]
-
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of wells containing no cells (blank) from all other measurements.[12]
-
Normalization: The signal from the vehicle control wells represents 100% uptake (0% inhibition), and the signal from a high concentration of a potent inhibitor represents 0% uptake (100% inhibition).[12]
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[12][14]
-
Protocol 2: Radioligand Binding Assay for NET
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the norepinephrine transporter.
Materials:
-
Membrane preparation from cells expressing NET.[11]
-
Radioligand specific for NET (e.g., [3H]Nisoxetine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]
-
Test compound and non-labeled ligand for non-specific binding determination (e.g., Desipramine).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Total and Non-Specific Binding:
-
Total Binding: Wells containing only membrane and radioligand.
-
Non-Specific Binding (NSB): Wells containing membrane, radioligand, and a saturating concentration of a non-labeled NET ligand (e.g., Desipramine).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.[9][10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.[10]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
IC50 Determination: Plot the percent specific binding against the logarithm of the inhibitor concentration. Fit the data to a suitable binding model (e.g., one-site fit Ki) to determine the IC50 value.
-
Data Presentation
Table 1: Recommended Concentration Ranges for NET Inhibitor IC50 Determination
| Parameter | Recommendation | Rationale |
| Initial Screening | 1 nM to 100 µM | To determine the approximate potency of a novel compound. |
| Detailed IC50 Curve | At least 3-4 orders of magnitude around the estimated IC50.[1] | To accurately define the top and bottom plateaus of the dose-response curve.[15][16] |
| Number of Concentrations | 8-12 concentrations | To ensure a well-defined sigmoidal curve for accurate curve fitting. |
Table 2: Key Parameters for NET Radioligand Binding Assays
| Parameter | Typical Value/Condition | Considerations |
| Radioligand Concentration | At or below Kd | Minimizes ligand depletion and ensures accurate affinity determination.[10] |
| Incubation Time | Varies (e.g., 60-120 min) | Must be sufficient to reach equilibrium.[9][10] |
| Incubation Temperature | Room Temperature or 4°C | Lower temperatures can slow dissociation rates, which may be beneficial for ligands with fast off-rates.[9] |
| Membrane Protein Concentration | 10-50 µg per well | Should be optimized to give a sufficient signal window without excessive radioligand depletion. |
Visualizations
Caption: A troubleshooting workflow for addressing high variability in IC50 values.
Caption: Decision tree for selecting an appropriate assay for NET inhibitor IC50 determination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. Maximizing signal-to-noise ratio in the random mutation capture assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Noradrenaline Transporter (NET) Uptake Assays
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize buffer conditions for noradrenaline transporter (NET) uptake assays.
Troubleshooting Guide
This section addresses specific issues that may arise during NET uptake assays, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my signal-to-background ratio low (high nonspecific binding)?
A: A low signal-to-background ratio can be caused by several factors related to the assay buffer and experimental procedure.
-
Suboptimal Buffer Composition: The ionic strength and composition of your buffer are critical. Ensure your buffer contains the appropriate concentrations of sodium and chloride ions, as NET is a sodium- and chloride-dependent transporter.[1][2]
-
Incorrect pH: The pH of the assay buffer can influence the charge of noradrenaline and the transporter itself, affecting binding and transport. While a physiological pH of 7.4 is commonly used, the optimal pH for noradrenaline uptake has been reported to be around 8.2 in some systems.[3] Consider performing a pH curve to determine the optimal pH for your specific experimental setup.
-
Inadequate Washing: Insufficient washing of the cells or synaptosomes after incubation with the labeled substrate can leave behind unbound substrate, leading to high background signal. Increase the number or volume of washes with ice-cold wash buffer.[1]
-
Suboptimal Blocking: For assays involving membranes or whole cells, nonspecific binding to the plasticware or cell surface can be an issue. While not always included in uptake assay buffers, the addition of a blocking agent like Bovine Serum Albumin (BSA) can sometimes help reduce nonspecific binding of compounds to plate wells.[4]
Q2: I am observing very low or no specific uptake of the radiolabeled/fluorescent substrate.
A: This issue often points to problems with cell health, transporter expression, or critical components of the assay buffer.
-
Missing Essential Ions: NET activity is critically dependent on the presence of Na+ and Cl- ions in the extracellular buffer.[2] Ensure your buffer is not missing these components. A common assay buffer is Krebs-Ringer-HEPES (KRH), which contains these essential ions.
-
Incorrect Temperature: Noradrenaline uptake is an active process that is temperature-dependent. Assays are typically performed at room temperature or 37°C.[1][5][6] Note that at 37°C, uptake may be too rapid, leading to a non-saturable, linear uptake curve in some cell systems.[5]
-
Degraded Substrate or Inhibitors: Ensure the stability of your noradrenaline and any inhibitors used. Ascorbic acid is often included in the assay buffer to prevent the oxidation of catecholamines like noradrenaline.[5]
-
Low Transporter Expression: If using a cell line, verify the expression and functionality of the this compound.
Q3: My results are not reproducible between experiments.
A: Poor reproducibility can stem from inconsistencies in buffer preparation and experimental execution.
-
Buffer Variability: Use a consistent source of reagents and ensure accurate preparation of all buffers. Small variations in pH or ionic concentrations can impact NET activity. Prepare fresh buffers regularly.
-
Inconsistent Incubation Times: The uptake of noradrenaline is time-dependent. Use a precise and consistent incubation time for all wells and experiments. This time should be within the linear range of uptake.[1]
-
Temperature Fluctuations: Ensure that the temperature of your assay plates is consistent throughout the experiment and between different experimental runs.
Frequently Asked Questions (FAQs)
Q1: What is a standard buffer composition for a NET uptake assay?
A: A commonly used buffer is Krebs-Ringer-HEPES (KRH) or a similar Tris-based buffer. The composition is designed to mimic physiological conditions. Below are examples of frequently cited buffer compositions.[5][7][8]
| Component | Concentration Range | Purpose |
| HEPES | 25 mM | pH Buffering |
| NaCl | 120-150 mM | Essential for Na+-dependent transport |
| KCl | 5 mM | Maintains membrane potential |
| CaCl2 | 1.2-2 mM | Cellular signaling |
| MgSO4/MgCl2 | 1.2 mM | Enzyme cofactor |
| Glucose | 5-10 mM | Energy source for cells |
| Ascorbic Acid | 0.1 mg/mL | Antioxidant for noradrenaline |
| Pargyline | 0.1 mg/mL | MAO inhibitor to prevent substrate degradation |
Q2: What is the optimal pH for a NET uptake assay?
A: Most NET uptake assays are performed at a physiological pH of 7.4.[5][7][8] However, one study using rat brain synaptosomes reported a pH optimum of approximately 8.2.[3] It is recommended to start with a buffer at pH 7.4. If optimization is needed, a pH titration experiment can be performed to determine the optimal pH for your specific cell type or preparation.
Q3: Why is ascorbic acid included in the assay buffer?
A: Noradrenaline and other catecholamines are susceptible to oxidation. Ascorbic acid is an antioxidant that is added to the buffer to prevent the degradation of the noradrenaline substrate, ensuring its availability for transport.[5]
Q4: Can I use a different buffer system, like PBS?
A: While Phosphate-Buffered Saline (PBS) is a common biological buffer, it may not be optimal for NET uptake assays as it lacks some of the key ions found in Krebs-Ringer-HEPES buffer that are important for maintaining cell health and transporter function. It is best to use a buffer specifically formulated for transporter assays.
Experimental Protocols
Protocol 1: Preparation of Krebs-Ringer-HEPES (KRH) Assay Buffer
-
Prepare Stock Solutions: It is recommended to prepare concentrated stock solutions of each component to ensure consistency between buffer preparations.
-
Combine Components: To prepare 1 liter of 1X KRH buffer (pH 7.4), combine the following:
-
HEPES: 25 mM
-
NaCl: 125 mM
-
KCl: 5 mM
-
KH2PO4: 1.2 mM
-
CaCl2: 2 mM
-
MgSO4: 1.2 mM
-
Glucose: 6 mM
-
-
Adjust pH: Adjust the pH of the solution to 7.4 using NaOH.
-
Add Antioxidants/Inhibitors: Immediately before use, add ascorbic acid (to a final concentration of 0.1 mg/mL) and pargyline (to a final concentration of 0.1 mg/mL) to the volume of buffer required for the experiment.[5]
-
Store Appropriately: Store the base KRH buffer at 4°C. The complete buffer with ascorbic acid and pargyline should be used fresh.
Protocol 2: Noradrenaline Uptake Assay in Cultured Cells
-
Cell Plating: Seed cells expressing the this compound (e.g., hNET-HEK293 cells) into a 96-well plate at a density that allows them to form a confluent monolayer on the day of the experiment.[6]
-
Prepare Reagents:
-
Prepare KRH assay buffer as described above.
-
Prepare a solution of the test compound (inhibitor) at various concentrations in KRH buffer.
-
Prepare a solution of the radiolabeled or fluorescent noradrenaline substrate in KRH buffer.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cells once with pre-warmed KRH buffer.[6]
-
Add the test compound dilutions or buffer (for total uptake control) to the wells and pre-incubate for 10-20 minutes at the desired temperature (e.g., 37°C).[6]
-
To determine non-specific uptake, add a high concentration of a known NET inhibitor (e.g., desipramine) to a set of wells.[7]
-
Initiate the uptake by adding the noradrenaline substrate solution to all wells.
-
Incubate for a predetermined time (e.g., 5-15 minutes) that is within the linear range of uptake.[1][6]
-
-
Terminate Uptake:
-
Quantification:
-
Lyse the cells using a suitable lysis buffer (e.g., 1% SDS).[6]
-
Transfer the lysate to scintillation vials (for radiolabeled assays) or a new microplate (for fluorescent assays) and measure the signal using a scintillation counter or a fluorescence plate reader.
-
Visualizations
Caption: Workflow for a typical NET uptake inhibition assay.
Caption: Troubleshooting logic for a low signal-to-background ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of pH changes and charge characteristics in the uptake of norepinephrine by synaptosomes of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Noradrenaline Transporter Imaging
Welcome to the technical support center for noradrenaline transporter (NAT) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to common artifacts and issues encountered during NAT imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts encountered in this compound (NAT) imaging?
A1: The most common artifacts in NAT imaging, using either Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), are generally related to patient motion, attenuation correction errors, and radiopharmaceutical quality. These can lead to misinterpretation of transporter density and distribution.[1][2][3] Specific artifacts include:
-
Motion Artifacts: Patient movement during the scan can cause blurring and misregistration of the images, leading to inaccurate quantification of NAT binding.[4][5][6][7]
-
Attenuation Correction Artifacts: Incorrect correction for the attenuation of photons by the patient's body can result in artificially high or low signal in certain brain regions. This is a common issue in PET/CT and SPECT/CT imaging.[8][9][10][11]
-
Radiopharmaceutical-Related Issues: Problems with the radiotracer, such as low radiochemical purity or the presence of radiolabeled metabolites, can lead to non-specific binding and a reduced signal-to-noise ratio.
-
Partial Volume Effects: Due to the limited spatial resolution of PET and SPECT scanners, the signal from small, NAT-rich regions can be underestimated because of spill-over from adjacent areas with lower transporter density.
Q2: How can I minimize patient motion during a long NAT imaging scan?
A2: Minimizing patient motion is crucial for high-quality NAT imaging. Here are some effective strategies:
-
Patient Comfort: Ensure the patient is in a comfortable position before starting the scan. Use pillows and blankets to provide support and warmth.[1]
-
Clear Instructions: Clearly explain the importance of remaining still throughout the scan.
-
Head Fixation: Utilize a head holder or thermoplastic mask to gently immobilize the patient's head.[6]
-
Scan Duration: For some radiotracers like (S,S)-[11C]MRB, shorter acquisition times may be feasible without significant loss of quantitative accuracy, which can reduce the likelihood of patient motion.[12]
-
Motion Correction Software: If motion occurs, post-processing software can sometimes be used to correct for it.[1]
Q3: What is the impact of competing medications on NAT imaging results?
A3: Medications that bind to the this compound can significantly interfere with NAT imaging by competing with the radioligand for binding sites. This can lead to an underestimation of NAT density. It is critical to obtain a thorough medication history from the patient and, if possible, discontinue any interfering medications for an appropriate period before the scan, in consultation with the referring physician.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common artifacts in NAT imaging.
Guide 1: Troubleshooting Motion Artifacts
Issue: The resulting PET or SPECT images appear blurred, or there are "ghosting" artifacts.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting motion artifacts.
Quantitative Impact of Motion:
Head motion during PET scans can lead to significant quantitative errors. Studies have shown that even small movements can result in a substantial underestimation of radiotracer binding.
| Motion Magnitude (average intraframe) | Bias in ROI Intensity | Bias in Kinetic Parameter (BPND) | Reference |
| > 5 mm | ~9% | ~10% | [5] |
| Variable | Decreased DVR values | Improved with correction | [4] |
Guide 2: Troubleshooting Attenuation Correction Artifacts
Issue: There are areas of artificially high or low tracer uptake that do not correspond to known anatomical distributions of NAT.
Decision Tree for Artifact Identification:
Caption: Decision tree for identifying attenuation correction artifacts.
Common Causes and Solutions:
| Cause | Appearance | Solution |
| Misalignment between PET and CT/MRI | Focal areas of falsely increased or decreased uptake, often at the edges of structures. | Re-register the PET and CT/MRI images. Ensure proper patient positioning and immobilization.[13][14][15] |
| Metal Implants (e.g., dental fillings) | Streaking artifacts or areas of intense, focal uptake. | Use metal artifact reduction software if available. Review non-attenuation corrected images to confirm the artifactual nature of the uptake.[16] |
| Incorrect Tissue Segmentation (PET/MRI) | Diffuse or focal errors in tracer quantification, particularly near bone and air-tissue interfaces. | Use advanced segmentation algorithms or atlas-based methods for more accurate attenuation maps.[8][9] |
Experimental Protocols
Protocol 1: Standard Imaging Protocol for NAT PET with [¹¹C]MRB
This protocol is adapted from studies investigating NAT in human subjects.
-
Patient Preparation:
-
Patients should fast for at least 6 hours prior to the scan.
-
A venous catheter is placed for radiotracer injection.
-
The patient is positioned comfortably in the PET scanner, and the head is immobilized using a head holder.
-
-
Radiotracer Injection:
-
A bolus of approximately 635 ± 29 MBq of (S,S)-[11C]O-methylreboxetine ([11C]MRB) is injected intravenously.
-
-
Image Acquisition:
-
A low-dose CT scan is performed for attenuation correction.
-
Dynamic PET data are acquired for a total of 90-120 minutes.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on co-registered MRI scans.
-
Time-activity curves are generated for each ROI.
-
Kinetic modeling (e.g., using a simplified reference tissue model) is applied to estimate the binding potential (BPND).
-
Adapted from:[12]
Protocol 2: Quality Control of this compound Radiopharmaceuticals
Ensuring the quality of the radiopharmaceutical is critical for accurate and reliable NAT imaging.
-
Radionuclidic Purity:
-
Method: Gamma-ray spectroscopy.
-
Purpose: To identify and quantify any contaminating radionuclides.
-
-
Radiochemical Purity:
-
Specific Activity:
-
Method: Calculated from the amount of radioactivity and the mass of the compound.
-
Purpose: To ensure a high enough specific activity to avoid pharmacological effects and to achieve a good signal-to-noise ratio.
-
-
Sterility and Endotoxin Testing:
-
Method: Standard microbiological testing.
-
Purpose: To ensure the radiopharmaceutical is safe for intravenous injection.
-
Signaling Pathways and Logical Relationships
Noradrenaline Synthesis and Reuptake Pathway
The following diagram illustrates the key steps in noradrenaline synthesis, its release into the synaptic cleft, and its reuptake by the this compound.
Caption: Noradrenaline synthesis, release, and reuptake pathway.
References
- 1. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 2. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET-CT and SPECT-CT Body Scans: Artifacts, Normal Variants, Pitfalls, and Findings of Uncertain Pathologic Relevance | Radiology Key [radiologykey.com]
- 4. Movement Correction Method for Human Brain PET Images: Application to Quantitative Analysis of Dynamic [18F]-FDDNP Scans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of motion correction methods in human brain PET imaging—A simulation study based on human motion data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Motion Artifact Reduction on Parametric PET Images of Neuroreceptor Binding | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 8. Attenuation Correction Methods Suitable for Brain Imaging with a PET/MRI Scanner: A Comparison of Tissue Atlas and Template Attenuation Map Approaches | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. A review of PET attenuation correction methods for PET-MR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morphology supporting function: attenuation correction for SPECT/CT, PET/CT, and PET/MR imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Attenuation Correction for Human PET/MRI Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diagnosticimaging.com [diagnosticimaging.com]
- 13. asnc.org [asnc.org]
- 14. [PDF] Common artifacts in PET myocardial perfusion images due to attenuation-emission misregistration: clinical significance, causes, and solutions. | Semantic Scholar [semanticscholar.org]
- 15. Common artifacts in PET myocardial perfusion images due to attenuation-emission misregistration: clinical significance, causes, and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Artefacts of PET/CT images - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, enantiomeric resolution, and selective C-11 methylation of a highly selective radioligand for imaging the norepinephrine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Revisit to Radiomethylation of [11C]MeNER: Optimization and Improved automated loop radiosynthesis of PET radiopharmaceutical [11C]MeNER for norepinephrine transporters imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
Technical Support Center: Validation of Anti-Norepinephrine Transporter Antibodies for Western Blot
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using anti-norepinephrine transporter (NET) antibodies for Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of the norepinephrine transporter (NET) in a Western blot?
The norepinephrine transporter (NET), also known as Solute Carrier Family 6 Member 2 (SLC6A2), can appear at different molecular weights on a Western blot depending on its glycosylation state. A highly glycosylated form is often observed at approximately 80 kDa, while a less glycosylated form may be detected around 54-70 kDa.[1][2][3] Always consult the datasheet for the specific antibody you are using for the expected band size.
Q2: How can I ensure the specificity of my anti-NET antibody?
To confirm the specificity of your anti-NET antibody, consider the following strategies:
-
Use of Control Tissues and Cells: Include positive control samples from tissues or cell lines known to express NET, such as brain tissue or SH-SY5Y cells. Conversely, use negative control samples from tissues with no or low NET expression, like the liver, to check for non-specific binding.[1]
-
Cross-Reactivity Analysis: Some anti-NET antibodies have been verified not to cross-react with other monoamine transporters like the dopamine transporter (DAT) and serotonin transporter (SERT). This information is often available on the antibody's datasheet.
-
Relative Expression: Antibody specificity can be confirmed by relative expression, comparing signal strength in tissues with known high and low expression of the target protein.[4]
Q3: What are recommended starting dilutions for anti-NET antibodies in Western blotting?
Antibody dilutions should be optimized for each experiment. However, here are some typical starting dilution ranges recommended by suppliers:
| Antibody Type | Application | Recommended Starting Dilution |
| Polyclonal | Western Blot | 1:250 - 1:1,000 |
| Monoclonal | Western Blot | 1:2,000 |
Note: Always refer to the manufacturer's datasheet for the most accurate and up-to-date information.
Troubleshooting Guide
This guide addresses common issues encountered during Western blot analysis with anti-NET antibodies.
Problem 1: Weak or No Signal
-
Possible Cause: Insufficient protein loaded.
-
Possible Cause: Poor antibody performance.
-
Possible Cause: Inefficient protein transfer.
-
Possible Cause: Suboptimal antibody incubation.
-
Solution: Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[6]
-
Problem 2: High Background
-
Possible Cause: Inadequate blocking.
-
Possible Cause: Antibody concentration is too high.
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[6]
-
-
Possible Cause: Insufficient washing.
Problem 3: Non-Specific Bands
-
Possible Cause: Antibody cross-reactivity.
-
Solution: Use an antibody that has been validated for specificity and does not cross-react with other related proteins. Check the antibody datasheet for any known cross-reactivities.
-
-
Possible Cause: Protein degradation.
-
Solution: Prepare fresh samples and always include protease inhibitors in your lysis buffer to prevent protein degradation.[9]
-
-
Possible Cause: Protein aggregation.
-
Solution: Some sources suggest that boiling samples may cause protein aggregation for NET.[1] Consider preparing samples without boiling.
-
Experimental Protocols
Detailed Western Blot Protocol for Norepinephrine Transporter
This protocol provides a general framework. Optimization may be required for specific antibodies and samples.
-
Sample Preparation (Cell Lysates):
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a similar lysis buffer) containing protease inhibitors.[9]
-
Scrape adherent cells and transfer the lysate to a microfuge tube.
-
Sonicate the lysate briefly on ice to shear DNA.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer. Some protocols for NET suggest not boiling the samples.[1]
-
Load 20-30 µg of protein per lane into a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[10]
-
Incubate the membrane with the primary anti-NET antibody at the recommended dilution in blocking buffer overnight at 4°C.[10]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody host species) at the recommended dilution in blocking buffer for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Visualizations
Caption: Workflow for Western Blotting of the Norepinephrine Transporter.
Caption: Troubleshooting Decision Tree for Anti-NET Western Blotting.
References
- 1. Anti-Noradrenaline transporter antibody [EPR23527-534] (ab254361) | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Anti-Norepinephrine Transporter Antibody Chemicon®, from rabbit | Sigma-Aldrich [sigmaaldrich.com]
- 4. Anti-Norepinephrine Transporter Antibodies | Invitrogen [thermofisher.com]
- 5. Norepinephrine upregulates the expression of tyrosine hydroxylase and protects dopaminegic neurons against 6-hydrodopamine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. origene.com [origene.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. bosterbio.com [bosterbio.com]
Technical Support Center: Kinetic Analysis of Noradrenaline Transport
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic analysis of the noradrenaline transporter (NET).
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures for kinetic analysis of noradrenaline transport.
Issue 1: High background signal in neurotransmitter uptake assays.
-
Question: My neurotransmitter uptake assay is showing a high background signal, making it difficult to distinguish the specific uptake from non-specific binding. What are the possible causes and solutions?
-
Answer: High background can obscure your results and reduce the sensitivity of your assay. Here are some common causes and troubleshooting steps:
-
Inadequate Washing: Insufficient washing of the cells or synaptosomes after incubation with the radiolabeled or fluorescent substrate can leave residual substrate, leading to a high background.[1][2]
-
Non-Specific Binding to Assay Plates or Filters: The substrate or test compounds may bind non-specifically to the plastic of the assay plate or the filter membrane.
-
Solution: Pre-coat plates with a blocking agent like poly-D-lysine.[3] For filtration assays, pre-soaking the filters in a buffer containing a blocking agent or a high concentration of a known NET inhibitor can help.
-
-
Sub-optimal Blocking Buffer: The blocking buffer may not be effectively preventing non-specific binding.
-
Solution: Try increasing the concentration of the blocking agent (e.g., BSA from 1% to 2%) or adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) to the blocking buffer.[1]
-
-
Cell Health and Density: Unhealthy or overly confluent cells can lead to increased non-specific uptake or leakage of the substrate.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.[4]
-
-
Issue 2: Low signal-to-noise ratio in kinetic assays.
-
Question: I am observing a very low signal-to-noise ratio in my NET kinetic assay. How can I improve it?
-
Answer: A low signal-to-noise ratio can make it challenging to obtain reliable kinetic parameters. Here are some strategies to enhance your signal:
-
Sub-optimal Substrate Concentration: The concentration of the radiolabeled or fluorescent substrate may be too low, resulting in a weak signal.
-
Low Transporter Expression: The cell line or tissue preparation may have low levels of NET expression.
-
Instrument Settings: The settings on your liquid scintillation counter or fluorescence plate reader may not be optimal for detecting the signal.
-
Solution: Optimize the instrument's gain and exposure settings to maximize signal detection while minimizing background noise.[8]
-
-
Assay Incubation Time: The incubation time with the substrate may be too short to allow for sufficient uptake.
-
Solution: Optimize the incubation time to ensure linear uptake of the substrate. A time course experiment is recommended to determine the optimal incubation period.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the protocols and principles of this compound kinetic analysis.
-
Question: What are the key differences between a radiolabeled uptake assay and a fluorescence-based uptake assay for NET?
-
Answer: Both assays measure the rate of noradrenaline uptake, but they differ in their methodology and detection methods.
-
Radiolabeled Assays: These are traditional methods that use a radiolabeled substrate like [³H]-norepinephrine.[5] They are highly sensitive and directly measure substrate transport. However, they require the handling of radioactive materials and specialized equipment for detection (liquid scintillation counter).[9]
-
Fluorescence-Based Assays: These assays utilize a fluorescent substrate that mimics noradrenaline.[3][9] Upon uptake into the cell, the fluorescence intensity increases, which can be measured using a fluorescence plate reader.[3] These assays are non-radioactive, often have a simpler workflow (some are "no-wash" assays), and are amenable to high-throughput screening.[3][9]
-
-
Question: How do I determine the kinetic parameters K_m and V_max from my experimental data?
-
Answer: K_m (Michaelis constant) and V_max (maximum velocity) are determined by measuring the initial rate of uptake at various substrate concentrations.
-
Procedure: Perform an uptake assay with increasing concentrations of the substrate (e.g., [³H]-norepinephrine).
-
Data Analysis: Plot the initial uptake velocity (V) against the substrate concentration ([S]). This will typically yield a hyperbolic curve. To determine K_m and V_max, you can use non-linear regression to fit the data to the Michaelis-Menten equation. Alternatively, you can use linearization methods like the Lineweaver-Burk plot (plotting 1/V vs. 1/[S]) to derive these values from the intercepts.[10]
-
-
Question: What is the purpose of a competitive binding assay, and how does it differ from an uptake assay?
-
Answer: A competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the norepinephrine transporter.[11] This provides information about the binding affinity (K_i) of the compound for the transporter. In contrast, an uptake assay measures the functional activity of the transporter by quantifying the rate at which it transports a substrate into the cell. While binding is necessary for uptake inhibition, a compound can bind to the transporter without being a substrate or an inhibitor of uptake.
-
Question: Which cell lines are suitable for studying noradrenaline transport kinetics?
-
Answer: The choice of cell line is crucial for obtaining robust and reproducible data. Commonly used cell lines include:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET): These are widely used due to their high level of transporter expression and low endogenous transporter activity.[6]
-
Human neuroblastoma SK-N-BE(2)C cells: These cells endogenously express hNET and are a good model for studying the transporter in a neuronal context.[7]
-
MDCK-II cells: These polarized mammalian cells can also be used for NET substrate and inhibition assays.[12]
-
Quantitative Data
Table 1: Typical Kinetic Parameters for Noradrenaline Transport
| Parameter | Value | Cell/System Type | Reference |
| K_m | 1.64 ± 0.46 µM | LLC-NET cells (porcine kidney cells expressing hNET) | [13] |
| V_max | 197 ± 17 amol/min/cell | LLC-NET cells (porcine kidney cells expressing hNET) | [13] |
| K_m | 416 nM | Human neuroblastoma SK-N-BE(2)C cells | [7] |
Table 2: Binding Affinities (K_i) of Common Inhibitors for the Norepinephrine Transporter
| Compound | K_i (nM) | Radioligand | Cell/System Type | Reference |
| Nisoxetine | 43 | [³H]Nisoxetine | HEK293 cells expressing hNET | [14] |
| Desipramine | Not specified | [³H]Nisoxetine | Not specified | [11] |
| Viloxazine (racemic) | 155 - 630 | Not specified | Human monoamine transporters | [6] |
Experimental Protocols
Protocol 1: Radiolabeled [³H]-Norepinephrine Uptake Assay in Cultured Cells
This protocol describes the measurement of noradrenaline uptake using a radiolabeled substrate in cultured cells expressing the norepinephrine transporter.
-
Cell Plating: Seed HEK293-hNET or SK-N-BE(2)C cells in a 24- or 96-well plate to achieve a confluent monolayer on the day of the experiment.
-
Preparation of Solutions:
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 130 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 25 mM HEPES, 10 mM D-glucose, pH 7.4).[5][15]
-
Substrate Solution: Prepare serial dilutions of unlabeled norepinephrine in assay buffer for kinetic studies. Prepare a solution of [³H]-L-norepinephrine at a concentration near the K_m value.[5]
-
Inhibitor Solutions: Prepare serial dilutions of test compounds and a reference inhibitor (e.g., desipramine) in the assay buffer.
-
-
Uptake Assay:
-
Wash the cell monolayer twice with pre-warmed assay buffer.[5]
-
Pre-incubate the cells with the test compounds or vehicle control for 10-15 minutes at 37°C.[5]
-
Initiate the uptake by adding the [³H]-L-norepinephrine solution (with or without unlabeled norepinephrine for kinetic studies).
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C, ensuring the uptake is in the linear range.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
-
Detection:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor like desipramine) from the total uptake.
-
For kinetic studies, plot the specific uptake velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.[10] For inhibition studies, calculate the % inhibition and determine the IC₅₀ value.
-
Protocol 2: Fluorescence-Based Norepinephrine Uptake Assay
This protocol outlines a non-radioactive method for measuring noradrenaline uptake using a fluorescent substrate.
-
Cell Plating: Seed cells expressing NET in a 96- or 384-well black, clear-bottom microplate.[6]
-
Preparation of Solutions:
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[6]
-
Fluorescent Substrate Solution: Prepare the fluorescent substrate according to the manufacturer's instructions (e.g., from a commercial kit).[6]
-
Inhibitor Solutions: Prepare serial dilutions of test compounds and a reference inhibitor in the assay buffer.
-
-
Uptake Assay:
-
Fluorescence Measurement:
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the rate of uptake.
-
For inhibition studies, calculate the % inhibition of the uptake rate for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[6]
-
Visualizations
Caption: Workflow for a radiolabeled noradrenaline uptake assay.
References
- 1. arp1.com [arp1.com]
- 2. jg-biotech.com [jg-biotech.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. bioivt.com [bioivt.com]
- 13. Human norepinephrine transporter kinetics using rotating disk electrode voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter [frontiersin.org]
Technical Support Center: Optimizing Fixation for NET Immunohistochemistry
This guide provides troubleshooting advice and answers to frequently asked questions regarding fixation methods for Neutrophil Extracellular Trap (NET) immunohistochemistry (IHC).
Troubleshooting Guide
This section addresses common issues encountered during NET IHC experiments, with a focus on problems arising from fixation.
| Problem | Potential Cause (Fixation-Related) | Suggested Solution |
| Weak or No Staining for NET Markers (e.g., Citrullinated Histone H3, MPO, Neutrophil Elastase) | Under-fixation: Insufficient fixation time can lead to poor preservation of NET structures and antigen loss during subsequent processing steps.[1] | Increase fixation time. For 4% paraformaldehyde (PFA), consider fixing for 15-30 minutes for cultured cells or 8-24 hours for tissue sections.[2] Ensure the fixative volume is at least 20 times that of the tissue to ensure proper penetration.[3] |
| Over-fixation: Excessive cross-linking of proteins by aldehyde fixatives (like PFA) can mask antigenic epitopes, preventing antibody binding.[1] This is a known issue for detecting citrullinated histone H3.[2] | Reduce fixation time. For PFA fixation of NETs for H3cit staining, a shorter duration of 15-30 minutes is recommended.[2] If over-fixation is suspected, optimize the antigen retrieval protocol by adjusting the heating time or trying a different retrieval buffer (e.g., switching from citrate to EDTA). | |
| Inappropriate Fixative Choice: Some epitopes are sensitive to certain fixatives. For example, alcohol-based fixatives like methanol can alter protein conformation, potentially destroying some epitopes while exposing others.[4] | Test alternative fixatives. While PFA is a good starting point, cold methanol fixation can be an alternative. However, be aware that methanol can cause cellular damage if not handled properly.[2] | |
| High Background Staining | Fixative-Induced Autofluorescence: Aldehyde fixatives like glutaraldehyde and, to a lesser extent, formaldehyde can induce autofluorescence, particularly in the green spectrum.[2][3] | If using PFA, ensure it is freshly prepared from paraformaldehyde powder, as commercial formalin can contain impurities that increase autofluorescence.[3] Avoid glutaraldehyde if fluorescence is a concern.[2] When performing immunofluorescence, use narrow bandpass filters to minimize the detection of autofluorescence.[3] |
| Incomplete Fixation: Poorly fixed areas of the tissue can lead to non-specific antibody binding. | Ensure the tissue thickness does not exceed 3 mm to allow for thorough fixative penetration.[3] Use a sufficient volume of fixative and consider gentle agitation during fixation. | |
| Poor Cellular Morphology | Methanol Fixation: While effective for preserving some antigens, 100% methanol can cause cell shrinkage and damage to cellular structures if not performed correctly.[2] | When using methanol, consider fixing at -20°C for a short duration (e.g., 10 minutes) to minimize morphological artifacts.[5][6] |
| Delayed Fixation: A delay between sample collection and fixation can lead to autolysis and degradation of cellular structures. | Fix tissues immediately after collection. For animal studies, perfusion with the fixative is recommended to ensure rapid and uniform fixation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best fixative for NET IHC?
A1: The optimal fixative depends on the specific NET marker and the experimental setup. 4% Paraformaldehyde (PFA) is a commonly recommended starting point as it generally provides good preservation of tissue architecture.[2][3] However, for certain epitopes like citrullinated histone H3, shorter PFA fixation times (15-30 minutes) are preferable to avoid masking the epitope.[2] Cold methanol can be an alternative but may compromise cellular morphology.[2]
Q2: How long should I fix my samples for NET IHC?
A2: Fixation time is a critical parameter that requires optimization. For cultured neutrophils fixed with 4% PFA, 15-30 minutes is often sufficient.[2] For paraffin-embedded tissues, a longer fixation of 8-20 hours in 2% formaldehyde solution has been shown to be effective.[3] Over-fixation, especially with PFA, can negatively impact the detection of some NET markers.[2]
Q3: Is antigen retrieval necessary for NET IHC?
A3: Yes, for formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval is crucial. Formaldehyde fixation creates cross-links that mask epitopes, and heat-induced epitope retrieval (HIER) is necessary to break these bonds and allow for antibody binding.[3] A common HIER protocol for NET detection involves heating the slides in a retrieval buffer (e.g., pH 9) at 70°C for 120 minutes.[3]
Q4: Can I use methanol to fix my samples for NET IHC?
A4: Yes, methanol can be used for fixation and may be advantageous for certain antibodies. However, it is a precipitating fixative that can alter protein structure and may lead to visible cellular damage if not optimized.[2] Fixation with 100% methanol is typically performed at -20°C for a short duration (e.g., 5-10 minutes).[5][6]
Q5: Why do I see high autofluorescence in my NET immunofluorescence images?
A5: Autofluorescence can be caused by the fixative itself. Glutaraldehyde is known to cause significant autofluorescence.[2] Formalin can also contribute to this issue, especially if it is not freshly prepared, as it can contain impurities.[3] To minimize autofluorescence, use freshly prepared PFA and appropriate filter sets on your microscope.[3]
Data Presentation
Table 1: Comparison of Fixatives for NET Immunofluorescence
| Fixative | Concentration | Incubation Time | Staining Intensity (MPO & DNA/Histone-1) | Staining Intensity (Citrullinated Histone H3) | Morphological Preservation | Autofluorescence |
| Paraformaldehyde (PFA) | 4% | 15-30 min | Good | Good | Good | Low |
| Paraformaldehyde (PFA) | 4% | 24 hours | Good | Decreased | Good | Low |
| Glutaraldehyde | 5% | N/A | N/A | N/A | N/A | High |
| Methanol (MeOH) | 100% | 30 min | Variable | Variable | Poor (Cellular Damage) | Low |
Source: Adapted from a study on the effect of chemical fixation on immunofluorescence staining of neutrophils and NETs.[2]
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation for Cultured Neutrophils
This protocol is suitable for immunofluorescence staining of NETs on cultured cells.
Materials:
-
Freshly prepared 4% PFA in PBS
-
Phosphate Buffered Saline (PBS)
-
Cultured neutrophils on coverslips or chamber slides
Procedure:
-
After stimulating neutrophils to induce NETosis, carefully remove the culture medium.
-
Gently wash the cells once with PBS.
-
Add a sufficient volume of 4% PFA to cover the cells.
-
Incubate for 15-30 minutes at room temperature.
-
Aspirate the PFA solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
The cells are now ready for permeabilization and immunostaining.
Protocol 2: Methanol Fixation for Cultured Neutrophils
This protocol is an alternative for preserving certain epitopes that may be sensitive to PFA.
Materials:
-
Ice-cold 100% Methanol
-
Phosphate Buffered Saline (PBS)
-
Cultured neutrophils on coverslips or chamber slides
Procedure:
-
After stimulation, gently wash the cells once with PBS.
-
Aspirate the PBS and add ice-cold 100% methanol.
-
Incubate for 10 minutes at -20°C.[5]
-
Remove the methanol and gently wash the cells three times with PBS for 5 minutes each.[5]
-
Proceed with the immunostaining protocol. Note that methanol also permeabilizes the cells.
Protocol 3: Formaldehyde Fixation and Paraffin Embedding of Tissues for NET IHC
This protocol is for preparing tissue samples for subsequent immunohistochemical analysis of NETs.
Materials:
-
Freshly prepared 2% formaldehyde in Tris-buffered saline (TBS)
-
Tris-buffered saline (TBS)
-
Graded ethanol series (70%, 80%, 90%, 96%, 100%)
-
Xylene
-
Paraffin
Procedure:
-
Immediately after dissection, immerse the tissue specimen (not exceeding 3 mm in thickness) in 2% formaldehyde solution in TBS. The volume of the fixative should be at least 20 times the volume of the tissue.[3]
-
Fix at room temperature for 8-20 hours.[3]
-
Transfer the specimen to TBS and place it into a tissue cassette.
-
Dehydrate the tissue by incubating for 1 hour in each of the graded ethanol solutions.
-
Clear the specimen by incubating twice in 100% xylene for 1 hour each.
-
Infiltrate the tissue with paraffin by incubating twice at 60°C for 1 hour each.
-
Embed the specimen in a paraffin block for sectioning.
Visualizations
Caption: Experimental workflow for optimizing NET IHC fixation.
Caption: Simplified signaling pathway of suicidal NETosis.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. docs.abcam.com [docs.abcam.com]
- 5. BestProtocols: ICC Methanol Fixed Cells—Direct Method | Thermo Fisher Scientific - US [thermofisher.com]
- 6. sysy.com [sysy.com]
troubleshooting variability in NET knockout mice behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting behavioral studies with Norepinephrine Transporter (NET) knockout mice. Our aim is to help you identify and address sources of variability to ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the expected behavioral phenotype of NET knockout (KO) mice?
A1: NET KO mice typically exhibit a complex behavioral phenotype characterized by:
-
Antidepressant-like and anxiolytic-like effects: They often show reduced immobility time in the forced swim and tail suspension tests and may display decreased anxiety-like behavior in assays like the elevated plus-maze.[1]
-
Altered stress response: These mice can have a blunted response to stress.[1][2]
-
Psychostimulant supersensitivity: NET KO mice show heightened locomotor responses to drugs like cocaine and amphetamine.[3]
-
Potential for compensatory changes: The lifelong absence of NET can lead to adaptive changes in other neurotransmitter systems, such as the dopamine and serotonin transporters, which can influence behavioral outcomes.[4][5]
Q2: We are observing significant variability in the behavioral data from our NET KO mice. What are the common causes?
A2: Variability in behavioral studies with knockout mice is a common challenge. Key factors to consider include:
-
Genetic Background: The strain of mice used to create and maintain the NET KO line can significantly impact behavior.[6][7][8] Different background strains have inherent behavioral differences that can either mask or exaggerate the phenotype of the genetic modification.
-
Sex Differences: Male and female mice can respond differently to the knockout of the NET gene.[9][10] Hormonal fluctuations in females can also contribute to variability.
-
Environmental Conditions: Housing density, cage enrichment, noise, and light cycles all play a crucial role in shaping mouse behavior.[11][12][13]
-
Handling Procedures: The way mice are handled before and during testing can induce stress and significantly alter their performance in behavioral assays.[14][15][16]
-
Circadian Rhythms: As nocturnal animals, the time of day testing is conducted (i.e., during their light/inactive or dark/active phase) will profoundly affect their behavior.[17][18][19]
Q3: Should I test both male and female NET KO mice?
A3: Yes, it is highly recommended to include both sexes in your experimental design. There are known sex-dependent differences in the behavior of mice, and these can be influenced by the genetic modification.[9][20][21] Analyzing the sexes separately will provide a more complete understanding of the NET knockout phenotype.
Q4: How important is the genetic background of the mice?
A4: The genetic background is critically important. A behavioral phenotype observed on one genetic background may be different or even absent on another.[6][7] It is essential to use the appropriate wild-type littermate controls and to be aware of the known behavioral characteristics of the background strain you are using.
Troubleshooting Guides
Issue 1: Inconsistent results in the Open Field Test (OFT)
-
Problem: High variability in locomotor activity and anxiety-like behavior (time in the center) between cohorts or even within the same group of NET KO mice.
-
Troubleshooting Steps:
-
Standardize Acclimation: Ensure all mice are acclimated to the testing room for the same duration (e.g., 30-60 minutes) before testing begins.
-
Control for Circadian Rhythms: Conduct all tests at the same time of day, preferably during the dark (active) phase for mice, under dim red light.[17][22] Testing during the light phase can lead to reduced activity and may not be representative of their typical exploratory behavior.
-
Consistent Handling: Use a consistent, low-stress handling method, such as tunnel handling, for all mice.[14][16] Avoid tail-handling, as this can induce anxiety.
-
Clean Apparatus Thoroughly: Clean the open field arena with a 70% ethanol solution between each mouse to eliminate olfactory cues from the previous subject.[23]
-
Check for Sensory Deficits: Ensure the knockout mice do not have visual or other sensory impairments that could affect their ability to navigate the arena.
-
Issue 2: Unexpected anxiety-like phenotype in the Elevated Plus Maze (EPM)
-
Problem: NET KO mice, which are sometimes reported to have an anxiolytic-like phenotype, are showing increased anxiety-like behavior (less time in open arms).
-
Troubleshooting Steps:
-
Review Environmental Stressors: Assess the housing and testing environment for potential stressors such as loud noises, excessive light, or vibrations.
-
Evaluate Handling Technique: As with the OFT, aversive handling can increase anxiety. Implement and standardize a gentle handling protocol.[15][24]
-
Consider Genetic Background: Some inbred strains are inherently more anxious than others. The interaction between the NET knockout and the background strain could be responsible for the observed phenotype.[7]
-
Check Lighting Conditions: The lighting in the testing room and on the maze itself should be consistent and not overly bright, as this can increase aversion to the open arms.
-
Issue 3: No significant difference in the Forced Swim Test (FST) or Tail Suspension Test (TST)
-
Problem: NET KO mice are not showing the expected antidepressant-like phenotype (i.e., no decrease in immobility time) compared to wild-type controls.
-
Troubleshooting Steps:
-
Verify Water Temperature (FST): Ensure the water temperature is maintained at a consistent and appropriate level (typically 23-25°C). Water that is too cold can induce hypothermia and alter behavior.
-
Standardize Pre-test Habituation (FST): Some protocols include a pre-test session. Whether you use one or not, be consistent across all animals.
-
Ensure Proper Suspension (TST): The method of taping the tail and the height of suspension should be consistent. If mice are able to climb their tails or touch the sides of the apparatus, the data will be invalid.
-
Consider Compensatory Mechanisms: The lack of a phenotype could be due to developmental compensations in other monoamine systems.[4][5] Consider measuring levels of dopamine and serotonin transporters.
-
Age of Mice: The age of the mice can influence their performance in these tests. Ensure that your experimental and control groups are age-matched.
-
Data Presentation: Summary of Behavioral Phenotypes in NET KO Mice
| Behavioral Test | Genotype | Key Findings | Reference |
| Open Field Test | NET+/- | Increased anxiety-like behavior (less time in center). No change in total distance traveled. | [15] |
| NET-/- | Little to no change in motor activity. | [15] | |
| Light-Dark Box | NET+/- | Increased anxiety-like behavior (more time in dark). | [15] |
| Tail Suspension Test | NET+/- | No difference in immobility time compared to WT. | [15] |
| NET-/- | Decreased immobility time (antidepressant-like phenotype). | [1][15] | |
| Forced Swim Test | NET-/- | Decreased immobility time (antidepressant-like phenotype). | [1] |
| Sucrose Preference | NET-/- | Increased preference for sucrose compared to WT. | [1] |
Experimental Protocols
Open Field Test
-
Apparatus: A square arena (e.g., 40x40x40 cm) made of a non-porous material. The arena should be placed in a sound-attenuating chamber with controlled lighting (preferably dim red light).
-
Procedure:
-
Acclimate the mouse to the testing room for at least 30 minutes.
-
Gently place the mouse in the center of the arena.
-
Record the mouse's activity for a set period (e.g., 10-30 minutes) using an automated video-tracking system.
-
Between trials, thoroughly clean the arena with 70% ethanol to remove any scent cues.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, average velocity.
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena, number of entries into the center zone.
-
Elevated Plus Maze
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two open arms and two enclosed arms.
-
Procedure:
-
Acclimate the mouse to the testing room.
-
Gently place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session with a video camera positioned above the maze.
-
Clean the maze with 70% ethanol between subjects.
-
-
Data Analysis:
-
Anxiety-like Behavior: Time spent in the open arms versus the closed arms, number of entries into the open and closed arms.
-
Locomotor Activity: Total number of arm entries.
-
Forced Swim Test
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 15 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Acclimate the mouse to the testing room.
-
Gently place the mouse into the water-filled cylinder.
-
The test session is typically 6 minutes.
-
After the test, remove the mouse, dry it thoroughly, and place it in a clean, warm cage.
-
Change the water between each mouse.
-
-
Data Analysis:
-
Score the last 4 minutes of the test for immobility time (when the mouse is floating and making only minimal movements to keep its head above water). Scoring can be done manually by a trained observer or with automated software.
-
Mandatory Visualizations
Caption: Signaling pathway at a noradrenergic synapse.
Caption: General experimental workflow for behavioral studies.
Caption: Troubleshooting decision-making for result variability.
References
- 1. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 2. protocols.io [protocols.io]
- 3. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Tail Suspension Test [jove.com]
- 15. Norepinephrine Transporter Heterozygous Knockout Mice Exhibit Altered Transport and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
- 23. protocols.io [protocols.io]
- 24. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
Validation & Comparative
A Comparative Guide to Selective vs. Non-Selective Noradrenaline Reuptake Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of selective and non-selective noradrenaline reuptake inhibitors (NRIs), offering researchers, scientists, and drug development professionals a detailed overview of their pharmacological profiles, efficacy, and associated side effects. The information is supported by experimental data and detailed methodologies to aid in research and development.
Introduction
Noradrenaline (norepinephrine), a key neurotransmitter in the central nervous system, plays a crucial role in regulating mood, attention, and arousal.[1] The norepinephrine transporter (NET) is responsible for the reuptake of noradrenaline from the synaptic cleft, thereby terminating its signaling.[2][3][4] Noradrenaline reuptake inhibitors (NRIs) are a class of drugs that block the NET, leading to increased extracellular concentrations of noradrenaline and enhanced noradrenergic neurotransmission.[3] These inhibitors are broadly categorized into two main groups: selective NRIs (sNRIs), which primarily target the NET, and non-selective NRIs, which also interact with other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[5] This guide will explore the key differences between these two classes of compounds.
Mechanism of Action: A Tale of Two Affinities
The fundamental difference between selective and non-selective NRIs lies in their binding affinity for the norepinephrine transporter relative to other monoamine transporters.
Selective Noradrenaline Reuptake Inhibitors (sNRIs) exhibit a high affinity for the NET with significantly lower affinity for SERT and DAT.[1] This selectivity is thought to result in a more targeted therapeutic effect with a potentially more favorable side-effect profile by minimizing off-target interactions.[5] Examples of sNRIs include atomoxetine, reboxetine, and viloxazine.[5]
Non-selective Noradrenaline Reuptake Inhibitors act on multiple monoamine transporters. This category can be further divided into:
-
Serotonin-Noradrenaline Reuptake Inhibitors (SNRIs): These drugs, such as venlafaxine and duloxetine, inhibit the reuptake of both serotonin and noradrenaline.[6]
-
Noradrenaline-Dopamine Reuptake Inhibitors (NDRIs): Bupropion is a primary example of this class, inhibiting the reuptake of both noradrenaline and dopamine.
The broader mechanism of action of non-selective NRIs can offer a wider range of therapeutic effects but may also lead to a different side-effect profile due to their action on multiple neurotransmitter systems.
Quantitative Comparison of Transporter Binding Affinities
The selectivity of an NRI is quantified by comparing its binding affinity (Ki) for the norepinephrine transporter (NET) to its affinity for the serotonin (SERT) and dopamine (DAT) transporters. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several selective and non-selective NRIs.
| Drug Class | Drug | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | NET/SERT Selectivity Ratio | NET/DAT Selectivity Ratio |
| Selective NRIs | Atomoxetine | 5 | 77 | 1451 | 0.06 | 0.003 |
| Reboxetine | 1.1 | 129 | >10,000 | 0.009 | <0.0001 | |
| Viloxazine | 630 | - | - | - | - | |
| Non-Selective NRIs (SNRIs) | Venlafaxine | 2480 | 82 | 7647 | 30.24 | 0.32 |
| Duloxetine | 7.5 | 0.8 | 240 | 9.38 | 0.03 | |
| Non-Selective NRIs (NDRIs) | Bupropion | 525 | 19,000 | 526 | 0.03 | 1.00 |
Data compiled from multiple sources. Ki values can vary between studies depending on the experimental conditions.
Comparative Efficacy and Therapeutic Applications
Both selective and non-selective NRIs have demonstrated efficacy in a range of clinical applications, primarily in the treatment of psychiatric disorders.
Selective NRIs are commonly used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and depression.[5] Atomoxetine, for instance, is a non-stimulant medication approved for the treatment of ADHD in both children and adults.[5] Reboxetine has been used as a treatment for major depressive disorder.[5]
Non-selective NRIs have a broader range of approved uses. SNRIs like venlafaxine and duloxetine are widely prescribed for major depressive disorder, anxiety disorders, and neuropathic pain.[6] NDRIs such as bupropion are used for depression and as an aid for smoking cessation.
Comparison of Adverse Event Profiles
The side-effect profiles of selective and non-selective NRIs differ, reflecting their distinct mechanisms of action. The following table provides an overview of the incidence of some common adverse events.
| Adverse Event | Atomoxetine (sNRI) | Reboxetine (sNRI) | Venlafaxine (SNRI) | Duloxetine (SNRI) | Bupropion (NDRI) |
| Nausea | 18.4%[3] | - | 14.3%[7] | High | - |
| Insomnia | 10.4%[3] | - | 7.2%[7] | - | 11.7%[7] |
| Dry Mouth | 8.6%[3] | Common | - | High | - |
| Dizziness | - | - | 9.7%[7] | - | - |
| Anxiety | 9.7%[3] | - | 11.9%[7] | - | 16.3%[7] |
| Headache | - | Common | 8.0%[7] | - | 7.2%[7] |
| Sexual Dysfunction | Less common than with serotonergic drugs[5] | - | Common | Common | Lower rate |
| Increased Blood Pressure | Can occur[5] | - | Can occur | - | - |
Experimental Protocols
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human norepinephrine transporter (hNET).
Materials:
-
HEK293 or CHO cells stably expressing hNET
-
Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol)
-
Test Compound
-
Reference Compound (e.g., Desipramine)
-
Non-specific Binding Control (e.g., 10 µM Desipramine)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Cold Assay Buffer
-
96-well microplates
-
Glass fiber filter mats
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Culture hNET-expressing cells to confluency.
-
Harvest cells and centrifuge to obtain a cell pellet.
-
Wash the pellet with ice-cold Assay Buffer.
-
Homogenize the cells and centrifuge at high speed to isolate the cell membranes.
-
Resuspend the membrane pellet in fresh Assay Buffer and determine the protein concentration.
-
-
Binding Assay:
-
Prepare serial dilutions of the test compound and reference compound.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay Buffer, [³H]Nisoxetine, and cell membrane preparation.
-
Non-specific Binding: Non-specific binding control, [³H]Nisoxetine, and cell membrane preparation.
-
Test Compound: Test compound dilution, [³H]Nisoxetine, and cell membrane preparation.
-
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold Wash Buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Norepinephrine Reuptake Assay (Cell-Based)
This protocol describes a cell-based assay to measure the functional inhibition of norepinephrine reuptake by a test compound.
Materials:
-
Cells endogenously or recombinantly expressing the human norepinephrine transporter (e.g., SK-N-BE(2)C or hNET-HEK293 cells)
-
[³H]Norepinephrine
-
Test Compound
-
Reference Inhibitor (e.g., Desipramine)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well cell culture plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture:
-
Plate the cells in a 96-well plate and grow to confluency.
-
-
Reuptake Assay:
-
Wash the cells with Assay Buffer.
-
Pre-incubate the cells with various concentrations of the test compound or reference inhibitor.
-
Initiate the reuptake reaction by adding [³H]Norepinephrine to each well.
-
Incubate for a defined period to allow for norepinephrine uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold Assay Buffer.
-
Lyse the cells to release the intracellular contents.
-
-
Scintillation Counting:
-
Add scintillation fluid to the cell lysate in each well.
-
Measure the amount of [³H]Norepinephrine taken up by the cells using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage inhibition of norepinephrine reuptake for each concentration of the test compound.
-
Plot the percentage inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of norepinephrine reuptake.
-
Visualizing the Molecular Landscape
To better understand the mechanisms discussed, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Noradrenergic synapse signaling pathway and NRI mechanism.
Caption: Workflow for a radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. drugs.com [drugs.com]
- 4. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Noradrenaline reuptake inhibitors (NRIs) for attention deficit hyperactivity disorder (ADHD) in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
Validating the Noradrenaline Transporter as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The noradrenaline transporter (NET) plays a crucial role in regulating noradrenergic signaling in the central and peripheral nervous systems. Its function as a primary mechanism for clearing norepinephrine from the synaptic cleft makes it a compelling target for therapeutic intervention in a range of disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and orthostatic hypotension.[1][2] This guide provides a comprehensive comparison of NET inhibitors with alternative therapeutic strategies, supported by experimental data and detailed methodologies to aid in the validation and development of novel therapeutics targeting NET.
Mechanism of Action: Targeting the this compound
The therapeutic effect of NET inhibitors stems from their ability to block the reuptake of noradrenaline from the synapse, thereby increasing its concentration and prolonging its action on postsynaptic and presynaptic receptors.[3][4] This modulation of noradrenergic neurotransmission can lead to improvements in attention, mood, and blood pressure regulation.[4][5]
Comparative Performance of NET Inhibitors
The potency and selectivity of NET inhibitors are critical determinants of their therapeutic efficacy and side-effect profiles. The following table summarizes the binding affinities (Ki) and/or half-maximal inhibitory concentrations (IC50) of several NET inhibitors for the noradrenaline, serotonin (SERT), and dopamine (DAT) transporters. Lower values indicate greater potency.
| Compound | Transporter | Ki (nM) | IC50 (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |
| Atomoxetine | NET | 5[3] | 31 ± 10 (ng/mL plasma)[3] | 15.4 | 290.2 |
| SERT | 77[3] | 99 ± 21 (ng/mL plasma)[3] | |||
| DAT | 1451[3] | - | |||
| Reboxetine | NET | 1.1[1] | 8.5[3] | 117.3 | >9090 |
| SERT | 129[1] | 6900[3] | |||
| DAT | >10,000[1] | 89000[3] | |||
| Desipramine | NET | 0.49 - 7.36[1][3] | 4.2[3] | 22.1 - 332.7 | >1359 - >20408 |
| SERT | 64 - 163[1][3] | - | |||
| DAT | 82,000 - >10,000[1][3] | - | |||
| Viloxazine | NET | 630[2] | 200[2] | - | - |
| Duloxetine (SNRI) | NET | 7.5 | - | 9.4 | 32 |
| SERT | 0.8 | - | |||
| DAT | 240 | - | |||
| Venlafaxine (SNRI) | NET | - | - | 30 (favors SERT)[6] | - |
| SERT | - | - | |||
| Methylphenidate (Stimulant) | NET | - | - | - | - |
| DAT | - | - |
NET Inhibitors vs. Alternatives: A Therapeutic Comparison
For Attention-Deficit/Hyperactivity Disorder (ADHD)
NET inhibitors like atomoxetine offer a non-stimulant treatment option for ADHD.[7]
-
NET Inhibitors vs. Stimulants (e.g., Methylphenidate): While both classes of drugs are effective in treating ADHD, they have different mechanisms of action and side-effect profiles.[8][9] Stimulants primarily increase dopamine and norepinephrine levels by blocking their reuptake and, in some cases, promoting their release. NET inhibitors, on the other hand, selectively increase norepinephrine levels, with a more indirect effect on dopamine in the prefrontal cortex.[7] For patients who do not respond to or cannot tolerate stimulants, or for whom there is a concern for abuse potential, NET inhibitors are a valuable alternative.[7][10][11]
For Depression
While selective serotonin reuptake inhibitors (SSRIs) are often the first-line treatment for depression, drugs that also target NET, such as serotonin-norepinephrine reuptake inhibitors (SNRIs) and, to a lesser extent, selective NET inhibitors, can be effective alternatives, particularly for certain patient populations.[12][13][14]
-
NET Inhibitors vs. SNRIs (e.g., Duloxetine, Venlafaxine): SNRIs inhibit the reuptake of both serotonin and norepinephrine.[12] Some studies suggest that this dual mechanism may lead to greater efficacy in treating a broader range of depressive symptoms compared to SSRIs alone.[15][16] While selective NET inhibitors like reboxetine are also used for depression, meta-analyses on their efficacy compared to SSRIs and SNRIs have yielded mixed results.
For Orthostatic Hypotension
NET inhibitors are emerging as a potential treatment for neurogenic orthostatic hypotension (nOH), a condition characterized by a drop in blood pressure upon standing.[17][18][19][20]
-
NET Inhibitors vs. Midodrine and Droxidopa: Current treatments for nOH include the alpha-1 adrenergic agonist midodrine and the norepinephrine precursor droxidopa.[17][19] NET inhibitors offer a different therapeutic approach by preventing the clearance of norepinephrine that is released, thereby enhancing sympathetic tone. Studies have shown that atomoxetine can be as effective as midodrine in increasing blood pressure in patients with nOH.[18][19]
Key Experimental Protocols for NET Validation
Validating the interaction of a compound with the this compound is a critical step in drug development. The following are detailed protocols for two fundamental assays used to characterize NET inhibitors.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the this compound by measuring its ability to compete with a radiolabeled ligand that specifically binds to NET.
Materials:
-
Cell Membranes: From cells stably expressing the human this compound (hNET), such as HEK293 or CHO cells.[4]
-
Radioligand: [³H]Nisoxetine.[4]
-
Test Compound: The compound to be evaluated.
-
Reference Compound: A known NET inhibitor, such as desipramine, for positive control.[4]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[4]
-
Wash Buffer: Cold Assay Buffer.[4]
-
Filtration Apparatus: Cell harvester and glass fiber filters.[4]
-
Scintillation Counter: For quantifying radioactivity.[4]
Protocol:
-
Membrane Preparation: Homogenize cells expressing hNET in ice-cold assay buffer. Centrifuge to pellet the membranes, wash, and resuspend in fresh assay buffer. Determine the protein concentration.[4][21]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled reference compound), and competitive binding (membranes + radioligand + varying concentrations of the test compound).[2][4]
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[2][4]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[2][4][21]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[2][4]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.[2][3]
Norepinephrine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a labeled substrate (e.g., [³H]-norepinephrine or a fluorescent analog) into cells expressing the this compound.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing hNET (e.g., SK-N-BE(2)C or HEK293-hNET).[22]
-
Labeled Substrate: [³H]-L-norepinephrine or a fluorescent NET substrate.[5][22][23]
-
Test Compound: The compound to be evaluated.
-
Positive Control: A known NET inhibitor, such as desipramine.[22]
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution (HBSS).[5][22]
-
Lysis Buffer: 0.1 M NaOH or 1% SDS.[5]
-
Quantification Instrument: Scintillation counter for radiolabeled assays or a fluorescence plate reader for fluorescent assays.[5][22]
Protocol:
-
Cell Culture: Seed cells expressing hNET in a 96-well plate and grow to form a confluent monolayer.[22][23]
-
Compound Pre-incubation: Wash the cells with assay buffer. Add the test compound at various concentrations to the wells and pre-incubate for a short period (e.g., 10-20 minutes) at 37°C.[5][24]
-
Uptake Initiation: Add the labeled norepinephrine substrate to the wells to initiate uptake.[5][24]
-
Incubation: Incubate the plate at 37°C for a time within the linear range of uptake (typically 10-30 minutes).[5][22]
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold assay buffer to remove extracellular substrate.[5]
-
Quantification: Lyse the cells and measure the amount of intracellular labeled substrate.[5]
-
Data Analysis: Normalize the data to the control wells (0% and 100% inhibition). Plot the percent inhibition of uptake against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value.[3][22]
References
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. Atomoxetine - Wikipedia [en.wikipedia.org]
- 8. Comparison of the inhibitory and excitatory effects of ADHD medications methylphenidate and atomoxetine on motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative efficacy and tolerability of medications for attention-deficit hyperactivity disorder in children, adolescents, and adults: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative benefits and harms of competing medications for adults with attention-deficit hyperactivity disorder: a systematic review and indirect comparison meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 13. Comparison of SSRIs and SNRIs in major depressive disorder: a meta-analysis of head-to-head randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Comparison of SSRIs and SNRIs in major depressive disorder: a meta-analysis of head-to-head randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) in the Management of Post-stroke Depression: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Are SNRIs More Effective than SSRIs? [medscape.org]
- 17. Norepinephrine reuptake blockade to treat neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Norepinephrine Reuptake Inhibition, an Emergent Treatment for Neurogenic Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. moleculardevices.com [moleculardevices.com]
- 24. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NET, DAT, and SERT Inhibitors: A Guide for Researchers
A deep dive into the experimental data, mechanisms, and therapeutic applications of monoamine reuptake inhibitors.
Monoamine transporters—the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT)—are critical regulators of neurotransmission.[1] By clearing their respective neurotransmitters from the synaptic cleft, they play a pivotal role in modulating mood, cognition, and behavior.[2][3] Consequently, these transporters are key pharmacological targets for a wide array of therapeutics, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD).[4][5] This guide provides a comparative analysis of inhibitors targeting NET, DAT, and SERT, offering a comprehensive overview of their binding affinities, selectivity, and the experimental protocols used for their characterization.
Data Presentation: Comparative Binding Affinities of Monoamine Transporter Inhibitors
The efficacy and selectivity of a monoamine transporter inhibitor are primarily determined by its binding affinity, often expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values (in nM) for a selection of well-characterized NET, DAT, and SERT inhibitors, highlighting their diverse selectivity profiles.
| Compound | NET Ki (nM) | DAT Ki (nM) | SERT Ki (nM) | Selectivity Profile |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | ||||
| Fluoxetine | 199.5 | 380.2 | 2.4 | SERT Selective |
| Sertraline | 42.7 | 25.1 | 0.29 | SERT Selective |
| Paroxetine | 27.5 | 147.9 | 0.13 | SERT Selective |
| Norepinephrine Reuptake Inhibitors (NRIs) | ||||
| Reboxetine | 1.1 | 851.1 | 128.8 | NET Selective |
| Nisoxetine | 0.8 | 89.1 | 39.8 | NET Selective |
| Dopamine Reuptake Inhibitors (DRIs) | ||||
| Vanoxerine (GBR12909) | 9.5 | 1.2 | 3162.3 | DAT Selective |
| Bupropion | 2800 | 1400 | >10000 | DAT/NET Selective |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | ||||
| Venlafaxine | 146.2 | 4168.7 | 28.8 | SERT/NET Selective |
| Duloxetine | 7.5 | 240 | 0.8 | SERT/NET Selective |
| Milnacipran | 100 | >10000 | 200 | NET/SERT Balanced |
| Triple Reuptake Inhibitors (TRIs) | ||||
| Indatraline | 5.8 | 1.7 | 0.42 | NET/DAT/SERT Non-selective |
| Cocaine | 670 | 450 | 680 | NET/DAT/SERT Non-selective |
Note: Ki values can vary between different studies and experimental conditions. The data presented here is a representative compilation from available literature.[4][6][7][8]
Experimental Protocols: Characterizing Inhibitor Activity
The determination of an inhibitor's potency and selectivity relies on robust in vitro assays. The two primary methods employed are radioligand binding assays and neurotransmitter uptake inhibition assays.[2][9]
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a specific radiolabeled ligand from its binding site on the transporter.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human NET, DAT, or SERT are cultured to ~80-90% confluency.
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the transporters.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[10]
-
-
Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the test inhibitor.[2]
-
The incubation is carried out in a 96-well plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to reach equilibrium.
-
-
Termination and Detection:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[10]
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known potent inhibitor) from the total binding.
-
The IC50 value (the concentration of the inhibitor that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
Detailed Methodology:
-
Cell Culture:
-
HEK293 cells stably expressing the human NET, DAT, or SERT are seeded into 96-well plates and grown to form a monolayer.[11]
-
-
Pre-incubation with Inhibitor:
-
The cell monolayer is washed with assay buffer.
-
The cells are then pre-incubated with varying concentrations of the test inhibitor for a defined period.[9]
-
-
Uptake Initiation and Termination:
-
The uptake of the neurotransmitter is initiated by adding a solution containing a specific radiolabeled substrate (e.g., [³H]norepinephrine for NET, [³H]dopamine for DAT, or [³H]serotonin for SERT).[9]
-
The uptake is allowed to proceed for a short, defined time (typically a few minutes).
-
The reaction is rapidly terminated by washing the cells with ice-cold assay buffer.[2]
-
-
Detection and Data Analysis:
-
The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
The specific uptake is determined by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor) from the total uptake.
-
The IC50 value (the concentration of the inhibitor that blocks 50% of the specific uptake) is calculated.
-
Mandatory Visualization
Signaling Pathway of Monoamine Transporter Inhibition
The inhibition of monoamine transporters leads to an accumulation of neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling to postsynaptic receptors. This fundamental mechanism underlies the therapeutic effects of many psychotropic medications.
Caption: Mechanism of monoamine reuptake and its inhibition at the synapse.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a novel monoamine transporter inhibitor involves a series of well-defined experimental steps, from initial cell culture to the final data analysis and determination of inhibitory potency.
Caption: A typical experimental workflow for assessing monoamine transporter inhibitors.
References
- 1. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. JNJ-7925476 - Wikipedia [en.wikipedia.org]
- 6. Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Dopamine Transporter Inhibitors with the Norepinephrine Transporter
For Researchers, Scientists, and Drug Development Professionals
The dopamine transporter (DAT) is a critical target in the development of therapeutics for a range of neuropsychiatric disorders, including attention deficit hyperactivity disorder (ADHD) and depression. However, many DAT inhibitors also exhibit affinity for the norepinephrine transporter (NET), a closely related monoamine transporter. This cross-reactivity can significantly influence a compound's overall pharmacological profile, contributing to both therapeutic efficacy and potential side effects. Understanding the selectivity profile of DAT inhibitors is therefore paramount in drug discovery and development.
This guide provides an objective comparison of the cross-reactivity of several well-known DAT inhibitors with NET, supported by experimental data. It also details the experimental protocols used to generate this data, offering a comprehensive resource for researchers in the field.
Data Presentation: Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (Ki in nM) of various dopamine transporter inhibitors for both the dopamine transporter (DAT) and the norepinephrine transporter (NET). A lower Ki value indicates a higher binding affinity. The selectivity ratio (NET Ki / DAT Ki) is also provided to quantify the preference of each compound for DAT over NET. A higher selectivity ratio indicates greater selectivity for DAT.
| Compound | DAT Ki (nM) | NET Ki (nM) | Selectivity (NET Ki / DAT Ki) | Reference(s) |
| Bupropion | 520 | 1960 | 3.77 | [1] |
| Cocaine | 261 | 646 | 2.47 | [2] |
| Methylphenidate | 112 | 39 | 0.35 | [2] |
| Atomoxetine | 3600 | 4.9 | 0.0014 | [3] |
| Mazindol | 1.1 | 41.8 | 38 | [4] |
| Venlafaxine | >10,000 | 2480 | - | [5] |
| Duloxetine | 4600 | 19 | 0.0041 | [6] |
| Reboxetine | >10,000 | 1.1 | - | [7] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used, assay buffer composition). The data presented here is a representative compilation from the cited literature.
Experimental Protocols
The binding affinity data presented in this guide is typically generated using one of two primary experimental methodologies: radioligand binding assays and neurotransmitter uptake inhibition assays.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target transporter.
a) Preparation of Synaptosomes or Cell Membranes:
-
Tissue Homogenization: Brain tissue rich in the target transporter (e.g., striatum for DAT, cerebral cortex for NET) is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[8][9]
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes or cell membranes.[9]
-
Washing: The pellet is resuspended in fresh buffer and the centrifugation step is repeated to wash the membranes.[8]
-
Final Preparation: The final pellet is resuspended in assay buffer, and the protein concentration is determined using a standard protein assay.[8]
b) Binding Assay Protocol:
-
Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the unlabeled test compound.[10][11]
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[8]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[12]
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.[12]
c) Data Analysis:
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.[12]
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.[14]
a) Cell Culture or Synaptosome Preparation:
-
Cell Lines: Stably transfected cell lines expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are commonly used.
-
Synaptosomes: Prepared as described in the radioligand binding assay protocol.
b) Uptake Assay Protocol:
-
Pre-incubation: Cells or synaptosomes are pre-incubated with varying concentrations of the test compound.[3]
-
Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) is added to initiate the uptake process.[3]
-
Incubation: The incubation is carried out for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).[3]
-
Termination of Uptake: The uptake is stopped by rapid filtration and washing with ice-cold buffer.[3]
-
Quantification: The amount of radioactivity accumulated inside the cells or synaptosomes is measured by scintillation counting.[3]
c) Data Analysis:
-
The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined. This value can be used to estimate the inhibitory potency (Ki) of the compound.[14]
Mandatory Visualizations
Caption: Dopamine and Norepinephrine Synaptic Signaling.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic comparison of different synaptosome preparation procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. static.selfdecode.com [static.selfdecode.com]
- 5. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords [bio-protocol.org]
- 8. seragpsych.com [seragpsych.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. pdspdb.unc.edu [pdspdb.unc.edu]
- 12. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
A Comparative Guide to the Functional Differences Between Human and Rodent Noradrenaline Transporters
For Researchers, Scientists, and Drug Development Professionals
The noradrenaline transporter (NET), a critical protein in the regulation of noradrenergic signaling, exhibits subtle but significant functional and pharmacological differences between humans and rodents. These distinctions are crucial for the accurate translation of preclinical research findings to human applications, particularly in the development of novel therapeutics targeting the central nervous system. This guide provides a comprehensive comparison of human (hNET) and rodent (rNET) noradrenaline transporters, supported by experimental data, detailed methodologies, and visual representations of key concepts.
Kinetic Properties of Noradrenaline Transport
The efficiency of noradrenaline (NE) uptake by NET is defined by its kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). Km reflects the substrate concentration at which the transport rate is half of its maximum, indicating the transporter's affinity for noradrenaline. Vmax represents the maximum rate of noradrenaline uptake when the transporter is saturated with the substrate.
While direct comparative studies under identical experimental conditions are limited, available data suggest potential species-specific variations in these kinetic parameters.
| Transporter | Substrate | Km (μM) | Vmax (amol/min/cell) | Cell System | Reference |
| Human NET (hNET) | Norepinephrine | 1.64 ± 0.46 | 197 ± 17 | LLC-NET cells | |
| Human NET (hNET) | Norepinephrine | 0.416 (416 nM) | 195 ± 13 (fmol/mg protein/min) | SK-N-BE(2)C cells | |
| Rat NET (rNET) | Norepinephrine | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | ||
| Mouse NET (mNET) | Norepinephrine | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts |
Note: Direct comparison of Vmax values across different units and cell systems should be done with caution. The data for hNET from different studies show some variability, which could be attributed to the different cell lines and experimental conditions used. A comprehensive study directly comparing the Km and Vmax of hNET and rNET for norepinephrine in the same experimental system is needed for a more definitive comparison.
Pharmacological Profile: A Comparative Look at Inhibitor Sensitivities
The pharmacological profiles of hNET and rNET have been investigated using a variety of inhibitors, including antidepressants and psychostimulants. While many inhibitors show similar potencies across species, some notable differences have been observed.
A study comparing rat, human, and bovine NETs revealed small but significant differences in the affinities for certain substrates and the inhibitor cocaine. Specifically, the affinity for norepinephrine was found to be greater for hNET than for rNET, and the affinity for cocaine was greater for hNET and bovine NET than for rNET. However, the affinities for dopamine and most tricyclic antidepressants showed no significant species differences.
Another study comparing human and mouse monoamine transporters found that their sensitivities to several psychostimulant drugs were generally similar, with Ki values within a 4-fold range.
Table 2: Comparative Inhibitor Potencies (Ki in μM) at Human and Mouse NET
| Inhibitor | Human NET (Ki) | Mouse NET (Ki) | Reference |
| Cocaine | ~0.2 - 0.7 | ~0.2 - 0.7 | |
| Methylphenidate | ~0.1 | ~0.1 | |
| Amphetamine | ~0.6 | ~0.6 | |
| Methamphetamine | ~0.6 | ~0.6 | |
| MDMA | 1.19 | 1.75 |
Note: The provided data suggests a high degree of pharmacological conservation between human and mouse NETs for the tested psychostimulants. However, it is important to consider that even small differences in inhibitor potency can have significant physiological consequences.
Regulation of Transporter Function
The function of NET is dynamically regulated by various cellular mechanisms, including protein kinase-mediated phosphorylation. While the provided search results do not offer a direct comparative analysis of the regulation of human versus rodent NET, they do indicate that the expression of NET mRNA in rat superior cervical ganglia neurons and PC12 cells is regulated by cell extrinsic factors. This suggests that species-specific differences in these regulatory pathways could exist and warrant further investigation. Understanding these differences is crucial for predicting the effects of drugs that modulate NET function through these pathways.
Key Experimental Methodologies
Accurate characterization of NET function relies on robust and well-defined experimental protocols. The following sections detail the methodologies for two key assays used to study noradrenaline transporters.
Norepinephrine Uptake Assay
This assay directly measures the functional activity of NET by quantifying the uptake of a labeled substrate, typically [3H]norepinephrine, into cells expressing the transporter.
Objective: To determine the kinetic parameters (Km and Vmax) of norepinephrine uptake and to assess the inhibitory potency (IC50) of test compounds.
Materials:
-
Cells stably expressing hNET or rNET (e.g., HEK293, CHO, or SK-N-BE(2)C cells)
-
Culture medium and supplements
-
Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)
-
[3H]Norepinephrine (radiolabeled substrate)
-
Unlabeled norepinephrine (for competition assays)
-
Test compounds (inhibitors)
-
Scintillation cocktail and scintillation counter
Protocol:
-
Cell Culture: Plate the NET-expressing cells in appropriate multi-well plates and grow to a confluent monolayer.
-
Assay Preparation: On the day of the assay, wash the cells with pre-warmed KRH buffer.
-
Inhibition Assay:
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiate the uptake by adding a fixed concentration of [3H]norepinephrine.
-
-
Kinetic Assay:
-
Initiate the uptake by adding varying concentrations of [3H]norepinephrine.
-
-
Uptake Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at 37°C to allow for substrate uptake. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of accumulated [3H]norepinephrine using a scintillation counter.
-
Data Analysis:
-
For inhibition assays, calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
-
For kinetic assays, plot the uptake rate against the substrate concentration and determine the Km and Vmax values using Michaelis-Menten kinetics.
-
Radioligand Binding Assay
This assay measures the binding of a radiolabeled ligand to the transporter, providing information about the affinity of unlabeled compounds for the transporter.
Objective: To determine the binding affinity (Ki) of test compounds for hNET or rNET.
Materials:
-
Cell membranes prepared from cells expressing hNET or rNET
-
Radiolabeled ligand with high affinity for NET (e.g., [3H]nisoxetine)
-
Unlabeled test compounds
-
Assay buffer
-
Glass fiber filters
-
Filtration manifold
-
Scintillation cocktail and scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from NET-expressing cells by homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly separate the bound from free radioligand by filtering the reaction mixture through glass fiber filters using a filtration manifold. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known NET inhibitor) from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Logical Comparison
The this compound is a key component of the noradrenergic synapse, and its function is intricately linked to downstream signaling pathways.
The logical flow for comparing human and rodent NET involves a multi-faceted approach, starting from the genetic level and extending to functional and pharmacological characterization.
Conclusion
Validating Genetic Insights: A Comparative Guide to NET Knockout Mice and Pharmacological Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of findings from norepinephrine transporter (NET) knockout mice with those from pharmacological studies using NET inhibitors. This comparative analysis is crucial for validating genetic models and understanding the translational relevance of targeting the norepinephrine transporter.
The norepinephrine transporter (NET), a key regulator of noradrenergic signaling, is a significant target for treating a variety of neuropsychiatric and cardiovascular disorders.[1] Genetically engineered mice lacking the NET gene (NET KO) have been instrumental in elucidating the physiological roles of this transporter. However, the lifelong absence of a gene can lead to compensatory mechanisms that may not fully reflect the effects of acute or chronic pharmacological blockade in a wild-type system. Therefore, validating the phenotypes observed in NET knockout mice with selective pharmacological inhibitors is a critical step in drug development and target validation.
This guide summarizes key findings in neurochemical, behavioral, and cardiovascular domains, presenting a side-by-side comparison of the genetic and pharmacological approaches. Detailed experimental protocols for key assays are also provided to facilitate the replication and extension of these findings.
Neurochemical Phenotype: A Tale of Two Models
The primary function of NET is the reuptake of norepinephrine (NE) from the synaptic cleft. As expected, both genetic deletion and pharmacological inhibition of NET lead to increased extracellular NE levels. However, the chronic nature of the genetic knockout can lead to secondary adaptations in other neurotransmitter systems.
| Parameter | NET Knockout Mice | Pharmacological NET Inhibition (e.g., Desipramine, Reboxetine) in Wild-Type Animals |
| Extracellular NE | Significantly elevated due to the complete absence of reuptake.[1] | Acutely and chronically increases extracellular NE levels by blocking reuptake.[2] |
| Dopamine (DA) Levels | Upregulation of dopamine transporter (DAT) and serotonin transporter (SERT) has been observed, potentially as a compensatory mechanism.[3] This can impact DA clearance in certain brain regions.[4] | Acute effects are primarily on NE; however, some NET inhibitors have off-target effects on DAT. Chronic treatment may indirectly modulate dopaminergic function. |
| Serotonin (5-HT) Levels | Upregulation of SERT has been reported.[3] | Selective NET inhibitors have minimal direct effects on SERT, though indirect, long-term effects on the serotonergic system are possible through neuronal network interactions. |
Behavioral Phenotype: Convergence and Divergence
Behavioral studies in NET knockout mice have revealed phenotypes related to depression, anxiety, and locomotor activity. Pharmacological studies with NET inhibitors often aim to replicate these findings to validate the role of NET in these behaviors.
Locomotor Activity
Both genetic and pharmacological inactivation of NET tend to decrease spontaneous locomotor activity, suggesting a key role for NET in modulating motor control.
| Model/Treatment | Key Finding |
| NET Knockout Mice | Exhibit low basal spontaneous locomotor activity.[5] |
| Reboxetine/Desipramine (Acute) in WT Mice | Decreases spontaneous locomotor activity in a novel environment.[5] |
| Reboxetine/Desipramine (Chronic) in WT Mice | Decreases spontaneous locomotor activity in both novel and familiar environments.[5] |
| Reboxetine in NET Knockout Mice | Has no effect on the already low locomotor activity, confirming that the effect of reboxetine on locomotion is mediated by its action on NET.[5] |
Anxiety-Like Behavior
Studies on anxiety-like behavior have yielded more complex results, with some apparent discrepancies between the genetic and pharmacological models that may depend on the specific behavioral test and the chronicity of NET inactivation.
| Model/Treatment | Key Finding |
| NET Heterozygous (NET+/-) Knockout Mice | Show increased anxiety-like behavior in the open field (less time in the center) and light-dark box tests.[1] |
| NET Inhibitors (e.g., Atomoxetine) | Used to treat anxiety disorders, suggesting that in a clinical context, NET inhibition can be anxiolytic. The discrepancy with knockout models may relate to developmental versus acute effects. |
Depressive-Like Behavior
In models of depression, both NET knockout mice and animals treated with NET inhibitors show an "antidepressant-like" phenotype, providing strong validation for NET as a target for antidepressant medications.
| Model/Treatment | Key Finding in Forced Swim Test (FST) |
| NET Knockout Mice | Exhibit a significant reduction in immobility time, which is interpreted as an antidepressant-like effect.[6] |
| Desipramine (Acute) in WT Mice | Significantly reduces immobility time and increases active behaviors like swimming.[6] |
| NET Inhibitors in NET Knockout Mice | NET-inhibiting antidepressants like reboxetine and desipramine do not further reduce the already shortened immobility time in NET knockout mice, indicating that their antidepressant-like effect in this test is mediated through NET blockade.[7] Chronic desipramine treatment, however, did show an effect, suggesting the involvement of other targets with long-term administration.[7] |
Cardiovascular Phenotype: A Critical Readout
Given the role of norepinephrine in regulating cardiovascular function, both genetic and pharmacological manipulation of NET have significant cardiovascular consequences.
| Parameter | NET Knockout Mice | Pharmacological NET Inhibition (e.g., Reboxetine) in Wild-Type Animals |
| Blood Pressure | Exhibit elevated blood pressure.[8][9] | Acutely increases blood pressure.[8][9] |
| Heart Rate | Show increased heart rate (tachycardia).[8] | Acutely increases heart rate.[8] |
| Cardiac Structure | May develop cardiac hypertrophy over time due to chronic sympathetic overstimulation.[8] | Acute administration does not typically cause structural changes. The long-term effects of chronic pharmacological inhibition on cardiac structure are an important area of investigation for the safety of NET-targeting drugs. |
Experimental Protocols
Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (typically 40x40x40 cm) with walls to prevent escape. The arena is often made of a non-reflective material and is placed in a sound-attenuated room with consistent, diffuse lighting.
-
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes prior to the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).
-
An automated video tracking system records the mouse's movements.
-
-
Parameters Measured:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (less time in the center is interpreted as more anxiety-like).
-
Rearing frequency: A measure of exploratory behavior.
-
Velocity: The speed of movement.
-
Forced Swim Test
The forced swim test is a common behavioral assay to screen for antidepressant-like activity.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.
-
Procedure:
-
Acclimatize the mouse to the testing room.
-
Gently place the mouse into the cylinder of water for a 6-minute session.
-
The behavior of the mouse is typically video-recorded for later scoring.
-
-
Parameters Measured:
-
Immobility time: The duration for which the mouse remains floating with only minor movements necessary to keep its head above water. A decrease in immobility is interpreted as an antidepressant-like effect.
-
Climbing behavior: Active movements with forepaws directed towards the walls of the cylinder.
-
Swimming behavior: Active swimming movements throughout the cylinder.
-
Blood Pressure Telemetry
Radiotelemetry is the gold standard for measuring cardiovascular parameters in conscious, freely moving mice.
-
Apparatus: A surgically implantable telemetry transmitter, a receiver, and a data acquisition system.
-
Procedure:
-
Surgical Implantation: The telemetry transmitter's catheter is surgically implanted into an artery (e.g., the carotid artery) of an anesthetized mouse. The body of the transmitter is placed in a subcutaneous pocket.
-
Recovery: The mouse is allowed to recover from surgery for a period of 7-10 days.
-
Data Acquisition: The mouse is housed in its home cage placed on a receiver that wirelessly collects the data transmitted from the implant. Blood pressure, heart rate, and activity can be continuously monitored.
-
-
Parameters Measured:
-
Systolic and diastolic blood pressure (mmHg)
-
Mean arterial pressure (mmHg)
-
Heart rate (beats per minute)
-
Locomotor activity
-
Visualizing the Concepts
References
- 1. Norepinephrine Transporter Heterozygous Knockout Mice Exhibit Altered Transport and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norepinephrine transporter regulation mediates the long-term behavioral effects of the antidepressant desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of norepinephrine transporter inactivation on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice: prominent effects of dopamine transporter deletions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of antidepressant drugs in mice lacking the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelial nitric oxide gene knockout mice: cardiac phenotypes and the effect of angiotensin-converting enzyme inhibitor on myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
comparing different radioligands for noradrenaline transporter binding assays
For researchers, scientists, and drug development professionals, selecting the appropriate radioligand is a critical step in accurately characterizing the noradrenaline transporter (NET). This guide provides an objective comparison of commonly used radioligands for NET binding assays, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
The this compound is a key regulator of neurotransmission and a target for a wide range of pharmaceuticals, including antidepressants and drugs for attention-deficit/hyperactivity disorder (ADHD). Radioligand binding assays are indispensable tools for screening and characterizing compounds that interact with NET. The choice of radioligand can significantly impact the accuracy and interpretation of binding data. This guide compares four prominent radioligands: [³H]nisoxetine, [³H]CFT, ¹²³I-MIBG, and [¹⁸F]-MFBG, highlighting their respective strengths and weaknesses.
Quantitative Comparison of NET Radioligands
The selection of a radioligand is often guided by its binding affinity (Kd), the density of binding sites (Bmax), and its behavior in the presence of competing ligands (Ki). The following table summarizes these key parameters for commonly used NET radioligands. It is important to note that these values can vary depending on the experimental conditions, such as tissue source, cell line, and assay buffer composition.
| Radioligand | Isotope | Typical Kd (nM) | Typical Bmax (pmol/mg protein) | Notes |
| [³H]nisoxetine | Tritium | 0.7 - 2.0[1][2][3] | 1.3 - 15.6 (variable)[1] | Standard radioligand, but may underestimate the potency of some compounds like cocaine.[4] High sodium concentration is typically required for optimal binding.[4] |
| [³H]CFT | Tritium | 22.4 - 168[4] | ~1.4[4] | Potencies of tested ligands are similar to those observed in [³H]NE uptake assays, suggesting functional relevance.[4] |
| ¹²³I-MIBG | Iodine-123 | Higher affinity than [¹⁸F]-MFBG (qualitative)[5] | Not typically measured in vitro | Primarily used for in vivo SPECT imaging.[6] |
| [¹⁸F]-MFBG | Fluorine-18 | Lower affinity than ¹²³I-MIBG (qualitative)[5] | Not typically measured in vitro | PET imaging agent with faster clearance and potentially higher image contrast than ¹²³I-MIBG.[7][8][9] |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the this compound's role in the synaptic cleft and a typical workflow for a radioligand binding assay.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for competitive binding assays using the discussed radioligands. Researchers should optimize these protocols for their specific experimental systems.
[³H]nisoxetine Binding Assay Protocol
This protocol is adapted from established procedures for NET binding assays using [³H]nisoxetine.[10]
1. Materials and Reagents:
-
NET Source: Cell membranes from HEK293 or CHO cells stably expressing human NET (hNET).
-
Radioligand: [³H]nisoxetine (specific activity ~70-90 Ci/mmol).
-
Test Compound: Serial dilutions of the compound of interest.
-
Reference Compound: Desipramine hydrochloride.
-
Non-specific Binding Control: 10 µM Desipramine.[10]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, glass fiber filters (e.g., Whatman GF/B or GF/C), cell harvester, liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw hNET-expressing cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration.
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]nisoxetine (final concentration ~1-3 nM), and 100 µL of membrane suspension (20-50 µg protein).
-
Non-specific Binding (NSB): 50 µL of 10 µM Desipramine, 50 µL of [³H]nisoxetine, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of test compound dilution, 50 µL of [³H]nisoxetine, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³H]CFT Binding Assay Protocol
This protocol is based on studies characterizing [³H]CFT binding to hNET.[4]
1. Materials and Reagents:
-
NET Source: Intact HEK293 cells stably expressing hNET or cell membranes.
-
Radioligand: [³H]CFT.
-
Test Compound: Serial dilutions of the compound of interest.
-
Non-specific Binding Control: A high concentration of a known NET inhibitor (e.g., 10 µM desipramine).
-
Assay Buffer: Buffer with physiological Na⁺ concentration.
-
Wash Buffer: Ice-cold assay buffer.
-
Equipment: 96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter.
2. Procedure:
-
Cell/Membrane Preparation: Prepare intact cells or cell membranes expressing hNET.
-
Assay Setup (similar to [³H]nisoxetine assay):
-
Incubate cells or membranes with varying concentrations of the test compound and a fixed concentration of [³H]CFT.
-
Include controls for total and non-specific binding.
-
-
Incubation: Incubate at 25°C for an optimized duration (e.g., 15 minutes for intact cells).[4]
-
Filtration and Washing: Follow the same procedure as for the [³H]nisoxetine assay.
-
Quantification: Measure radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Perform data analysis as described for the [³H]nisoxetine assay to determine IC₅₀ and Ki values. A high correlation has been observed between Ki values from this assay and those from [³H]NE uptake assays.[4]
¹²³I-MIBG and [¹⁸F]-MFBG Competitive Binding Assay Protocol
While primarily used for in vivo imaging, a competitive binding assay can be adapted for in vitro characterization.
1. Materials and Reagents:
-
NET Source: Neuroblastoma cell lines with high NET expression (e.g., SK-N-BE(2)C).[5]
-
Radioligand: ¹²³I-MIBG or [¹⁸F]-MFBG.
-
Test Compound: Serial dilutions of the compound of interest.
-
Non-specific Binding Control: A high concentration of a known NET inhibitor (e.g., desipramine).
-
Assay Buffer: Cell culture medium or a suitable physiological buffer.
-
Wash Buffer: Ice-cold buffer.
-
Equipment: Multi-well plates, gamma counter.
2. Procedure:
-
Cell Culture: Plate NET-expressing cells in multi-well plates and grow to confluency.
-
Assay Setup:
-
Incubate cells with a fixed concentration of ¹²³I-MIBG or [¹⁸F]-MFBG and varying concentrations of the test compound.
-
Include controls for total and non-specific binding.
-
-
Incubation: Incubate at 37°C for a suitable period (e.g., 1-4 hours).
-
Washing: Aspirate the medium and wash the cells multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the radioactivity in the lysate using a gamma counter.
3. Data Analysis:
-
Calculate specific binding and determine IC₅₀ and Ki values as described in the previous protocols.
Conclusion
The choice of radioligand for this compound binding assays depends on the specific research question. [³H]nisoxetine remains a widely used tool, but researchers should be aware of its limitations, particularly when studying certain classes of compounds. [³H]CFT offers an alternative that may provide more functionally relevant data. For researchers interested in the in vivo properties of NET-targeting compounds, ¹²³I-MIBG and [¹⁸F]-MFBG are invaluable, with [¹⁸F]-MFBG showing promise for improved imaging characteristics. By carefully considering the properties of each radioligand and employing rigorous experimental protocols, researchers can obtain high-quality, reliable data to advance our understanding of the this compound and its role in health and disease.
References
- 1. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18F-meta-fluorobenzylguanidine (18F-mFBG) to monitor changes in norepinephrine transporter expression in response to therapeutic intervention in neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. oncology-central.com [oncology-central.com]
- 9. [18F]mFBG PET-CT for detection and localisation of neuroblastoma: a prospective pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Novel Norepinephrine Transporter (NET) Inhibitors: ABV-1504 vs. Centanafadine vs. Viloxazine
For Researchers, Scientists, and Drug Development Professionals
The norepinephrine transporter (NET) plays a crucial role in regulating synaptic norepinephrine levels, making it a key target for therapeutic intervention in a variety of central nervous system disorders. This guide provides a detailed, data-driven comparison of three novel NET inhibitors: ABV-1504, a botanical investigational drug; centanafadine, a multi-target non-stimulant; and viloxazine, a recently approved non-stimulant for ADHD.
At a Glance: Comparative Overview
| Feature | ABV-1504 (PDC-1421) | Centanafadine | Viloxazine (Qelbree) |
| Mechanism of Action | Selective Norepinephrine Transporter (NET) Inhibitor.[1][2][3] | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI). | Selective Norepinephrine Transporter (NET) Inhibitor with serotonergic activity. |
| Primary Indication(s) | Major Depressive Disorder (MDD), Attention-Deficit/Hyperactivity Disorder (ADHD).[2] | Attention-Deficit/Hyperactivity Disorder (ADHD). | Attention-Deficit/Hyperactivity Disorder (ADHD). |
| Development Stage | Phase II Completed for MDD.[1] | New Drug Application (NDA) filed with FDA for ADHD. | FDA Approved for ADHD. |
| Origin | Botanical (extract of Polygala tenuifolia root).[2] | Small Molecule. | Small Molecule. |
Quantitative Analysis: Potency and Selectivity
A direct comparison of in vitro potency is limited by the available public data for ABV-1504. However, data for centanafadine and viloxazine demonstrate distinct profiles in their interaction with monoamine transporters.
| Parameter | Centanafadine | Viloxazine |
| NET IC50 | 6 nM (in vitro) | 0.2 µM (200 nM) |
| DAT IC50 | 38 nM (in vitro) | >100 µM |
| SERT IC50 | 83 nM (in vitro) | 257 µM |
| NET Ki | Not Reported | 0.63 µM (630 nM) |
| NET/DAT Affinity Ratio | ~6.3 (in vitro IC50 ratio) | Not Applicable |
| NET/SERT Affinity Ratio | ~13.8 (in vitro IC50 ratio) | Not Applicable |
Note: Lower IC50 and Ki values indicate higher potency.
Clinical Efficacy and Safety
ABV-1504 (PDC-1421)
-
Indication Studied: Major Depressive Disorder (MDD)
-
Key Efficacy Finding: In a Phase II trial, the high-dose group showed a mean reduction of -13.21 from baseline on the Montgomery-Åsberg Depression Rating Scale (MADRS) over 6 weeks. This resulted in a placebo-subtracted difference of -4.1.[4]
-
Safety Profile: Completed Phase I and II clinical studies with no reported Serious Adverse Events (SAEs).[1] Observed side effects include potential gastrointestinal disorders (abdominal fullness, constipation), nervous system disorders (drowsiness, sleepiness, oral ulcer), and a risk of miscarriage with long-term use.[4]
Centanafadine
-
Indication Studied: Attention-Deficit/Hyperactivity Disorder (ADHD) in adults, adolescents, and children.
-
Key Efficacy Findings:
-
Adults: Phase 3 trials demonstrated statistically significant and clinically meaningful improvements in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score compared to placebo.
-
Adolescents & Children: Phase 3 trials showed statistically significant improvements in the ADHD Rating Scale-5 (ADHD-RS-5) total score compared to placebo.
-
-
Safety Profile: Generally well-tolerated with a low potential for abuse and dependence. The most common treatment-emergent adverse events were decreased appetite, nausea, headache, and rash, which were mostly mild to moderate.
Viloxazine (Qelbree)
-
Indication Studied: Attention-Deficit/Hyperactivity Disorder (ADHD) in adults and pediatric patients (6 years and older).
-
Key Efficacy Findings:
-
Adults: A Phase III trial showed a statistically significant improvement in the AISRS total score from baseline at week 6 compared to placebo.
-
Adolescents: A Phase 3 trial demonstrated a statistically significant improvement in the ADHD-RS-5 Total score at the end of the study for the 400 mg/day dose.
-
-
Safety Profile: The most common adverse reactions include insomnia, headache, somnolence, fatigue, nausea, decreased appetite, dry mouth, and constipation. It carries a boxed warning for suicidal thoughts and behaviors.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams are provided in DOT language.
Norepinephrine Transporter (NET) Signaling Pathway
Caption: NET Signaling Pathway and Point of Inhibition.
Radioligand Binding Assay Workflow
References
- 1. ABV-1504 – ABVC BioPharma, Inc. [abvcpharma.com]
- 2. ABVC BioPharma obtains patent for MDD treatment in Taiwan [pharmaceutical-technology.com]
- 3. ABVC BioPharma Receives US Patent Certificate of PDC-1421 for the Treatment of Major Depressive Disorder – ABVC BioPharma, Inc. [abvcpharma.com]
- 4. biospace.com [biospace.com]
Comparative Pharmacology of Antidepressants Targeting the Noradrenaline Transporter: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of antidepressants that target the noradrenaline transporter (NET). The following sections detail the pharmacological profiles of key NET inhibitors, supported by experimental data and detailed methodologies for crucial assays.
The this compound (NET) is a critical protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating noradrenergic signaling. Inhibition of NET is a primary mechanism of action for several classes of antidepressant medications. These drugs vary significantly in their affinity and selectivity for NET over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). Understanding these differences is crucial for drug development and for selecting appropriate therapeutic agents.
Comparative Binding Affinities of NET-Targeting Antidepressants
The binding affinity of a drug for its target is a key determinant of its potency. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The following table summarizes the Ki values (in nM) of various antidepressants for NET, SERT, and DAT, providing a clear comparison of their potency and selectivity.
| Drug Class | Drug | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | NET/SERT Selectivity Ratio |
| Selective Norepinephrine Reuptake Inhibitors (NRIs) | Reboxetine | 1.1 - 13.4 | 129 - 6700 | >10,000 | ~117 - 500 |
| Atomoxetine | 5 | 77 | 1451 | ~15 | |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Duloxetine | 7.5 | 0.7 - 0.8 | 240 | ~0.1 |
| Venlafaxine | 2480 | 82 | 7647 | ~0.03 | |
| Milnacipran | ~100 | ~200 | >1000 | ~2 | |
| Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) | Bupropion | 526 | >10,000 | 576 | >19 |
| Tricyclic Antidepressants (TCAs) | Desipramine | 4 - 7.36 | 61 - 163 | 78720 - >10,000 | ~15 - 22 |
| Nortriptyline | 4.37 | 18 | 1140 | ~4 | |
| Amitriptyline | ~25 | ~4 | ~3290 | ~0.16 | |
| Imipramine | ~10 | ~1 | ~10000 | ~0.1 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Signaling Pathway of Norepinephrine Reuptake and Inhibition
The following diagram illustrates the mechanism of norepinephrine reuptake at a synapse and how NET inhibitors block this process, leading to an increased concentration of norepinephrine in the synaptic cleft.
Experimental Protocols
Radioligand Binding Assay for NET Affinity
Radioligand binding assays are a fundamental technique to determine the binding affinity of a compound for a specific transporter.[1][2] This in vitro method measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the target.
Objective: To determine the inhibitory constant (Ki) of a test antidepressant for the this compound.
Materials:
-
Cell membranes prepared from cells expressing the human this compound (hNET).
-
Radioligand: [³H]nisoxetine (a selective NET ligand).
-
Test antidepressant compound at various concentrations.
-
Non-specific binding control: Desipramine (a high-affinity NET inhibitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation cocktail.
Workflow Diagram:
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes expressing hNET on ice and homogenize them in an ice-cold assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, [³H]nisoxetine, and the membrane suspension.
-
Non-specific Binding (NSB): Add a high concentration of Desipramine, [³H]nisoxetine, and the membrane suspension.
-
Competitive Binding: Add varying concentrations of the test antidepressant, [³H]nisoxetine, and the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Dry the filter mat, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for NET.
-
In Vivo Microdialysis for Neurotransmitter Level Assessment
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[3][4] This method provides valuable information about the pharmacodynamic effects of an antidepressant in a living system.
Objective: To measure the effect of an antidepressant on extracellular norepinephrine levels in a specific brain region (e.g., the prefrontal cortex) of a rat.
Materials:
-
Male Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Guide cannula.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Test antidepressant.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
Workflow Diagram:
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Surgically implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex) and secure it to the skull. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, place the rat in a freely moving setup and gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Stabilization: Continuously perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow for a stabilization period of at least two hours to achieve a stable baseline of neurotransmitter levels.
-
Baseline Collection: Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer the test antidepressant via a chosen route (e.g., intraperitoneal injection).
-
Post-Drug Collection: Continue to collect dialysate samples at the same intervals for a predetermined period to monitor the drug's effect on norepinephrine levels.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentration of norepinephrine.
-
Data Analysis: Express the results as a percentage change from the average baseline concentration for each animal. This allows for the assessment of the time course and magnitude of the drug's effect on norepinephrine neurotransmission.
References
A Researcher's Guide to Validating Novel Cell-Based Assays for Noradrenaline Transporter Function
For researchers, scientists, and drug development professionals, the accurate measurement of noradrenaline transporter (NET) function is critical for understanding neurotransmission and for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This guide provides a comprehensive comparison of established and emerging cell-based assays for determining NET activity, offering insights into their principles, performance, and the requisite validation protocols.
The norepinephrine transporter (NET), a key member of the solute carrier 6 (SLC6) family, is responsible for the reuptake of noradrenaline from the synaptic cleft, thereby regulating neurotransmitter signaling.[1] Consequently, NET is a primary target for many antidepressant and psychostimulant drugs. The development and validation of robust cell-based assays are paramount for the screening and characterization of new chemical entities that modulate NET function.
This guide compares three major types of cell-based assays for NET function: the traditional radiolabeled uptake assay, the fluorescence-based assay, and the more recent label-free assay. Each method's performance is evaluated based on key validation parameters, with supporting experimental data and detailed protocols to aid in the selection of the most appropriate assay for specific research needs.
Performance Comparison of NET Functional Assays
The choice of a suitable assay for determining NET function depends on a variety of factors, including the specific research question, required throughput, and available instrumentation. Below is a comparative summary of the key performance characteristics of radiolabeled, fluorescence-based, and label-free assays.
| Parameter | Radiolabeled Assay | Fluorescence-Based Assay | Label-Free (TRACT) Assay |
| Principle | Measures the uptake of a radiolabeled substrate (e.g., [³H]norepinephrine).[2] | Measures the uptake of a fluorescent substrate that mimics biogenic amines.[3][4] | Measures changes in cell impedance upon GPCR activation by a transported substrate.[1] |
| Throughput | Low to medium | High | High |
| Sensitivity | High | High | High |
| Direct Measurement | Yes | Yes | Indirect (measures downstream signaling) |
| Safety Concerns | Use of radioactive materials requires special handling and disposal. | Requires handling of fluorescent dyes, but generally safer than radioactivity. | No hazardous materials. |
| Cost | High (radioligands, scintillation fluid, disposal) | Moderate (fluorescent dyes, specialized plates) | Moderate to high (specialized equipment) |
| Data Correlation | Gold standard | Good correlation with radiolabeled assays.[1] | Strong correlation with fluorescence-based assays.[1] |
| Z'-factor | Not typically used for low-throughput assays | Can achieve excellent Z'-factors (>0.5) for HTS. | Demonstrated Z'-factor of 0.55, suitable for HTS.[1][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any cell-based assay. The following sections provide step-by-step protocols for the three major NET functional assay types.
Protocol 1: Radiolabeled [³H]Norepinephrine Uptake Assay
This protocol describes a traditional method for measuring NET activity using a radiolabeled substrate.
Materials:
-
HEK293 cells stably expressing human NET (hNET)
-
Poly-D-lysine coated 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Norepinephrine
-
Unlabeled norepinephrine
-
Desipramine (for non-specific uptake control)
-
Lysis buffer (e.g., 0.1 M NaOH or 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed hNET-expressing HEK293 cells onto poly-D-lysine coated 24-well plates and culture overnight.
-
Assay Preparation:
-
Wash the cell monolayer twice with KRH buffer.
-
Prepare serial dilutions of test compounds and a high concentration of desipramine (e.g., 10 µM) in KRH buffer.
-
Prepare the uptake buffer containing a fixed concentration of [³H]Norepinephrine (near the Kₘ value).[2]
-
-
Inhibition Assay:
-
Add the test compounds or vehicle control to the wells and pre-incubate for 10-15 minutes at 37°C.[2]
-
To determine non-specific uptake, add a high concentration of desipramine to control wells.
-
-
Uptake Reaction:
-
Initiate the uptake by adding the [³H]Norepinephrine-containing uptake buffer to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Terminate the reaction by rapidly aspirating the uptake buffer and washing the cells twice with ice-cold KRH buffer.
-
Lyse the cells by adding lysis buffer to each well.[2]
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Total uptake: Radioactivity in vehicle-treated wells.
-
Non-specific uptake: Radioactivity in desipramine-treated wells.[2]
-
Specific uptake: Total uptake - non-specific uptake.
-
Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value using non-linear regression.
-
Protocol 2: Fluorescence-Based NET Uptake Assay
This protocol outlines a higher-throughput method using a fluorescent substrate.
Materials:
-
HEK293 cells stably expressing hNET
-
96-well or 384-well black, clear-bottom microplates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent NET substrate (commercially available kits)
-
Masking dye (to quench extracellular fluorescence)
-
Desipramine or other known NET inhibitor (positive control)
-
Fluorescence plate reader with bottom-read capability
Procedure:
-
Cell Plating: Seed hNET-expressing HEK293 cells into the microplate and incubate overnight to form a monolayer.[3]
-
Compound Addition:
-
On the day of the assay, wash the cells with pre-warmed assay buffer.
-
Add serial dilutions of test compounds, a positive control inhibitor, or vehicle control to the appropriate wells.[3]
-
-
Substrate Addition and Incubation:
-
Prepare the fluorescent substrate solution according to the manufacturer's instructions.
-
Add the fluorescent substrate to all wells.
-
Incubate the plate at 37°C for a predetermined optimal time (typically 15-30 minutes) to allow for substrate uptake.[3]
-
-
Fluorescence Quenching: Add the masking dye solution to all wells to quench the fluorescence of the extracellular substrate.[3]
-
Fluorescence Measurement: Immediately measure the intracellular fluorescence using a bottom-read fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.[3]
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Normalize the data with the vehicle control representing 0% inhibition and the positive control representing 100% inhibition.
-
Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.
-
Protocol 3: Label-Free TRACT (Transport Activity through Receptor Activation) Assay
This protocol describes an impedance-based method for indirectly measuring NET function.
Materials:
-
HEK293 cell line with doxycycline-inducible overexpression of NET and endogenous expression of adrenergic receptors.[1]
-
Impedance-based biosensor system (e.g., xCELLigence) and corresponding E-plates.
-
Cell culture medium with and without doxycycline.
-
Norepinephrine, dopamine, or epinephrine as substrates.
-
Nisoxetine or other known NET inhibitors.
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells in E-plates in the presence (for NET expression) or absence of doxycycline and culture for 22-24 hours.[1]
-
Inhibitor Pre-treatment: Pre-treat the cells with vehicle or increasing concentrations of a NET inhibitor for 1 hour.[1]
-
Substrate Stimulation: Stimulate the cells with a submaximal concentration of a NET substrate (e.g., norepinephrine).
-
Impedance Measurement: Continuously monitor the cell impedance using the biosensor system. The uptake of the substrate by NET reduces its availability to bind to and activate adrenergic receptors, resulting in a smaller change in cell impedance. Inhibition of NET increases substrate availability, leading to a larger impedance response.
-
Data Analysis:
-
The cellular response is expressed as the net area under the curve (AUC) of the impedance signal for a defined period after substrate addition.
-
Calculate the percent enhancement of the substrate response for each inhibitor concentration.
-
Determine the IC₅₀ values from the concentration-response curves.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
Caption: Comparative workflow of the three main cell-based NET functional assays.
Caption: Simplified signaling pathway of norepinephrine uptake via the NET and its inhibition.
Conclusion
The validation of a new cell-based assay for this compound function is a critical step in ensuring the reliability and reproducibility of experimental data. This guide has provided a comparative overview of three prominent assay methodologies: radiolabeled, fluorescence-based, and label-free. The choice of assay will ultimately depend on the specific experimental goals, available resources, and desired throughput. By following the detailed protocols and considering the performance characteristics outlined, researchers can confidently select and validate an appropriate assay for their NET-related drug discovery and basic research endeavors.
References
- 1. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 5. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorescent and Radiolabeled Uptake Assays for the Norepinephrine Transporter (NET)
For researchers and drug development professionals investigating norepinephrine transporter (NET) function and screening potential inhibitors, the choice between fluorescent and radiolabeled uptake assays is a critical decision. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in selecting the most suitable assay for your research needs.
The norepinephrine transporter is a key protein in the central and peripheral nervous systems, responsible for the reuptake of norepinephrine from the synaptic cleft. This mechanism terminates noradrenergic signaling and makes NET a prime target for antidepressants and other psychoactive drugs. Both fluorescent and radiolabeled assays are powerful tools for studying NET activity, each with distinct advantages and limitations.
Quantitative Data Comparison
A direct comparison of inhibitor potency (IC50 values) is crucial for validating assay performance. While fluorescent assays are a newer technology, studies have shown a strong correlation between the IC50 values obtained from both fluorescent and radiolabeled assays for a range of NET inhibitors.
| Parameter | Fluorescent Uptake Assay | Radiolabeled Uptake Assay |
| Principle | Measures the uptake of a fluorescent substrate that mimics norepinephrine. | Measures the uptake of radioactively labeled norepinephrine (e.g., ³H-norepinephrine). |
| Example IC50 Values | ||
| Desipramine | Potent Inhibitor[1] | Ki: 0.63 - 3.5 nM[1] |
| Lofepramine | IC50: Potent Inhibitor[1] | IC50: 2.7 µM[1] |
| Throughput | High-throughput compatible (96- and 384-well plates)[2][3][4][5] | Lower throughput, more labor-intensive[6] |
| Cost | Generally lower cost per sample, no radioactive waste disposal costs[6][7] | Higher cost due to radiolabeled compounds, scintillation cocktails, and specialized waste disposal[6][7] |
| Safety | No radiation hazard. Potential for phototoxicity and cytotoxicity of fluorescent dyes[8][9][10][11] | Radiation exposure risk requiring specialized handling, monitoring, and waste disposal procedures[12][13][14] |
| Sensitivity | High sensitivity, but can be affected by autofluorescence of compounds or cells.[15] | High sensitivity and low background, considered the "gold standard". |
| Data Acquisition | Real-time kinetic or endpoint measurements on a fluorescence plate reader.[2][16][17][18] | Endpoint measurement using a scintillation counter. |
Experimental Methodologies
Fluorescent NET Uptake Assay Protocol (using a commercial kit)
This protocol is a generalized procedure based on commercially available kits, such as the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit.[16][17][18][19]
Materials:
-
HEK293 cells stably expressing human NET (hNET)
-
Black, clear-bottom 96- or 384-well plates
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent Substrate Solution (proprietary dye that is a NET substrate)
-
Masking Dye Solution (to quench extracellular fluorescence)
-
Test compounds (potential NET inhibitors)
-
Positive control (e.g., Desipramine)
-
Fluorescence plate reader with bottom-read capabilities
Procedure:
-
Cell Plating: Seed HEK293-hNET cells into black, clear-bottom plates at a density to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and a known inhibitor like desipramine in the assay buffer.
-
Assay Initiation:
-
Wash the cell monolayer with assay buffer.
-
Add the test compounds or controls to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Add the Fluorescent Substrate Solution to all wells.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent substrate.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, or as an endpoint reading after a fixed incubation time. The rate of fluorescence increase is proportional to the uptake rate.
-
-
Data Analysis: For inhibition studies, calculate the percent inhibition of the uptake rate for each concentration of the test compound and determine the IC50 value using non-linear regression.
Radiolabeled NET Uptake Assay Protocol
This protocol is a standard method for measuring NET activity using a radiolabeled substrate.
Materials:
-
HEK293 cells stably expressing hNET
-
Poly-D-lysine coated 24- or 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]-Norepinephrine (specific activity ~40-60 Ci/mmol)
-
Test compounds (potential NET inhibitors)
-
Desipramine (for determining non-specific uptake)
-
Lysis buffer (e.g., 1% SDS or 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Plating: Seed HEK293-hNET cells into poly-D-lysine coated plates and grow to a confluent monolayer.
-
Compound and Radioligand Preparation: Prepare serial dilutions of test compounds and desipramine in KRH buffer. Prepare the uptake buffer containing a fixed concentration of [³H]-Norepinephrine (typically near its Km value).
-
Assay Initiation:
-
Wash the cell monolayer twice with KRH buffer.
-
Add the test compounds or vehicle control to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate uptake by adding the [³H]-Norepinephrine-containing uptake buffer.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.
-
-
Assay Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with lysis buffer.
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Total uptake: Radioactivity in wells with vehicle control.
-
Non-specific uptake: Radioactivity in wells with a high concentration of desipramine (e.g., 10 µM).
-
Specific uptake: Total uptake - Non-specific uptake.
-
For inhibition studies, calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. - Celtarys [celtarys.com]
- 7. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 8. Standard Fluorescent Imaging of Live Cells is Highly Genotoxic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. hpschapters.org [hpschapters.org]
- 14. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. biocompare.com [biocompare.com]
A Comparative Analysis of Norepinephrine Transporter (NET) Function Across Neuronal Populations
For Researchers, Scientists, and Drug Development Professionals
The Norepinephrine Transporter (NET), a key protein in the regulation of noradrenergic signaling, exhibits functional diversity across different neuronal populations. This guide provides a comparative overview of NET function in distinct brain regions—the Locus Coeruleus (LC), Hippocampus, and Prefrontal Cortex (PFC)—as well as in peripheral sympathetic neurons. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to facilitate a deeper understanding of the nuanced roles of NET throughout the nervous system.
Data Presentation: A Comparative Look at NET Properties
The functional characteristics of NET, including its binding affinity for ligands and its capacity for norepinephrine (NE) uptake, vary between neuronal populations. These differences are reflected in the kinetic parameters (Km and Vmax) of NE transport and the binding parameters (Kd and Bmax) of NET-selective radioligands.
Norepinephrine Transporter Binding Characteristics
The density of NET, as indicated by Bmax values from radioligand binding assays, and the affinity of the transporter for the selective inhibitor nisoxetine (Kd), show regional variations within the brain. These parameters provide insights into the capacity of different neuronal populations to clear norepinephrine from the synaptic cleft.
| Neuronal Population | Species | Bmax (fmol/mg protein) | Kd (nM) for [3H]nisoxetine | Reference |
| Prefrontal Cortex | Rat | ~135–300 | ~1.5–2.0 | [1] |
| Sensorimotor Cortex | Rat | ~150–250 | ~1.5–2.0 | [1] |
| Frontal Cortex | Rat | Increased post-castration | Significantly altered post-castration | [2] |
| Olfactory Bulb | Rat | Reduced post-castration | No significant change post-castration | [2] |
| Caudate Nucleus | Rat | ~100–135 | ~1.5–2.0 | [1] |
Note: Bmax and Kd values can vary based on experimental conditions and the specific strain of the animal model.
Norepinephrine Uptake Kinetics
The efficiency of norepinephrine reuptake is determined by the maximal velocity of transport (Vmax) and the substrate concentration at which transport is at half-maximal velocity (Km). While direct comparative studies across all regions of interest are limited, data from different studies suggest regional differences in these kinetic parameters.
| Neuronal Population | Species | Vmax (pmol/mg protein/min) | Km (nM) | Reference |
| Hippocampus (WKY rat) | Rat | Higher than SHR | Higher than SHR | [3] |
| Frontal Cortex (intact) | Rat | No significant difference post-castration | No significant difference post-castration | [2] |
| Olfactory Bulb (intact) | Rat | No significant difference post-castration | No significant difference post-castration | [2] |
Note: The study on Wistar-Kyoto (WKY) and Spontaneously Hypertensive Rats (SHR) highlights strain-dependent differences in NE uptake kinetics within the hippocampus.[3] Further research is needed to establish a comprehensive comparative table of Vmax and Km values across different brain regions and between central and peripheral neurons under standardized conditions.
Key Functional Differences
A notable functional distinction of NET is its role in dopamine clearance, particularly in the prefrontal cortex. Unlike the striatum, where the dopamine transporter (DAT) is abundant, the PFC has a lower density of DAT.[4] Consequently, NET in the PFC plays a significant role in the reuptake of dopamine, a phenomenon that is less prominent in other brain regions.[4]
Experimental Protocols
Radioligand Binding Assay for NET
This protocol is used to determine the density (Bmax) and affinity (Kd) of NET in a given tissue homogenate using a radiolabeled ligand such as [3H]nisoxetine.
Materials:
-
Tissue homogenate (e.g., from prefrontal cortex, hippocampus)
-
[3H]nisoxetine (radioligand)
-
Unlabeled nisoxetine or desipramine (for determining non-specific binding)
-
Assay buffer (e.g., Tris-HCl with NaCl)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Incubation: Aliquots of the tissue homogenate are incubated with increasing concentrations of [3H]nisoxetine in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled nisoxetine or desipramine.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Bmax and Kd values are then determined by Scatchard analysis or non-linear regression of the saturation binding data.[5]
Norepinephrine Uptake Assay in Synaptosomes
This assay measures the rate of norepinephrine uptake into nerve terminals (synaptosomes) isolated from specific brain regions.
Materials:
-
Synaptosomal preparation from the brain region of interest
-
[3H]Norepinephrine (radiolabeled substrate)
-
Uptake buffer (e.g., Krebs-Ringer buffer)
-
Inhibitors (e.g., desipramine to determine NET-specific uptake)
-
Scintillation fluid and counter
Procedure:
-
Preparation: Synaptosomes are prepared from fresh brain tissue by homogenization and differential centrifugation.
-
Pre-incubation: Synaptosomes are pre-incubated in uptake buffer.
-
Uptake Initiation: The uptake reaction is initiated by adding [3H]Norepinephrine.
-
Termination: After a short incubation period, the uptake is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of [3H]Norepinephrine taken up by the synaptosomes is quantified by liquid scintillation counting.
-
Data Analysis: Kinetic parameters (Vmax and Km) are determined by measuring the uptake rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Electrophysiological Measurement of NET Function
Electrophysiological techniques can be used to assess NET activity by measuring changes in neuronal membrane potential or postsynaptic currents in response to norepinephrine application and reuptake.
Methodology:
-
Brain Slice Preparation: Acute brain slices containing the neurons of interest (e.g., from the locus coeruleus or hippocampus) are prepared.
-
Recording: Whole-cell patch-clamp recordings are made from individual neurons.
-
Norepinephrine Application: Norepinephrine is applied locally to the recorded neuron, and the resulting change in membrane current or potential is measured.
-
Effect of NET Inhibition: A NET inhibitor (e.g., desipramine) is applied to the slice. The potentiation and prolongation of the norepinephrine-induced response in the presence of the inhibitor provide an indirect measure of NET activity.
-
Comparative Analysis: By comparing the effects of NET inhibition on norepinephrine responses in different neuronal populations, a qualitative assessment of their relative NET function can be made.[6]
Visualizing the Processes
To better understand the experimental workflows and the signaling pathways involved in NET function, the following diagrams have been generated using Graphviz.
References
- 1. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Castration differentially alters [3H]nisoxetine binding to norepinephrine uptake sites in olfactory bulb and frontal cortex of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An electrophysiological analysis of the uptake of noradrenaline at sympathetic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of a Novel NET Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of a novel norepinephrine transporter (NET) inhibitor, provisionally named "NovelInhib." By comparing its performance against well-established NET inhibitors, Desipramine and Atomoxetine, this document outlines the essential experimental data and protocols required for a thorough evaluation.
The norepinephrine transporter is a critical protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[1][2][3][4] Inhibition of NET is a key therapeutic strategy for conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).[4][5] Validating that a novel compound achieves its therapeutic effect through NET inhibition is a crucial step in its development.
Comparative Efficacy and Selectivity
A primary step in validating a novel NET inhibitor is to determine its potency (how much of the drug is needed to produce an effect) and selectivity (how well it binds to NET compared to other transporters, such as the serotonin transporter, SERT, and the dopamine transporter, DAT). This is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). Lower values indicate higher potency.
Table 1: Comparative In Vitro Potency and Selectivity of NET Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Ki (nM) | Reference(s) |
| NovelInhib | NET | [Specify Assay] | [Enter Data] | [Internal Data] |
| SERT | [Specify Assay] | [Enter Data] | [Internal Data] | |
| DAT | [Specify Assay] | [Enter Data] | [Internal Data] | |
| Desipramine | NET | Radioligand Binding/Reuptake | 0.49 - 7.36 | [6][7] |
| SERT | Radioligand Binding/Reuptake | 64 - 163 | [6][7] | |
| DAT | Radioligand Binding/Reuptake | >10,000 | [6][7] | |
| Atomoxetine | NET | Radioligand Binding/Reuptake | 5 | [6][7] |
| SERT | Radioligand Binding/Reuptake | 77 | [6][7] | |
| DAT | Radioligand Binding/Reuptake | 1451 | [6][7] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to validating the mechanism of action. Below are methodologies for two critical in vitro assays.
[³H]Norepinephrine Reuptake Inhibition Assay
This assay directly measures the functional ability of a compound to block the reuptake of norepinephrine into cells expressing the NET.
Principle: Cells overexpressing the human NET are incubated with radiolabeled norepinephrine ([³H]NE) in the presence of varying concentrations of the test compound. An effective inhibitor will prevent the uptake of [³H]NE into the cells, resulting in a lower intracellular radioactive signal.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human NET gene (SLC6A2) are cultured to 80-90% confluency in 24-well plates.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4) supplemented with 0.2% glucose and 100 µM ascorbic acid.
-
Procedure:
-
Wash the cells twice with pre-warmed KRH buffer.
-
Pre-incubate the cells for 15-20 minutes at 37°C with various concentrations of "NovelInhib," Desipramine (positive control), or vehicle (DMSO).
-
Initiate the reuptake by adding [³H]Norepinephrine (final concentration ~10 nM) to each well.
-
Incubate for 10-15 minutes at 37°C. The short incubation time ensures measurement of the initial uptake rate.
-
Terminate the assay by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH or a commercial lysis buffer.
-
Measure the intracellular radioactivity using a liquid scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]NE uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.
Radioligand Binding Assay
This assay quantifies the affinity of a drug for the norepinephrine transporter by measuring its ability to displace a known radiolabeled ligand that binds to the transporter.[6]
Principle: Cell membranes expressing the NET are incubated with a fixed concentration of a radioligand (e.g., [³H]Nisoxetine) and varying concentrations of the competitor compound ("NovelInhib"). The amount of radioligand displaced is proportional to the affinity of the test compound for the NET.
Detailed Methodology:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing hNET and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [³H]Nisoxetine, final concentration ~1-2 nM), and varying concentrations of the test compound.
-
Define non-specific binding using a high concentration of a known NET inhibitor like Desipramine (e.g., 10 µM).
-
Incubate the plate for 1-2 hours at 4°C or room temperature to reach binding equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the IC50 value from the competition curve. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[6]
Visualizing Pathways and Processes
Diagrams are essential for clearly communicating complex biological pathways and experimental designs.
Caption: NET signaling pathway and point of inhibition.
References
- 1. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 3. bioivt.com [bioivt.com]
- 4. What are NET inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Primary Disposal Method: Licensed Hazardous Waste Contractor
Proper disposal of norepinephrine, a catecholamine that is the primary ligand for the noradrenaline transporter, is crucial for laboratory safety, regulatory compliance, and environmental protection. While norepinephrine and its common salts are not classified as controlled substances or P-listed hazardous wastes, they must be managed as hazardous chemical waste due to their potent biological activity.[1][2]
This guide provides detailed procedures for the safe disposal of norepinephrine in research and drug development settings.
The most recommended and straightforward method for disposing of norepinephrine waste is through your institution's Environmental Health and Safety (EHS) department via a licensed hazardous waste contractor.[1][2] This ensures compliance with all regulations.
Step-by-Step Protocol for Collection and Disposal:
-
Segregation: All materials that have come into contact with norepinephrine, including solutions, contaminated gloves, pipette tips, and empty vials, should be collected as hazardous waste.[2][3] Do not mix norepinephrine waste with other waste streams.[2]
-
Containerization: Use a dedicated, leak-proof, and chemically compatible container for all norepinephrine waste.[2][3] The container must have a secure closure and be kept closed except when adding waste.[2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (e.g., "Norepinephrine Bitartrate Waste"), and the concentration of the contents.[1][2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1][2]
-
Pickup Arrangement: Contact your institution’s EHS department to arrange for the pickup and disposal of the hazardous waste container.[1][2]
Alternative Method: Chemical Inactivation
For small quantities of aqueous norepinephrine waste, chemical inactivation may be a viable option, provided it is permitted by your local and institutional regulations.[1] Direct discharge of active norepinephrine into the sanitary sewer is not recommended due to its potential adverse effects on aquatic life.[1]
Quantitative Data for Norepinephrine Inactivation
| Parameter | Value | Notes |
| Target pH | ~8.3 | Achieved by slow addition of a base (e.g., sodium hydroxide solution).[1] |
| Inactivation Temperature | 80°C | Maintained using a water bath on a hot plate.[1] |
| Inactivation Time | ≥ 1 hour | Sufficient duration to ensure complete degradation based on kinetics.[1] |
| Final pH for Disposal | 6.0 - 8.0 | Neutralized with a suitable acid (e.g., dilute HCl) before drain disposal.[1] |
Experimental Protocol for Chemical Inactivation
This protocol is designed for the chemical inactivation of aqueous solutions of norepinephrine in a laboratory setting.[1]
Materials:
-
Waste norepinephrine solution
-
Sodium hydroxide solution
-
Dilute hydrochloric acid
-
Glass beaker of appropriate size
-
pH meter or pH strips
-
Stir plate and stir bar
-
Hot plate with a water bath
-
Fume hood
Procedure:
-
Preparation: Conduct all steps in a well-ventilated fume hood. Place the waste norepinephrine solution into a glass beaker with a stir bar.[1]
-
pH Adjustment: While stirring, slowly add the sodium hydroxide solution. Continuously monitor the pH until it reaches approximately 8.3.[1]
-
Heating: Place the beaker in a water bath on a hot plate and heat the solution to 80°C.[1]
-
Inactivation: Maintain the solution at 80°C with continued stirring for at least one hour.[1]
-
Cooling and Neutralization: Turn off the heat and allow the solution to cool to room temperature. Once cool, neutralize the solution by slowly adding a suitable acid, such as dilute hydrochloric acid, until the pH is between 6.0 and 8.0.[1]
-
Final Disposal: Once cooled and neutralized, the inactivated solution can typically be disposed of down the sanitary sewer with copious amounts of water.[1] Always confirm that this final step complies with your local wastewater discharge regulations.[1]
Safety Note: Be aware that some degradation products of norepinephrine may have toxicological concerns.[1]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of norepinephrine waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
